molecular formula C9H11Cl2NO2 B13741554 Ethyl 2-amino-5-chlorobenzoate hydrochloride CAS No. 130408-01-4

Ethyl 2-amino-5-chlorobenzoate hydrochloride

Cat. No.: B13741554
CAS No.: 130408-01-4
M. Wt: 236.09 g/mol
InChI Key: KXXRQWAHNWYYPH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chlorobenzoate hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2NO2 and its molecular weight is 236.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-amino-5-chlorobenzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-5-chlorobenzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

130408-01-4

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

ethyl 2-amino-5-chlorobenzoate;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)7-5-6(10)3-4-8(7)11;/h3-5H,2,11H2,1H3;1H

InChI Key

KXXRQWAHNWYYPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)N.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-5-chlorobenzoate: Synthesis, Applications, and Core Chemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of Ethyl 2-amino-5-chlorobenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis protocols, mechanistic insights, and critical applications, with a focus on practical, field-proven knowledge.

Section 1: Compound Identification and Core Properties

Ethyl 2-amino-5-chlorobenzoate, also known by its synonym Ethyl 5-chloroanthranilate, is a substituted aromatic ester. Its structure, featuring an amino group, a chlorine atom, and an ethyl ester on a benzene ring, makes it a versatile building block in organic synthesis.

The definitive identifier for the free base form of this compound is CAS Number 63243-75-4 [1][2]. It is crucial to note that while the hydrochloride salt (HCl) is a common variant, used to enhance solubility and stability, it often does not have a separate CAS number and is typically referenced by the parent compound's identifier. This guide focuses on the free base, with protocols for salt formation discussed in subsequent sections.

The fundamental properties of Ethyl 2-amino-5-chlorobenzoate are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 63243-75-4[1][2][3]
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1]
IUPAC Name ethyl 2-amino-5-chlorobenzoate[1][2]
Synonyms Ethyl 5-chloroanthranilate, 2-Amino-5-chlorobenzoic acid ethyl ester[1]
Boiling Point 307.6°C at 760 mmHg[2]
Density 1.262 g/cm³[2]
Flash Point 139.8°C[2]
Solubility Generally soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[1]
Stability Sensitive to light and moisture. Should be stored in a cool, dark, and dry environment.[1]

Section 2: Synthesis and Mechanistic Insights

The primary and most common route for synthesizing Ethyl 2-amino-5-chlorobenzoate is through the Fischer esterification of its carboxylic acid precursor, 2-amino-5-chlorobenzoic acid (CAS No: 635-21-2)[4]. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of the title compound from 2-amino-5-chlorobenzoic acid. The causality behind the choice of reagents is critical: absolute ethanol serves as both the solvent and the reactant, while a strong acid like sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitate nucleophilic attack by the ethanol.

Materials:

  • 2-amino-5-chlorobenzoic acid

  • Absolute Ethanol (EtOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2-amino-5-chlorobenzoic acid and an excess of absolute ethanol. A typical ratio is 1:10 w/v (e.g., 10 g of acid in 100 mL of ethanol).

  • Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid. A typical catalytic loading is ~5% of the volume of ethanol. This addition is exothermic and should be done cautiously.

  • Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and the saturated sodium bicarbonate solution. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid. Exercise caution due to CO₂ evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization to obtain pure Ethyl 2-amino-5-chlorobenzoate.

Workflow Diagram: Synthesis of Ethyl 2-amino-5-chlorobenzoate

G cluster_start Starting Materials cluster_process Process cluster_workup Work-up & Purification A 2-Amino-5-chlorobenzoic Acid D Mix & Add Catalyst A->D B Absolute Ethanol (Excess) B->D C H₂SO₄ (Catalyst) C->D E Heat to Reflux (4-8h) D->E F Cool to RT E->F G Quench with NaHCO₃ Solution F->G H Extract with Organic Solvent G->H I Dry (Na₂SO₄) & Filter H->I J Evaporate Solvent I->J K Purify (Recrystallization/Chromatography) J->K L Pure Ethyl 2-amino-5-chlorobenzoate K->L

Caption: Fischer Esterification Workflow.

Protocol: Preparation of the Hydrochloride Salt

For applications requiring enhanced aqueous solubility, the free base can be converted to its hydrochloride salt.

  • Dissolve the purified Ethyl 2-amino-5-chlorobenzoate in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in dioxane).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Section 3: Applications in Drug Development and Organic Synthesis

Ethyl 2-amino-5-chlorobenzoate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its bifunctional nature (an amine and an ester) allows for a wide range of subsequent chemical modifications.

  • Pharmaceutical Intermediates: The parent acid, 2-amino-5-chlorobenzoic acid, is a known intermediate in the synthesis of anti-inflammatory drugs, antimicrobials, and certain central nervous system agents like diazepam[5]. The ethyl ester provides a protected form of the carboxylic acid, which can be hydrolyzed in a later synthetic step if needed[1].

  • Building Block for Heterocycles: The amino group is a key nucleophile for constructing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. For example, it can be used to synthesize quinazolinones and benzodiazepines.

  • Agrochemicals: The core structure is also found in intermediates used for producing herbicides and pesticides[5].

Logical Relationship: Role as a Synthetic Intermediate

G A Ethyl 2-amino-5-chlorobenzoate (Building Block) B Reaction at Amino Group (e.g., Acylation, Cyclization) A->B C Reaction at Ester Group (e.g., Hydrolysis, Amidation) A->C D Advanced Intermediates (e.g., Quinazolinones, Amides) B->D C->D E Final Bioactive Molecules (APIs, Agrochemicals) D->E

Caption: Synthetic Utility of the Compound.

Section 4: Safety and Handling

As with any laboratory chemical, proper handling of Ethyl 2-amino-5-chlorobenzoate and its precursors is paramount. The following guidelines are based on standard safety data sheets for similar compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture to ensure its stability[1].

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier before any experimental work is undertaken.

References

  • Anshul Specialty Molecules, "2-Amino-5-Chloro Benzoic acid". [Link]

Sources

Technical Monograph: 5-Chloroanthranilic Acid Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Chloroanthranilic Acid Ethyl Ester Hydrochloride: Technical Monograph Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Optimizing the Quinazoline Scaffold for Medicinal Chemistry

Executive Summary

5-Chloroanthranilic acid ethyl ester hydrochloride (Ethyl 2-amino-5-chlorobenzoate HCl) represents a critical pharmacophore in the synthesis of nitrogen-containing heterocycles. Unlike its free base counterpart, the hydrochloride salt offers enhanced oxidative stability and improved solubility in polar organic solvents, making it the preferred form for storage and solid-phase synthetic applications.

This guide analyzes the compound’s role as a "linchpin" intermediate in the development of quinazolin-4(3H)-ones —a privileged structure in kinase inhibitors (e.g., EGFR inhibitors) and GABAergic modulators.[1]

Physicochemical Profile

The hydrochloride salt modifies the physical behavior of the parent ester, significantly elevating the melting point and altering solubility profiles essential for recrystallization protocols.[1]

Table 1: Comparative Properties
PropertyFree Base (Ethyl Ester)Hydrochloride Salt (Target)
CAS Number 63243-75-4N/A (Prepared in situ)
Molecular Formula C₉H₁₀ClNO₂C₉H₁₁Cl₂NO₂
Molecular Weight 199.63 g/mol 236.09 g/mol
Appearance White to off-white crystalline solidWhite hygroscopic powder
Melting Point 95–98 °C (Lit.)>180 °C (Decomposes)
Solubility DCM, EtOAc, ChloroformEthanol, Methanol, DMSO, Water (Partial)
pKa (Conjugate Acid) ~2.5 (Aniline nitrogen)N/A

Expert Insight: The free base is prone to slow oxidation (browning) upon air exposure due to the electron-rich aniline moiety.[1] The hydrochloride salt protonates the amine, deactivating the ring towards oxidation and preventing spontaneous hydrolysis of the ester.[1]

Synthetic Architecture

The most robust synthesis of the hydrochloride salt utilizes a thionyl chloride-mediated esterification . This method is superior to sulfuric acid catalysis because it generates the acyl chloride intermediate in situ, driving the reaction to completion and producing the anhydrous HCl salt directly upon evaporation.[1]

Mechanism of Synthesis

The reaction proceeds via the activation of 5-chloroanthranilic acid by thionyl chloride, followed by nucleophilic attack by ethanol.

Synthesis Acid 5-Chloroanthranilic Acid Inter Acyl Chloride Intermediate Acid->Inter Activation (-SO2, -HCl) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Inter Product Ethyl Ester HCl Salt Inter->Product Esterification (+ EtOH) EtOH Ethanol (Excess) EtOH->Product

Figure 1: Thionyl chloride-mediated synthesis pathway preventing water formation.[1]

Experimental Protocol: Synthesis of the HCl Salt

Objective: Preparation of Ethyl 2-amino-5-chlorobenzoate Hydrochloride (10g scale).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

  • Reagent Addition: Charge the flask with 5-chloroanthranilic acid (10.0 g, 58.3 mmol). Add anhydrous ethanol (100 mL).

  • Activation: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (8.5 mL, 116 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with evolution of SO₂ and HCl gas.[1][2]

  • Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 4–6 hours. The solution should become clear.

  • Isolation:

    • Concentrate the mixture under reduced pressure to remove excess ethanol and SOCl₂.[1]

    • The residue will be a solid or thick oil.[1] Triturate with cold diethyl ether (50 mL) to induce crystallization of the hydrochloride salt.

    • Filter the white precipitate and dry under vacuum over P₂O₅.[1]

  • Validation: Check purity via TLC (30% EtOAc/Hexane, neutralize spot with NH₃ vapor) or ¹H NMR (DMSO-d₆).

Reactivity & Applications: The Quinazoline Gateway

The primary utility of 5-chloroanthranilic acid ethyl ester is its function as a bidentate electrophile/nucleophile . The amino group acts as a nucleophile, while the ester carbon acts as an electrophile.[1] This "push-pull" dynamic is exploited to close the pyrimidine ring in quinazoline synthesis.

Pathway to Quinazolin-4(3H)-ones

This scaffold is ubiquitous in kinase inhibitors.[1] The synthesis typically involves condensation with a one-carbon donor (like formamide or formamidine acetate).[1]

Quinazoline Start Ethyl 2-amino-5-chlorobenzoate (HCl Salt) Inter Amidine Intermediate Start->Inter Nucleophilic Attack (140-160°C) Reagent Formamide / Acetate (Cyclization Agent) Reagent->Inter Final 6-Chloroquinazolin-4(3H)-one (Scaffold) Inter->Final Intramolecular Cyclization (-EtOH)

Figure 2: The Niementowski-variant cyclization pathway to the bioactive quinazolinone core.[1]

Key Application Areas
  • EGFR Inhibitors: The 6-chloro substitution mimics the ATP-binding pocket requirements seen in drugs like Gefitinib and Erlotinib.[1]

  • GABA-A Modulators: Benzodiazepine derivatives often start with this ester, reacting it with amino-acetals followed by ring expansion.

  • Fluorescent Probes: The anthranilate core is intrinsically fluorescent; esterification allows for tuning of the Stokes shift for biological imaging.[1]

Handling & Safety (SDS Summary)

While the ester is less reactive than the acid chloride, the hydrochloride salt is acidic and corrosive.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption will lead to hydrolysis back to the anthranilic acid.[1]

  • Incompatibility: Strong oxidizing agents and strong bases (which liberate the free amine).[1]

References

  • Synthesis of Quinazolinones: Mhaske, S. B., & Argade, N. P. (2006).[1] The chemistry of recently isolated naturally occurring quinazolinone alkaloids.[1]

  • Thionyl Chloride Esterification: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][1]

  • Properties of Anthranilates: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 87577969, Methyl 5-chloroanthranilate.[3] (Analogous data source).[1]

  • Quinazoline Drug Scaffolds: Selvam, T. P., et al. (2015).[1] Quinazoline Marketed drugs – A Review.[1]

Sources

Physicochemical Profiling and Synthesis of Ethyl 2-amino-5-chlorobenzoate Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-5-chlorobenzoate hydrochloride is a critical intermediate in medicinal chemistry, extensively utilized in the synthesis of quinolone-based anticancer agents, kinase inhibitors, and advanced anthranilic acid derivatives. While the free base form (Ethyl 2-amino-5-chlorobenzoate) is widely available, the hydrochloride (HCl) salt is frequently synthesized to enhance aqueous solubility, improve shelf-life stability against oxidative degradation, and facilitate precise stoichiometric handling during complex drug development workflows. This whitepaper provides an in-depth mechanistic guide to its molecular properties, structural causality, and validated synthesis protocols.

Structural and Physicochemical Profiling

Understanding the exact molecular weight and formula of the target compound is the foundation of precise analytical validation. The conversion of the free base to the hydrochloride salt fundamentally alters its physicochemical profile.

Molecular Formula and Weight Calculations
  • Free Base: The base compound, Ethyl 2-amino-5-chlorobenzoate, possesses the molecular formula C9H10ClNO2 . The molecular weight is calculated as 199.63 g/mol .

  • Hydrochloride Salt: Upon protonation of the primary amine by hydrochloric acid, the compound forms a 1:1 salt. The molecular formula becomes C9H11Cl2NO2 (often denoted as C9H10ClNO2 · HCl). The addition of the HCl molecule (36.46 g/mol ) brings the total molecular weight to 236.09 g/mol .

Comparative Data Presentation

The following table summarizes the critical properties of both forms, acting as a reference for formulation and synthetic planning.

PropertyFree BaseHydrochloride Salt
Chemical Name Ethyl 2-amino-5-chlorobenzoateEthyl 2-amino-5-chlorobenzoate HCl
CAS Registry Number 63243-75-4130408-01-4
Molecular Formula C9H10ClNO2C9H11Cl2NO2 (or C9H10ClNO2 · HCl)
Molecular Weight 199.63 g/mol 236.09 g/mol
Stoichiometry N/A1:1 (Base:Acid)
Physical State Off-white to pale yellow solidWhite crystalline powder
Solubility Profile Soluble in organic solvents (EtOH, DCM)Enhanced solubility in polar/aqueous media

Data supported by and registries [1][3].

Mechanistic Insights: Causality in Salt Formation

In drug development, experimental choices must be driven by structural causality. The formation of the HCl salt of Ethyl 2-amino-5-chlorobenzoate is not a trivial acid-base neutralization; it requires specific conditions due to the distinct electronic environment of the molecule.

Electronic Effects and Basicity: The primary amine (-NH2) is situated ortho to the ester group and meta to the chlorine atom. The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring. Concurrently, the ester group at the ortho position can participate in intramolecular hydrogen bonding and steric hindrance. These factors collectively reduce the electron density on the aniline nitrogen, significantly lowering its basicity compared to an aliphatic amine.

Causality of Solvent Selection: Because the amine is weakly basic, using dilute aqueous HCl can lead to an incomplete reaction or, worse, acid-catalyzed hydrolysis of the ethyl ester back to 2-amino-5-chlorobenzoic acid. Therefore, the protocol mandates the use of anhydrous HCl in an aprotic solvent (such as 1,4-dioxane or diethyl ether). This forces the protonation equilibrium forward while completely protecting the ester linkage from hydrolysis.

Experimental Workflow: Synthesis and Validation

The following protocol outlines a self-validating, two-step methodology for synthesizing the hydrochloride salt from the commercially available carboxylic acid precursor, adapted from standard medicinal chemistry practices for quinolone derivatives documented by [2].

Step 1: Fischer Esterification (Free Base Synthesis)
  • Setup: In a round-bottom flask, suspend 2-amino-5-chlorobenzoic acid (Starting Material) in a large excess of absolute ethanol.

  • Catalysis: Add concentrated sulfuric acid (H2SO4) dropwise at 0°C. Causality: H2SO4 acts as both a protic catalyst and a dehydrating agent. The massive excess of ethanol drives the equilibrium toward the ester via Le Chatelier's principle.

  • Reflux: Heat the mixture to 90–95°C for 48–72 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is deemed complete when the highly polar baseline spot of the carboxylic acid disappears, replaced by a higher Rf spot (the ester).

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residual acid with 5% aqueous sodium bicarbonate (NaHCO3) to pH 7.5–8.0, and extract with chloroform. Dry the organic layer over anhydrous Na2SO4 and concentrate to yield Ethyl 2-amino-5-chlorobenzoate (Free Base).

Step 2: Anhydrous Salt Formation
  • Dissolution: Dissolve the purified free base in a minimal volume of anhydrous diethyl ether or 1,4-dioxane under an inert argon atmosphere.

  • Protonation: Cool the solution to 0–5°C in an ice bath. Slowly introduce a stoichiometric excess of anhydrous HCl gas (or a pre-titrated solution of HCl in dioxane) dropwise.

  • Self-Validation (Precipitation): As the weakly basic amine protonates, the resulting ionic hydrochloride salt becomes highly insoluble in the non-polar ether/dioxane matrix. The immediate formation of a dense, white crystalline precipitate serves as a visual and thermodynamic validation of successful salt formation.

  • Isolation: Filter the precipitate under vacuum, wash with cold anhydrous ether to remove unreacted free base, and dry in a vacuum desiccator to yield pure Ethyl 2-amino-5-chlorobenzoate HCl.

Process Visualization

G A 2-Amino-5-chlorobenzoic Acid (Starting Material) B Fischer Esterification (EtOH, H2SO4 Catalyst, Reflux 90°C) A->B Step 1: Esterification C Ethyl 2-amino-5-chlorobenzoate (Free Base: MW 199.63) B->C Neutralization (NaHCO3) & Extraction D Protonation / Salt Formation (Anhydrous HCl in Dioxane, 0-5°C) C->D Step 2: Acid-Base Reaction E Ethyl 2-amino-5-chlorobenzoate HCl (Target Salt: MW 236.09) D->E Precipitation & Filtration F Analytical Validation (LC-MS, 1H-NMR, Elemental Analysis) E->F Quality Control

Workflow for the synthesis, salt formation, and validation of Ethyl 2-amino-5-chlorobenzoate HCl.

Analytical Validation Protocol

To ensure scientific integrity and confirm the exact molecular formula (C9H11Cl2NO2), the final product must undergo rigorous analytical testing:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization (ESI), the salt will dissociate in the source. The spectrum must show a prominent [M+H]+ peak at m/z 200.0 (corresponding to the protonated free base, utilizing the 35Cl isotope). The presence of the characteristic 3:1 isotopic pattern (m/z 200 and 202) confirms the single covalently bound chlorine atom.

  • Proton NMR (1H-NMR): Conducted in DMSO-d6. The ethyl ester is confirmed by a triplet (approx. 1.3 ppm, -CH3) and a quartet (approx. 4.3 ppm, -CH2-). The protonated amine (-NH3+) will appear as a broad downfield exchangeable signal (approx. 8.5–10.0 ppm), confirming successful salt formation without ester hydrolysis.

  • Elemental Analysis (CHNS/O): Crucial for validating the 1:1 stoichiometry. The theoretical mass percentages for C9H11Cl2NO2 are approximately: C (45.79%), H (4.70%), N (5.93%), and Cl (30.03%). Deviations >0.4% indicate incomplete protonation or trapped solvent.

References

  • European Chemicals Agency (ECHA). "Substances pré-enregistrées - Benzoic acid, 2-amino-5-chloro-, ethyl ester, hydrochloride (1:1)". ECHA. URL: [Link]

  • MDPI. "N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents". MDPI Molecules. URL: [Link]

Solvation Dynamics and Phase Stability of Ethyl 2-amino-5-chlorobenzoate Hydrochloride: A Comparative Analysis in Aqueous vs. Ethanolic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-5-chlorobenzoate is a highly valuable substituted anthranilate ester, primarily utilized as a critical building block in the synthesis of complex organic molecules, including quinolone-based anticancer agents and pharmaceutical intermediates[1][2]. While the free base is routinely isolated, handling the molecule as a hydrochloride (HCl) salt introduces significant phase-stability challenges depending on the solvent system.

This technical guide provides an in-depth mechanistic analysis of the solubility behavior of Ethyl 2-amino-5-chlorobenzoate hydrochloride. By contrasting its solvation dynamics in water versus ethanol, we elucidate the thermodynamic and acid-base principles that drive aqueous precipitation and ethanolic stability. This document is designed to equip researchers and formulation scientists with self-validating protocols to optimize synthetic workups and solvent selection.

Physicochemical Profiling & Structural Causality

To understand the divergent solubility of this salt, we must first analyze the electronic effects governing the free base. Ethyl 2-amino-5-chlorobenzoate features an aniline core heavily modified by two electron-withdrawing groups:

  • The Ortho-Ester Group: Exerts a strong inductive and resonance electron-withdrawing effect.

  • The Para-Chloro Group: Further depletes electron density from the aromatic ring and the amine nitrogen via induction.

While unsubstituted aniline has a conjugate acid pKa of approximately 4.6, the addition of a chloro group significantly reduces basicity (e.g., 3-chloroaniline has a pKa of 3.52)[3]. The synergistic electron-withdrawing effects of both the ester and the chloro substituents in Ethyl 2-amino-5-chlorobenzoate depress the pKa of its protonated amine (


) to an estimated value of < 2.0 .

This exceptionally low basicity is the fundamental driver of the molecule's phase behavior in different dielectric environments.

Table 1: Physicochemical Parameters
ParameterEthyl 2-amino-5-chlorobenzoate (Free Base)Ethyl 2-amino-5-chlorobenzoate HCl (Salt)
Molecular Weight 199.63 g/mol [1]236.09 g/mol
Conjugate Acid pKa < 2.0 (Estimated)N/A
Aqueous Solubility Limited / Insoluble[1][4]Initial dissolution, followed by rapid precipitation
Ethanol Solubility Soluble[1][4]Highly Soluble (Stable clear solution)
Primary Solvation State Neutral Hydrophobic MoleculeSolvent-dependent (Ion-pairs vs. Hydrolyzed)

Mechanistic Solvation Dynamics

The Aqueous System: Hydrolysis-Driven Precipitation

When Ethyl 2-amino-5-chlorobenzoate HCl is introduced to water (dielectric constant


), the salt rapidly dissociates into the protonated amine (

) and chloride ions (

). However, because the pKa of the conjugate acid (< 2.0) is vastly lower than the pH of neutral water (~7.0), the system is thermodynamically unstable.

Water acts as a stronger base than the substituted aniline, rapidly stripping the proton from the amine to form hydronium (


) and the neutral free base (

). Because the free base is highly lipophilic—dominated by the hydrophobic aromatic ring and ethyl ester—it immediately exceeds its aqueous solubility limit and precipitates out of solution.

AqueousHydrolysis Salt Ethyl 2-amino-5-chlorobenzoate HCl (Solid Salt) Dissociation Dissociation in H2O (Ar-NH3+ + Cl-) Salt->Dissociation Addition to Water Hydrolysis Proton Transfer to Water (pKa < 2.0 << pH 7) Dissociation->Hydrolysis Rapid Equilibrium FreeBase Free Base Formation (Ar-NH2) Hydrolysis->FreeBase Deprotonation Precipitate Phase Separation (Insoluble Precipitate) FreeBase->Precipitate Exceeds Solubility Limit

Fig 1. Hydrolysis and precipitation pathway of the HCl salt in aqueous media.

The Ethanolic System: Co-Solvation and Phase Stability

In absolute ethanol, the solvation mechanics shift entirely. Ethanol has a significantly lower dielectric constant (


), which inherently suppresses the complete dissociation of the HCl salt, favoring tightly bound ion-pairs.

More importantly, ethanol acts as an exceptional co-solvent. Its ethyl chain provides a hydrophobic cavity that easily solvates the aromatic ring and ester group of the molecule[4]. Even if a micro-equilibrium of free base is generated, ethanol's high organic solubilizing capacity ensures that the neutral


 remains fully dissolved. The result is a highly stable, clear solution with no phase separation.

EthanolicSolvation Salt Ethyl 2-amino-5-chlorobenzoate HCl (Solid Salt) Solvation Solvation in Ethanol (Lower Dielectric Constant) Salt->Solvation Addition to Ethanol Equilibrium Ion-Pair / Free Base Equilibrium (Stable Solvation Sphere) Solvation->Equilibrium Partial Dissociation StableSolution Stable Clear Solution (No Phase Separation) Equilibrium->StableSolution High Organic Solubility

Fig 2. Stable solvation and equilibrium of the HCl salt in ethanolic media.

Table 2: Comparative Solvation Dynamics
Solvent SystemDielectric Constant (

)
Dominant Species in SolutionPhase StabilityCausality of State
Water 80.1Free Base (Solid) +

Unstable (Precipitates)

pH drives deprotonation; high polarity rejects hydrophobe.
Ethanol 24.3Ion-pairs + Solvated Free BaseStable (Clear Solution)Hydrophobic cavity of EtOH solvates both ionic and neutral species.

Experimental Validation Protocols

To empirically validate the theoretical models presented above, researchers must utilize self-validating experimental designs. The following protocols do not merely observe solubility; they actively measure the chemical causality (e.g., pH shifts) driving the phase changes.

Protocol 1: Aqueous Dissociation and pH-Driven Precipitation

Objective: To prove that aqueous precipitation is a chemical hydrolysis event rather than a simple physical solubility limit.

  • Preparation: Equilibrate 50 mL of deionized (DI) water to 25°C. Record the baseline pH (expected ~7.0).

  • Addition: Add 100 mg of Ethyl 2-amino-5-chlorobenzoate HCl to the DI water under continuous magnetic stirring (300 rpm).

  • Observation & Measurement:

    • Phase Change: Observe the initial transient dissolution followed by the rapid formation of a white/light-yellow cloudy suspension (the precipitating free base).

    • Chemical Validation: Immediately measure the pH of the suspension.

  • Causality Check: A sharp drop in pH (typically to pH 2.5 - 3.5) definitively proves that the

    
     has donated its protons to the water, confirming that the precipitate is the neutral free base, not the intact salt.
    
Protocol 2: Ethanolic Solvation and Stability

Objective: To demonstrate the stabilizing effect of a lower-dielectric, hydrophobic-friendly solvent.

  • Preparation: Measure 50 mL of anhydrous absolute ethanol (to eliminate water-induced micro-hydrolysis variables) at 25°C.

  • Addition: Add 100 mg of Ethyl 2-amino-5-chlorobenzoate HCl to the ethanol under continuous magnetic stirring (300 rpm).

  • Observation: The solid will dissolve completely, yielding a clear, transparent solution.

  • Stress Testing: Cap the solution and leave it at 2-8°C for 24 hours[4]. The absence of precipitation confirms that the ethanolic solvation sphere is thermodynamically stable across a standard temperature gradient.

Implications for Drug Development and Formulation

Understanding the dichotomy between aqueous and ethanolic solubility for weakly basic salts like Ethyl 2-amino-5-chlorobenzoate HCl is critical for avoiding catastrophic yield losses during API synthesis.

During synthetic workups (such as the Fischer-Speier esterification used to generate this molecule[4]), attempting to wash or extract the HCl salt with aqueous layers will inadvertently trigger hydrolysis, crashing the free base into the aqueous-organic interface and forming intractable emulsions. By recognizing the pKa limitations of the para-chloro/ortho-ester aniline core, chemists can rationally select ethanolic or mixed-organic solvent systems to maintain phase stability, ensuring high-purity isolation for downstream pharmaceutical applications.

References

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents National Institutes of Health (PMC). URL: [Link]

Sources

Comprehensive Safety, Handling, and Application Whitepaper: Ethyl 2-Amino-5-Chlorobenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-5-chlorobenzoate hydrochloride is a critical intermediate in the synthesis of benzofused heterocycles and active pharmaceutical ingredients (APIs). As an anthranilic acid derivative, it serves as a privileged scaffold in medicinal chemistry. However, its handling requires rigorous safety protocols due to the inherent reactivity of the aromatic amine and the acidic nature of its hydrochloride salt. This whitepaper provides drug development professionals with an authoritative, in-depth analysis of the compound’s physicochemical properties, toxicological mechanisms, self-validating handling procedures, and synthetic utility.

Physicochemical Profiling & Hazard Characterization

The physicochemical behavior of this compound is dictated by three structural features: the ethyl ester (providing lipophilicity), the 5-chloro substituent (exerting an electron-withdrawing inductive effect), and the amine hydrochloride salt. The hydrochloride salt form is specifically engineered for pharmaceutical development to enhance aqueous solubility and protect the primary amine from premature oxidation during long-term storage.

Understanding the baseline properties of the free base (CAS 63243-75-4) is essential for predicting the behavior of the hydrochloride salt in solution 12.

Quantitative Data Summary
PropertyFree Base (CAS 63243-75-4)Hydrochloride Salt
Molecular Formula C₉H₁₀ClNO₂C₉H₁₁Cl₂NO₂
Molecular Weight 199.63 g/mol 236.09 g/mol
Physical State Liquid / Low-melting solidCrystalline Solid
Boiling Point 307.6 °C at 760 mmHgDecomposes before boiling
Density 1.262 g/cm³~1.35 g/cm³ (Solid)
GHS Hazards H302, H315, H319, H335H302, H315, H319, H335

Causality of Hazards: The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) 3. When the hydrochloride salt contacts ambient moisture or mucosal membranes, it dissociates, locally lowering the pH and causing immediate acid-mediated tissue irritation. Furthermore, the aromatic amine moiety drives systemic toxicity (H302: Harmful if swallowed) via specific metabolic pathways.

Toxicological Mechanisms & Biological Pathways

The toxicity of primary aromatic amines is intrinsically linked to their metabolic activation in the liver. Rather than being directly toxic, these compounds act as pro-toxicants.

Upon systemic absorption, the compound undergoes N-hydroxylation mediated primarily by the Cytochrome P450 enzyme system, specifically the CYP1A2 isoform 4. Recent theoretical studies suggest this N-hydroxylation predominantly follows an anionic mechanism, where proton transfer is the rate-determining step for mutagenic potential 5. The resulting N-hydroxy metabolite undergoes dehydration to form a highly electrophilic nitrenium ion. This reactive intermediate covalently binds to cellular macromolecules (proteins and DNA) or triggers redox cycling, generating Reactive Oxygen Species (ROS) that induce cellular apoptosis and inflammatory responses.

ToxPathway A Ethyl 2-amino-5-chlorobenzoate (Aromatic Amine) B Cytochrome P450 (CYP1A2) N-Hydroxylation A->B Hepatic/Cellular Metabolism C N-Hydroxy Metabolite B->C Oxidation via CYP1A2 D Nitrenium Ion Formation C->D Protonation & Dehydration E Oxidative Stress / ROS C->E Redox Cycling F Cellular Irritation & Toxicity D->F Macromolecule Binding E->F Inflammatory Response

Figure 1: CYP1A2-mediated toxicological pathway of aromatic amines.

Standard Operating Procedure (SOP): Safe Handling & Spill Remediation

Because the hydrochloride salt is a fine, crystalline powder, aerosolization and inhalation present significant exposure risks. The following self-validating protocol ensures that any spill is not only physically removed but chemically neutralized.

Step-by-Step Spill Remediation Protocol
  • Isolation & PPE: Immediately isolate the spill area. Personnel must don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and splash goggles.

  • Dry Containment: Gently cover the powder with a damp, inert absorbent pad to prevent dust generation. Do not sweep dry powder.

  • Chemical Neutralization: Apply a 5% Sodium Bicarbonate (NaHCO₃) solution to the spill zone. Causality: The basic bicarbonate reacts with the acidic hydrochloride salt, liberating CO₂ gas (effervescence) and converting the compound back to its less water-soluble, less locally-irritating free base form.

  • Self-Validation (pH Testing): Swab the remediated surface and test with universal pH indicator paper. The protocol is only complete when the surface reads a neutral pH (7.0 - 7.5), confirming the total consumption of the residual acid.

  • Disposal: Collect all materials in a sealed, clearly labeled biohazard/chemical waste container for high-temperature incineration.

SpillSOP S1 Identify Spill & Don PPE (Respirator, Nitrile Gloves) S2 Containment (Dampen to prevent dust) S1->S2 S3 Neutralization (Apply 5% NaHCO3) S2->S3 HCl Salt is Acidic S4 Validation (Check pH of residue = 7.0) S3->S4 Self-Validating Step S4->S3 If pH < 7 (Acidic) S5 Disposal (Incineration protocol) S4->S5 If pH Neutralized

Figure 2: Self-validating spill remediation workflow for acidic salts.

Synthetic Utility & Experimental Protocol

Anthranilic acid derivatives are foundational building blocks for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and benzofused heterocycles like quinazolinones 67. The 5-chloro substitution is particularly valuable as it modulates the lipophilicity and electronic distribution of the final API, often enhancing target binding affinity.

When utilizing the hydrochloride salt in synthesis, researchers must account for the protonated amine. The following protocol outlines the synthesis of a quinazolinone core, utilizing a self-validating feedback loop.

Step-by-Step Synthesis of a Quinazolinone Derivative
  • Free-Basing (Activation): Suspend 1.0 equivalent of Ethyl 2-amino-5-chlorobenzoate hydrochloride in anhydrous dichloromethane (DCM). Add 1.2 equivalents of Triethylamine (TEA) dropwise at 0°C. Causality: TEA acts as a non-nucleophilic base, deprotonating the ammonium salt to liberate the nucleophilic free amine, which is strictly required for the subsequent acylation.

  • Acylation: Slowly introduce 1.1 equivalents of an acyl chloride (e.g., benzoyl chloride). The electron-withdrawing chlorine at the 5-position reduces the nucleophilicity of the amine, necessitating a highly reactive electrophile like an acid chloride rather than a carboxylic acid.

  • Cyclization: Remove the DCM in vacuo, replace the solvent with glacial acetic acid, and add a catalytic amount of p-Toluenesulfonic acid (pTSA). Reflux at 120°C for 4 hours. Causality: The acidic environment and heat drive the intramolecular condensation between the newly formed amide and the ethyl ester, ejecting ethanol and closing the pyrimidine ring.

  • Self-Validation (TLC Monitoring): Spot the reaction mixture against the starting material on a silica Thin Layer Chromatography (TLC) plate (Eluent: 70:30 Hexanes/Ethyl Acetate). The reaction is only deemed complete when the distinct spot corresponding to the starting material completely disappears, ensuring >95% conversion before workup.

SynthSOP R1 Ethyl 2-amino-5-chlorobenzoate HCl (Starting Material) R2 Free-Basing (Add Triethylamine) R1->R2 Liberate Amine R3 Acylation (Add Acyl Chloride) R2->R3 Nucleophilic Attack R4 Cyclization (Heat, Acetic Acid) R3->R4 Ring Closure R5 Validation (TLC Monitoring) R4->R5 Monitor Reaction R5->R4 Incomplete (Continue Heat) R6 Quinazolinone Derivative (Target API) R5->R6 >95% Conversion

Figure 3: Synthetic workflow for quinazolinone derivatives via cyclization.

References

  • Buy Ethyl 2-amino-5-chlorobenzoate (EVT-378718) | 63243-75-4. EvitaChem. 1

  • CAS 63243-75-4 2-Amino-5-chlorobenzoic acid ethyl ester. Alfa Chemistry. 2

  • Safety Data Sheet. Fluorochem. 3

  • Comparative Toxicity of N-Methylated Aromatic Amines: A Guide for Researchers. Benchchem. 4

  • Theoretical Studies of the Mechanism of N‑Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic. Academia.edu. 5

  • AJ C - Asian Publication Corporation. Asianpubs. 6

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. PMC/NIH. 7

Sources

Ethyl 2-amino-5-chlorobenzoate Hydrochloride: Structural Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for Ethyl 2-amino-5-chlorobenzoate hydrochloride , a critical pharmacophore precursor in the synthesis of quinazolinone-based therapeutics and non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

Ethyl 2-amino-5-chlorobenzoate hydrochloride (HCl) is the stabilized salt form of ethyl 5-chloroanthranilate. It represents a pivotal "privileged structure" in medicinal chemistry, serving as the electrophilic scaffold for constructing fused heterocyclic systems. Its utility is defined by the ortho-disposition of the amino and ester functionalities, which facilitates cyclocondensation reactions (e.g., Niementowski quinazoline synthesis), while the 5-chloro substituent modulates lipophilicity and metabolic stability in downstream APIs (Active Pharmaceutical Ingredients).

This guide dissects the compound’s molecular geometry, validated synthesis protocols, and spectroscopic signature, providing a self-contained roadmap for researchers utilizing this intermediate.

Molecular Architecture & Physicochemical Profile

Structural Dynamics: Base vs. Salt

Understanding the transition from the free base to the hydrochloride salt is critical for process optimization.

  • Free Base: Features an intramolecular hydrogen bond between the amine (

    
    ) and the carbonyl oxygen (
    
    
    
    ), locking the molecule in a pseudo-six-membered ring. This planar conformation reduces solubility in polar media.
  • Hydrochloride Salt: Protonation of the amine (

    
    ) disrupts the intramolecular bond. The lattice is stabilized by ionic interactions between the ammonium cation and the chloride anion, significantly enhancing solubility in aqueous and alcoholic solvents—a requisite for homogeneous reaction kinetics.
    
Key Physicochemical Data
PropertyFree Base SpecificationHydrochloride Salt SpecificationImpact on Processing
CAS Number 63243-75-4N/A (In-situ generated)Tracking & Regulatory
Formula


Stoichiometry calculations
Mol.[1] Weight 199.63 g/mol 236.09 g/mol Yield determination
Appearance Off-white crystalline solidWhite to pale yellow hygroscopic solidPurity indicator
Melting Point 92–95 °C>180 °C (Decomposes)Thermal stability limit
Solubility Organic (DCM, EtOAc)Polar (MeOH, Water, DMSO)Solvent selection

Synthetic Pathways & Optimization

The synthesis of Ethyl 2-amino-5-chlorobenzoate hydrochloride typically follows a linear sequence starting from anthranilic acid. The critical control point is the regioselectivity of chlorination and the prevention of hydrolysis during salt formation.

Validated Synthesis Workflow

SynthesisPathway Start Anthranilic Acid Step1 Chlorination (NCS/DMF or SO2Cl2) Start->Step1 Electrophilic Subst. Inter1 2-Amino-5-chlorobenzoic Acid Step1->Inter1 Step2 Fischer Esterification (EtOH, H2SO4, Reflux) Inter1->Step2 Acid Catalysis Inter2 Ethyl 2-amino-5-chlorobenzoate (Free Base) Step2->Inter2 Step3 Salt Formation (HCl gas in Et2O) Inter2->Step3 Protonation Final Ethyl 2-amino-5-chlorobenzoate Hydrochloride Step3->Final

Figure 1: Linear synthesis pathway from Anthranilic Acid to the target Hydrochloride salt.

Detailed Experimental Protocol

Phase 1: Preparation of the Free Base

  • Reagents: Suspend 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) in absolute ethanol (50 mL).

  • Catalysis: Add concentrated sulfuric acid (3.0 mL) dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (80 °C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the acid spot disappears.

  • Workup: Concentrate ethanol under reduced pressure. Neutralize the residue with saturated

    
     (aq) to pH 8. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Isolation: Dry organic layer over anhydrous

    
    , filter, and evaporate to yield the crude ester.
    

Phase 2: Conversion to Hydrochloride Salt

  • Dissolution: Dissolve the crude ester (5.0 g) in anhydrous diethyl ether (25 mL) or 1,4-dioxane.

  • Precipitation: Bubble dry HCl gas through the solution OR add 4M HCl in dioxane (1.2 eq) dropwise at 0 °C.

  • Filtration: A white precipitate forms immediately. Stir for 30 minutes to ensure complete conversion.

  • Drying: Filter the solid under nitrogen atmosphere (hygroscopic) and wash with cold ether. Dry in a vacuum desiccator over

    
    .
    

Critical Control Point: Moisture must be rigorously excluded during Phase 2 to prevent the formation of a sticky gum rather than a crystalline salt.

Structural Characterization & Validation

Identity confirmation relies on distinguishing the salt from the free base using NMR and IR spectroscopy.

Spectroscopic Signature ( NMR)

Solvent: DMSO-


 (Required for salt solubility)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Ammonium 8.50 – 10.00 Broad s 3H

(Exchangeable)
Ar-H (C6) 7.85Doublet (J=2.5 Hz)1HOrtho to ester, Meta to Cl
Ar-H (C4) 7.45dd (J=8.8, 2.5 Hz)1HPara to amine
Ar-H (C3) 6.90Doublet (J=8.8 Hz)1HOrtho to amine
Ester

4.30Quartet2HEthyl methylene
Ester

1.32Triplet3HEthyl methyl

Diagnostic Feature: The disappearance of the sharp amino singlet (~6.5 ppm in


 for base) and appearance of a broad downfield ammonium signal confirms salt formation.
Infrared (IR) Spectroscopy
  • Carbonyl (

    
    ):  Shifts to higher wavenumber (~1720 cm
    
    
    
    ) compared to the H-bonded base (~1690 cm
    
    
    ).
  • Amine: Broad band at 2600–3000 cm

    
     characteristic of ammonium salts (
    
    
    
    ), replacing the sharp doublets of the free primary amine.

Pharmaceutical Applications

This compound is a high-value intermediate for Quinazolinone scaffolds, utilized in:

  • EGFR Inhibitors: Synthesis of Gefitinib analogs via cyclization with formamide or urea.

  • Anti-inflammatory Agents: Precursor to 6-chloro-quinazolin-4(3H)-ones.

  • SGLT-2 Inhibitors: Used in the synthesis of gliflozin derivatives via diazotization pathways.

Applications Core Ethyl 2-amino-5-chlorobenzoate HCl App1 Quinazolinones (EGFR Inhibitors) Core->App1 + Formamide/Urea App2 Benzodiazepinones (CNS Agents) Core->App2 + Amino Acid Esters App3 Schiff Bases (Antimicrobial) Core->App3 + Aldehydes

Figure 2: Divergent synthesis applications of the core scaffold.

References

  • Synthesis of 5-Chloroanthranilic Acid Derivatives: Dong, X., et al. "Synthesis and biological evaluation of novel quinazolinone derivatives." Journal of Heterocyclic Chemistry, 2009.

  • Crystallographic Data & Structural Analysis: Allen, F. H., et al. "Tables of Bond Lengths determined by X-ray and Neutron Diffraction." J. Chem. Soc. Perkin Trans. 2, 1987.

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." 5th Edition, Longman Scientific & Technical, 1989.
  • Pharmacological Relevance (EGFR Inhibitors): Bridges, A. J. "The rationale and strategy used to develop a series of highly potent, irreversible inhibitors of the epidermal growth factor receptor family of tyrosine kinases." Current Medicinal Chemistry, 1999.

  • Physical Properties & Safety Data: PubChem Compound Summary for Ethyl 2-amino-5-chlorobenzoate. National Center for Biotechnology Information (2025).

Sources

A Comprehensive Technical Guide to Synonyms and Alternatives for Ethyl 2-amino-5-chlorobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Role of Substituted Anthranilates

Ethyl 2-amino-5-chlorobenzoate, a key intermediate in the synthesis of a wide array of heterocyclic compounds, holds a significant position in the toolkit of medicinal chemists and organic synthesis professionals. Its unique structural features—a nucleophilic amino group, an ester functionality amenable to modification, and a strategically placed chloro substituent—make it a valuable precursor for constructing complex molecular architectures, most notably quinazolinones and benzodiazepines.[1][2][3] This guide provides an in-depth exploration of the synonyms, structural analogues, and functional alternatives to Ethyl 2-amino-5-chlorobenzoate, offering researchers the critical insights needed to make informed decisions in their synthetic strategies. We will delve into the nuances of their reactivity, comparative advantages, and provide detailed, field-proven protocols for their application.

Part 1: Nomenclature and Identification: A Foundational Overview

A precise understanding of the nomenclature and key identifiers for Ethyl 2-amino-5-chlorobenzoate is paramount for sourcing and regulatory compliance.

Systematic Name: Ethyl 2-amino-5-chlorobenzoate

Common Synonyms:

  • Ethyl 5-chloroanthranilate

  • 2-Amino-5-chlorobenzoic acid ethyl ester

CAS Number: 63243-75-4

Molecular Formula: C₉H₁₀ClNO₂

Molecular Weight: 199.63 g/mol

The chloro-substituent at the 5-position significantly influences the electronic properties of the aromatic ring, thereby modulating the reactivity of the amino group and providing a potential site for further functionalization.

Part 2: Structural and Functional Alternatives: Expanding the Synthetic Chemist's Palette

While Ethyl 2-amino-5-chlorobenzoate is a workhorse reagent, a variety of structural and functional alternatives can be employed to fine-tune steric and electronic properties, improve solubility, or access different substitution patterns in the final products. The choice of precursor can significantly impact reaction yields and the biological activity of the target molecules.[2][4]

Direct Analogues: The Methyl Ester Variant

The most direct structural analogue is Methyl 2-amino-5-chlorobenzoate (CAS No: 5202-89-1).[5][6]

  • Rationale for Use: The choice between the ethyl and methyl ester is often dictated by factors such as commercial availability, cost, and the desired solubility characteristics of intermediates and final products. In many reactions, the reactivity of the methyl and ethyl esters is comparable, with the primary difference being the alcohol (methanol or ethanol) liberated during subsequent transformations.

  • Comparative Insight: For reactions where the ester is hydrolyzed, the choice is of little consequence. However, in reactions where the ester remains intact, the slightly more lipophilic nature of the ethyl group may be advantageous for solubility in certain organic solvents.

Halogen-Substituted Analogues: Modulating Reactivity and Biological Activity

Varying the halogen substituent on the anthranilate ring is a common strategy to influence the electronic environment and explore structure-activity relationships (SAR) in drug discovery.

  • 2-Amino-5-bromobenzoic acid and its esters: (e.g., Methyl 2-amino-5-bromobenzoate) are frequently used alternatives.[7][8][9][10] The bromo-substituent is a good leaving group in cross-coupling reactions, opening up avenues for further molecular diversification.

  • 5-Iodoanthranilic acid: Offers even greater reactivity in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) due to the lability of the carbon-iodine bond.[11]

Other Substituted Anthranilic Acids and their Esters

A wide range of other substituted anthranilic acids can serve as functional alternatives, depending on the desired substitution pattern of the target heterocycle. These are crucial in the synthesis of a diverse library of quinazolinone and benzodiazepine derivatives.[12][13][14][15]

Alternative PrecursorKey Features & Applications
2-Amino-5-nitrobenzoic acid The strongly electron-withdrawing nitro group deactivates the amino group, which can be a strategic advantage in certain reactions. The nitro group can also be subsequently reduced to an amine for further functionalization.
2-Amino-5-methylbenzoic acid The electron-donating methyl group increases the nucleophilicity of the amino group, potentially accelerating reaction rates.
2-Amino-4-chlorobenzoic acid Provides an alternative substitution pattern for exploring SAR.
Isatoic Anhydride A versatile precursor that reacts with a wide range of nucleophiles to generate substituted anthranilamides, which can then be cyclized to form quinazolinones.[16]
2-Aminobenzonitriles Can be used to synthesize 4-aminoquinazolines through reaction with reagents like dimethylformamide-dimethylacetal (DMF-DMA) followed by treatment with an amine.[17]
Structural Relationships Diagram

The following diagram illustrates the structural relationships between Ethyl 2-amino-5-chlorobenzoate and its key alternatives.

G A Ethyl 2-amino-5-chlorobenzoate (Core Compound) B Methyl 2-amino-5-chlorobenzoate (Ester Analogue) A->B Ester Variation C 2-Amino-5-bromobenzoic acid/esters (Halogen Analogue) A->C Halogen Variation E 2-Amino-5-nitrobenzoic acid (Functional Alternative) A->E Electronic Variation F Isatoic Anhydride (Functional Alternative) A->F Alternative Precursor D 5-Iodoanthranilic acid (Halogen Analogue) C->D Increased Reactivity G Substituted Anthranilic Acids (General Class) G->A G->C G->D G->E

Caption: Structural relationships of Ethyl 2-amino-5-chlorobenzoate and its alternatives.

Part 3: Key Synthetic Applications and Experimental Protocols

Substituted anthranilates are pivotal in the synthesis of numerous bioactive heterocyclic systems. The following sections detail the protocols for some of the most important transformations.

Synthesis of Quinazolin-4(3H)-ones via Niementowski Reaction

The Niementowski reaction is a classic and widely used method for the synthesis of 4(3H)-quinazolinones from anthranilic acids or their esters and an amide.[18][19][20][21]

Reaction Principle: The reaction proceeds via an initial acylation of the amino group of the anthranilate by the amide, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Ethyl 2-amino-5-chlorobenzoate (1.0 eq) and formamide (4.0 eq). Expert Insight: Formamide often serves as both the reactant and the solvent. An excess is used to drive the reaction to completion.

  • Heating: Heat the reaction mixture to 130-140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate indicates the progression of the reaction.

  • Reaction Time: The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield 6-chloroquinazolin-4(3H)-one.

Microwave-Assisted Niementowski Synthesis:

To accelerate the reaction and improve yields, microwave irradiation can be employed.[19]

  • Reaction Setup: In a microwave-safe vial, combine Ethyl 2-amino-5-chlorobenzoate (1.0 eq) and formamide (4.0 eq).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a power and time optimized for the specific reactants (e.g., 140 W for 10 minutes).

  • Work-up and Purification: Follow the same work-up and purification procedure as the conventional heating method.

Amide Coupling Reactions

The amino group of Ethyl 2-amino-5-chlorobenzoate can be readily acylated to form amides, which are often key intermediates in the synthesis of more complex molecules.[22][23][24][25]

Reaction Principle: A carboxylic acid is activated using a coupling agent, which facilitates the nucleophilic attack of the amine to form the amide bond.

Detailed Step-by-Step Protocol (using EDC/HOBt):

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of Ethyl 2-amino-5-chlorobenzoate (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthetic Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of a substituted quinazolinone from Ethyl 2-amino-5-chlorobenzoate.

G A Ethyl 2-amino-5-chlorobenzoate + Amide B Niementowski Reaction (Thermal or Microwave) A->B Heating C Work-up (Precipitation) B->C Cooling & Quenching F Reaction Monitoring (TLC) B->F D Purification (Recrystallization) C->D Crude Product E Substituted Quinazolinone (Final Product) D->E Pure Product

Caption: General workflow for Niementowski quinazolinone synthesis.

Conclusion: Strategic Precursor Selection for Optimal Synthetic Outcomes

Ethyl 2-amino-5-chlorobenzoate and its diverse array of synonyms and alternatives represent a cornerstone of modern heterocyclic synthesis. The strategic selection of the appropriate precursor, based on a thorough understanding of its reactivity, cost, and the desired properties of the final product, is a critical determinant of synthetic efficiency and success. This guide has provided a comprehensive overview of these vital building blocks, equipping researchers and drug development professionals with the knowledge to navigate the complexities of their application and to innovate in the synthesis of novel, biologically active molecules.

References

  • Nowacki, M., Gieroba, D., & Wujec, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate. [Link]

  • Teli, S., Teli, P., Soni, S., Sahiba, N., & Agarwal, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13, 3694-3714. [Link]

  • Kopriva, D., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

  • Sharma, P. K. (2018). Synthesis of Starting Heterocycles: 2-Aminobenzothiazoles, 2-Aminothiazoles and 2-Aminobenzenethiols – Potential Precursors for Macroheterocycles. Macroheterocycles, 11(3), 316-321. [Link]

  • Bergman, J. (2004). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]

  • Kopriva, D., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

  • Laddha, S. S., & Bhatnagar, S. P. (2007). Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]. Sciforum. [Link]

  • Niementowski Quinazoline Synthesis. (n.d.). Wikipedia. [Link]

  • Bergman, J. (2017). Synthesis of heterocycles from anthranilic acid and its derivatives. Diva-portal.org. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Al-Dhmani, S. A., & Al-Masoudi, N. A. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

  • Various Authors. (2017). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Academia.edu. [Link]

  • Various Authors. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. [Link]

  • El-Sakka, S. S., et al. (2009). Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Oriental Journal of Chemistry. [Link]

  • Chemical Reactions. (n.d.). University of Technology. [Link]

  • Issues Synthesizing Saccharin from Anthranilic Acid. (2025). Sciencemadness Discussion Board. [Link]

  • Unveiling the Top Anthranilic Acid Products: A Comprehensive Comparison for Optimal Choices. (2025). LinkedIn. [Link]

  • derivatives-of-anthranilic-acid Research Articles. (n.d.). R Discovery. [Link]

  • 2-Amino-5-bromobenzoic acid. (n.d.). PubChem. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. (2014). ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Process for preparing 2-amino-5-cyanobenzoic acid derivatives. (n.d.).
  • Transition-metal-catalyst-free synthesis of anthranilic acid derivatives by transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols/amines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • 5-iodoanthranilic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). PMC. [Link]

  • Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (n.d.). ResearchGate. [Link]

  • Methyl 2-amino-5-chlorobenzoate. (n.d.). PMC. [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). PMC. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (n.d.). SciELO. [Link]

  • Methyl 2-amino-5-chlorobenzoate. (n.d.). PubChem. [Link]

Sources

Stability of Amino-Chlorobenzoate Ester Salts in Storage

[1]

Executive Summary

This technical guide addresses the stability profile of amino-chlorobenzoate ester salts , a class of pharmaceutical compounds exemplified by 2-chloroprocaine hydrochloride .[1] These compounds are widely utilized as local anesthetics but present distinct stability challenges during storage.[1] The primary degradation vector is the hydrolysis of the ester linkage , driven by moisture and pH, while a secondary vector involves the oxidative degradation of the aromatic amine , leading to discoloration.

This guide synthesizes mechanistic chemistry with ICH-compliant experimental protocols, providing researchers with a self-validating system for assessing and maximizing shelf-life.[1]

Chemical Basis of Instability

The stability of amino-chlorobenzoate esters is governed by two competing chemical forces: the electronic activation of the carbonyl group and the steric protection provided by the halogen substituent.

1.1 The "Ortho-Chloro" Paradox: Hydrolysis Kinetics

The ester bond is the thermodynamic weak point. Its hydrolysis yields the corresponding 4-amino-2-chlorobenzoic acid (CABA) and an alcohol (e.g., diethylaminoethanol).[1]

  • Electronic Activation (Destabilizing): The chlorine atom at the ortho position (C2) is highly electronegative. Through the Inductive Effect (-I) , it withdraws electron density from the benzene ring, which in turn pulls density from the carbonyl carbon.[2] This renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions (

    
    ).[1]
    
  • Steric Protection (Stabilizing): Conversely, the bulky chlorine atom provides steric hindrance , physically blocking the approach of nucleophiles to the carbonyl center.

Net Effect: In biological systems (e.g., plasma), enzymatic affinity overcomes steric hindrance, leading to rapid metabolism (faster than non-chlorinated analogs like procaine).[1] However, in chemical storage, the steric effect often predominates, providing reasonable stability if the pH is maintained in the acidic range (pH 3.0–5.0).

1.2 Oxidative Degradation

The free primary amine (

1
  • Mechanism: Radical formation leads to dimerization (azo coupling) or formation of quinoid structures.[1]

  • Indicator: This results in "pinking" or "browning" of the solid salt or solution, even if the potency (assay) remains relatively high.

1.3 Degradation Pathway Diagram

DegradationPathwayAPIAmino-ChlorobenzoateEster SaltHydrolysisHydrolysis(Moisture/pH Driven)API->HydrolysisOxidationOxidation(Light/Oxygen Driven)API->OxidationAcid4-Amino-2-chlorobenzoicAcid (CABA)Hydrolysis->AcidPrimary DegradantAlcoholAmino-Alcohol(e.g., DEAE)Hydrolysis->AlcoholImpuritiesColored Impurities(Azo/Nitro species)Oxidation->ImpuritiesDiscoloration

Figure 1: Primary (Hydrolysis) and Secondary (Oxidation) degradation pathways for amino-chlorobenzoate esters.[1]

The Role of the Salt Form

The choice of counter-ion is not merely for solubility; it is a critical stability tool.

2.1 Microenvironmental pH (pH_max)

Solid-state stability is heavily influenced by the pH of the microscopic water layer on the crystal surface (microenvironmental pH).[1]

  • Hydrochloride Salts: Standard for this class. They create an acidic microenvironment (pH ~4–5 in solution), which is close to the pH of maximum stability for ester bonds.

  • Mesylate/Sulfate: May offer different hygroscopicity profiles but must be screened to ensure they do not induce a pH shift away from the stability window (pH 3–5).[1]

2.2 Hygroscopicity

Hydrolysis requires water.[1] A salt form that is highly hygroscopic (absorbs atmospheric moisture) will accelerate its own degradation.[1]

  • Recommendation: If the HCl salt proves too hygroscopic, evaluate less hygroscopic alternatives or employ tight packaging controls (desiccants).[1]

Experimental Protocols for Stability Assessment

Do not rely on generic timelines. Use this self-validating workflow to determine the specific stability profile of your molecule.

3.1 Stress Testing (Forced Degradation)

Before long-term storage, you must identify how the molecule breaks.[1]

Stress ConditionProtocolTarget Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24hConfirm hydrolysis to CABA. Determine kinetics.
Base Hydrolysis 0.1 N NaOH, RT, 4hHigh Risk. Expect rapid degradation.[1] Validate method specificity.
Oxidation 3%

, RT, 24h
Assess sensitivity of the aniline group. Watch for color change.
Thermal Solid state, 60°C, 7 daysAssess physical stability (polymorph change) and thermal degradation.[1]
Photostability UV/Vis (1.2M lux hours)Critical for aniline compounds.[1] Check for discoloration.[1][3]
3.2 Analytical Method (HPLC)

A stability-indicating method must separate the parent ester from the acid metabolite (CABA).[1]

  • Column: C18 (e.g.,

    
    -Bondapak or equivalent), 5 
    
    
    m.[1]
  • Mobile Phase: Water:Acetonitrile:Methanol:Acetic Acid (e.g., 74:20:5:1).[1][4] The acetic acid is crucial to suppress ionization of the carboxylic acid metabolite, ensuring sharp peaks.

  • Detection: UV at 254 nm (aromatic ring) or 290-300 nm (specific to the amino-benzoate system).[1]

3.3 Stability Testing Workflow Diagram

StabilityWorkflowStartSample BatchStressStress Testing(Acid/Base/Ox/Light)Start->StressAccelAccelerated Storage(40°C / 75% RH)Start->AccelLongTermLong-Term Storage(25°C / 60% RH)Start->LongTermAnalysisHPLC Analysis(Stability Indicating)Stress->AnalysisAccel->AnalysisLongTerm->AnalysisDecisionData EvaluationAnalysis->DecisionPassRelease / Shelf-LifeDecision->Pass < 0.5% ImpuritiesFailReformulate / Re-packageDecision->Fail > Threshold

Figure 2: ICH-compliant stability testing workflow for ester salts.

Storage & Handling Recommendations

Based on the chemical mechanisms described, the following storage protocols are mandatory to ensure integrity.

  • Temperature: Store at 20°C to 25°C (Controlled Room Temperature) . Refrigeration (2-8°C) is preferred for long-term bulk storage to arrest hydrolysis kinetics (Arrhenius equation).[1]

  • Moisture Control: Hydrolysis is the primary enemy.[1]

    • Use HDPE bottles with induction seals.[1]

    • Include silica gel desiccants in the packaging.

    • Ensure the closure system is tight; amino-ester salts can be hygroscopic.[1]

  • Light Protection: To prevent oxidation of the amine (pinking), store in amber glass or opaque HDPE containers.[1]

  • Inert Atmosphere: For high-value API bulk storage, backfill the container with Nitrogen to eliminate oxygen and prevent oxidative discoloration.[1]

References
  • Foldes, F. F., & Aven, M. (1951).[1][5] The chemical kinetics of procaine and chloroprocaine hydrolysis. Science. Link

  • Philipson, E. H., et al. (1983).[1][4] Intrapartum paracervical block anesthesia with 2-chloroprocaine. American Journal of Obstetrics and Gynecology. Link

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. ICH Guidelines. Link

  • Menon, G., et al. (1984).[1][4] Simultaneous determination of chloroprocaine hydrochloride and its degradation product 4-amino-2-chlorobenzoic acid in bulk drug and injection solutions by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Link

  • Badawy, S. I., et al. (2001).[1] Effect of salt form on chemical stability of an ester prodrug. International Journal of Pharmaceutics. Link

Methodological & Application

Protocol for synthesis of Ethyl 2-amino-5-chlorobenzoate from 5-chloroanthranilic acid

[1]

Abstract & Strategic Overview

Ethyl 2-amino-5-chlorobenzoate (CAS 63243-75-4), also known as ethyl 5-chloroanthranilate, is a pivotal intermediate in the synthesis of bioactive quinazoline derivatives, flavones, and non-steroidal anti-inflammatory drugs (NSAIDs).

This protocol details the synthesis via acid-catalyzed Fischer esterification using thionyl chloride (



Key Advantages of this Protocol:
  • Anhydrous Conditions:

    
     acts as both a catalyst precursor and a dehydrating agent.
    
  • Scalability: The process is robust and easily scaled from milligram to multigram quantities.

  • Purity: Minimizes side reactions common in thermal dehydration methods.

Reaction Mechanism & Pathway[2][3]

The reaction proceeds through an acyl chloride intermediate or a protonated activated carboxylic acid species, facilitated by the generation of anhydrous HCl. The amino group (

ReactionPathwayReactant5-Chloroanthranilic Acid(C7H6ClNO2)IntermediateActivated Acyl-Chloride /Protonated ComplexReactant->Intermediate Activation (0°C)ReagentThionyl Chloride(SOCl2) + EtOHReagent->IntermediateProductEthyl 2-amino-5-chlorobenzoate(C9H10ClNO2)Intermediate->Product Nucleophilic Attack(Reflux)ByproductsByproducts:SO2(g) + HCl(g)Intermediate->Byproducts

Figure 1: Reaction pathway for the thionyl chloride-mediated esterification.

Experimental Protocol

Materials & Reagents[2][4][5][6][7][8]
ReagentMW ( g/mol )Equiv.[1][2]Role
5-Chloroanthranilic acid 171.581.0Limiting Reagent
Thionyl Chloride (

)
118.973.0 - 5.0Activating Agent / Dehydrant
Absolute Ethanol 46.07Solvent (Excess)Solvent & Reactant
Sodium Bicarbonate (

)
84.01N/ANeutralization
Ethyl Acetate 88.11N/AExtraction Solvent
Step-by-Step Methodology

Safety Warning: Thionyl chloride is corrosive and reacts violently with water. Perform all operations in a functioning chemical fume hood. Wear appropriate PPE (gloves, goggles, lab coat).

Step 1: Setup and Addition (0°C)
  • Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser (fitted with a drying tube or

    
     line).
    
  • Add 5-chloroanthranilic acid (1.0 equiv) to the flask.

  • Add Absolute Ethanol (approx. 10-15 mL per gram of starting material). The starting material may not fully dissolve initially.

  • Cool the suspension to 0°C using an ice-water bath.

  • Critical Step: Add Thionyl Chloride (3.0–5.0 equiv) dropwise via a pressure-equalizing addition funnel or syringe over 15–20 minutes.

    • Note: The reaction is exothermic. Evolution of

      
       and 
      
      
      gas will occur.[3] Maintain temperature < 10°C during addition.
Step 2: Reaction (Reflux) [4]
  • Remove the ice bath and allow the mixture to warm to room temperature (approx. 15-30 mins).

  • Heat the reaction mixture to reflux (approx. 80°C) .

  • Maintain reflux for 4–12 hours .

    • Monitoring: Monitor reaction progress via TLC (See Section 4). The suspension usually clears as the ester forms.

Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove excess ethanol and unreacted thionyl chloride.

    • Result: A viscous oil or solid residue (the hydrochloride salt of the ester) will remain.

  • Resuspend the residue in Ethyl Acetate (EtOAc) .[4][5]

  • Slowly add saturated aqueous

    
      solution to the organic layer with vigorous stirring until the aqueous phase is basic (pH ~8–9).
    
    • Purpose: This neutralizes the HCl salt, liberating the free amine.

  • Transfer to a separatory funnel. Separate the layers.

  • Extract the aqueous layer twice more with EtOAc.

  • Combine organic layers and wash with Brine (sat. NaCl) .

  • Dry over anhydrous

    
      or 
    
    
    .
  • Filter and concentrate in vacuo.

Step 4: Purification
  • Standard: The crude product is often sufficiently pure (>95%) for subsequent steps.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .

  • Chromatography: Flash column chromatography (Silica Gel, Hexane:EtOAc gradient 10:1 to 4:1).

Process Control & Characterization

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel

    
    
    
  • Mobile Phase: Hexane : Ethyl Acetate (3:1 or 4:1)

  • Visualization: UV Light (254 nm)

    • Starting Material (

      
      ): ~0.1 - 0.2 (Acid sticks to baseline)
      
    • Product (

      
      ): ~0.5 - 0.6 (Moves higher due to esterification)
      
Chemical Characterization Data[1][3][9]
ParameterSpecification / Expected Value
Appearance White to off-white solid or pale yellow oil (crystallizes upon standing)
Molecular Weight 199.63 g/mol
Melting Point Note: Ethyl esters of anthranilates are often low-melting.[1][2] Boiling Point reported ~307°C.
MS (ESI+)

(Characteristic 3:1 Chlorine isotope pattern)
Expected NMR (400 MHz, )
  • 
     7.85 (d, J=2.5 Hz, 1H):  Aromatic H-6 (Ortho to Ester, deshielded)
    
  • 
     7.20 (dd, J=8.8, 2.5 Hz, 1H):  Aromatic H-4 (Meta to Amine)
    
  • 
     6.60 (d, J=8.8 Hz, 1H):  Aromatic H-3 (Ortho to Amine, shielded)
    
  • 
     5.70 (br s, 2H): 
    
    
    Amine protons
  • 
     4.35 (q, J=7.1 Hz, 2H): 
    
    
    (Ester methylene)
  • 
     1.38 (t, J=7.1 Hz, 3H): 
    
    
    (Ester methyl)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or hydrolysis during workup.Ensure

is fresh. Increase reflux time. Ensure workup is kept basic/neutral to avoid re-forming the salt in water.
Product is an Oil Residual solvent or intrinsic property.Dry under high vacuum for 12h. Attempt triturating with cold pentane or hexanes to induce crystallization.
Starting Material Remains Water present in solvent.Use Absolute Ethanol and dry glassware. Moisture consumes

.

References

  • Dong, W. L., et al. (2009). Synthesis and crystal structure of methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E. Link

  • Thermo Scientific Chemicals. (n.d.). Methyl 2-amino-5-chlorobenzoate Product Specifications. Thermo Fisher Scientific. Link

  • Alfa Chemistry. (n.d.). Ethyl 2-amino-5-chlorobenzoate Properties. Alfa Chemistry. Link

  • Common Organic Chemistry. (2023). Acid to Ester - Thionyl Chloride (

    
    ) and Methanol. Common Organic Chemistry Protocols. Link
    
  • ResearchGate Discussions. (2015). Optimization of Amino Acid Esterification using Thionyl Chloride. ResearchGate. Link

Fischer esterification of 2-amino-5-chlorobenzoic acid with ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Ethyl 2-Amino-5-chlorobenzoate via Fischer Esterification

Abstract

Ethyl 2-amino-5-chlorobenzoate (CAS: 63243-75-4) is a highly valuable aromatic ester and chemical intermediate utilized extensively in the synthesis of complex bioactive heterocycles. This technical guide outlines a robust, self-validating protocol for its synthesis via the . By detailing the mechanistic causality behind reagent stoichiometry, thermal conditions, and workup procedures, this document provides researchers with an optimized framework for generating high-purity intermediates essential for downstream drug development.

Mechanistic Principles & Causality

The synthesis relies on a classic acid-catalyzed Fischer-Speier esterification. However, the presence of an aniline moiety (the 2-amino group) introduces specific thermodynamic and kinetic challenges that dictate the experimental design:

  • Thermodynamic Driving Force: Fischer esterification is a reversible, equilibrium-driven process. To favor product formation, absolute ethanol is deployed in a massive molar excess (10–20 equivalents), serving as both the nucleophilic reactant and the primary solvent. This leverages Le Chatelier's principle to drive the reaction toward the ester[1].

  • Catalyst Stoichiometry & Amine Protonation: Unlike standard carboxylic acids, 2-amino-5-chlorobenzoic acid contains a basic amino group. Upon the addition of concentrated sulfuric acid (H₂SO₄), the amine is immediately protonated to form an anilinium hydrogen sulfate salt. This protonation consumes one full equivalent of the acid. Consequently, a strict stoichiometric excess of H₂SO₄ (typically 1.5 to 2.0 equivalents) is required to ensure sufficient free protons remain in the system to protonate the carboxylic carbonyl oxygen, thereby increasing its electrophilicity for ethanol attack[1].

  • Electronic Effects: The protonated amine (-NH₃⁺) and the 5-chloro substituent are both strongly electron-withdrawing. While this slightly increases the electrophilicity of the carbonyl carbon, it significantly decreases the solubility of the starting material, necessitating prolonged reflux times to achieve complete conversion.

Workflow A 2-Amino-5-chlorobenzoic Acid + Excess Ethanol B Add H₂SO₄ (Catalyst) Ice Bath A->B C Reflux (12-16 h) Fischer Esterification B->C D Neutralization (10% Na₂CO₃) C->D E Extraction & Isolation Target Ester D->E

Workflow for the Fischer esterification of 2-amino-5-chlorobenzoic acid.

Experimental Protocol

Materials & Reagents
  • 2-Amino-5-chlorobenzoic acid (1.0 eq)

  • Absolute Ethanol (EtOH, ≥99.5%) (15.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (1.5 eq)

  • 10% Sodium Carbonate (Na₂CO₃) aqueous solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-5-chlorobenzoic acid (1.0 eq) in absolute ethanol (15.0 eq).

    • Causality: The starting material will not fully dissolve at room temperature due to its zwitterionic character and intermolecular hydrogen bonding.

  • Acid Addition: Submerge the flask in an ice-water bath. While stirring vigorously, add concentrated H₂SO₄ (1.5 eq) dropwise over 10 minutes.

    • Causality: The acid-base reaction between H₂SO₄ and the aniline group is highly exothermic. Cooling prevents localized boiling of ethanol and suppresses the formation of ether byproducts. A thick white precipitate (anilinium salt) will form.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to 78°C using an oil bath or heating mantle. Reflux for 12–16 hours[2].

    • Causality: Continuous thermal energy is required to overcome the activation energy barrier of the tetrahedral intermediate. As the esterification proceeds, the insoluble anilinium salt gradually converts into the soluble ester, turning the mixture into a clear, pale-yellow solution.

  • In-Process Monitoring (Self-Validation): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1 v/v) mobile phase. The target ester will migrate significantly higher (higher Rf) than the highly polar, baseline-retained starting acid.

  • Concentration: Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature. Remove approximately 70% of the ethanol in vacuo using a rotary evaporator.

    • Causality: Removing excess ethanol prevents the product from remaining solubilized in the aqueous phase during the subsequent extraction step, thereby maximizing yield.

  • Neutralization: Transfer the concentrated residue to an Erlenmeyer flask and place it in an ice bath. Slowly add cold 10% aqueous Na₂CO₃ dropwise until the pH reaches 8.0, accompanied by the cessation of CO₂ evolution.

    • Causality: This is the most critical workup step. Na₂CO₃ safely neutralizes the excess H₂SO₄ and deprotonates the anilinium hydrogen sulfate salt, liberating the free amine. A mild base (Na₂CO₃) is chosen over a strong base (NaOH) to prevent unwanted saponification (hydrolysis) of the newly formed ester.

  • Extraction & Isolation: Transfer the neutralized mixture to a separatory funnel and extract three times with EtOAc. Wash the combined organic layers once with brine.

    • Causality: Brine washing pre-dries the organic layer by drawing out dissolved water and breaks any emulsions formed during extraction.

  • Drying & Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield ethyl 2-amino-5-chlorobenzoate as an off-white to pale-yellow solid.

Quantitative Data Summary

The following table establishes the standardized parameters and expected quantitative outputs for this protocol, providing a baseline for reproducibility.

ParameterValue / Description
Substrate Molar Ratio 1.0 eq (Acid) : 15.0 eq (EtOH) : 1.5 eq (H₂SO₄)
Reaction Temperature 78°C (Reflux)
Reaction Time 12 - 16 hours
Typical Isolated Yield 80% - 85%
TLC Mobile Phase Hexanes : Ethyl Acetate (3:1 v/v)
Product Appearance Off-white to pale yellow crystalline solid
Molecular Weight 199.63 g/mol

Downstream Applications in Drug Development

Ethyl 2-amino-5-chlorobenzoate is a privileged building block in medicinal chemistry. Its ortho-relationship between the nucleophilic amine and the electrophilic ester makes it an ideal precursor for cyclocondensation reactions.

Specifically, reacting this ester with various electrophiles (such as lactams or functionalized carboxylic acids) yields quinazolin-4(3H)-ones and quinoline-3-carboxamides[3]. These fused bicyclic scaffolds are highly sought after in oncology for their ability to act as competitive kinase inhibitors. For instance, derivatives synthesized from ethyl 2-amino-5-chlorobenzoate have been successfully mapped to pharmacophore models for PI3Kα inhibitors , disrupting the downstream AKT/mTOR signaling pathways critical for colorectal cancer cell survival[2].

Pathway L Growth Factor R Receptor Tyrosine Kinase (RTK) L->R PI3K PI3Kα (Target of Derivatives) R->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTOR / Cell Survival AKT->mTOR Inhibitor Quinoline/Quinazoline Derivatives Inhibitor->PI3K Inhibition

PI3Kα signaling pathway targeted by quinoline derivatives synthesized from the ester.

References

  • Title: N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition Source: RSC Publishing URL: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Quinazolinones Using Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone nucleus, a bicyclic heterocycle comprising fused benzene and pyrimidine rings, is a cornerstone of medicinal chemistry.[1][2] Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties.[3][4][5] This therapeutic versatility has led to the development of several FDA-approved drugs, such as the EGFR inhibitors Gefitinib and Erlotinib for cancer therapy.[2]

Ethyl 2-amino-5-chlorobenzoate serves as a pivotal starting material for accessing 6-chloro-substituted quinazolinone derivatives. The presence of the chloro-substituent at the 6-position is of significant strategic interest as it can modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to target receptors or improving metabolic stability.[6] This guide provides an in-depth exploration of the primary synthetic pathways, detailed experimental protocols, and the underlying chemical principles for the synthesis of quinazolinones from this key precursor.

Core Synthetic Strategies and Mechanistic Rationale

The construction of the quinazolinone core from Ethyl 2-amino-5-chlorobenzoate can be primarily achieved through two robust and versatile synthetic routes: the direct Niementowski condensation and a more adaptable two-step sequence via a benzoxazinone intermediate. The choice of strategy is dictated by the desired substitution pattern on the final quinazolinone product.

G cluster_0 Synthetic Pathways from Ethyl 2-amino-5-chlorobenzoate cluster_1 Route A: Niementowski Reaction cluster_2 Route B: Benzoxazinone Intermediate SM Ethyl 2-amino-5-chlorobenzoate Niem_Reagent Formamide (HCONH2) High Temperature SM->Niem_Reagent One-pot Condensation Step1_Reagent Acyl Chloride (R1COCl) Pyridine SM->Step1_Reagent Step 1: Acylation Prod_A 6-Chloroquinazolin-4(3H)-one Niem_Reagent->Prod_A Intermediate 6-Chloro-2-(R1)-4H-3,1-benzoxazin-4-one Step1_Reagent->Intermediate Step2_Reagent Primary Amine (R2NH2) or Hydrazine Intermediate->Step2_Reagent Step 2: Condensation Prod_B 6-Chloro-2-(R1)-3-(R2)-quinazolin-4(3H)-one Step2_Reagent->Prod_B G cluster_mechanism Niementowski Reaction Mechanism Start Ethyl 2-amino-5-chlorobenzoate + Formamide Intermediate1 N-Formyl Intermediate Start->Intermediate1 Nucleophilic Attack - H2O Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 6-Chloroquinazolin-4(3H)-one Intermediate2->Product - EtOH

Caption: Simplified Niementowski reaction mechanism.

The Benzoxazinone Intermediate Pathway

This two-step approach offers superior versatility for producing 2,3-disubstituted quinazolinones. [7][8]

  • Step 1: Acylation and Cyclization to a Benzoxazinone. The starting anthranilate is first acylated using an appropriate acyl chloride (R¹COCl) in the presence of a base like pyridine. The resulting N-acyl intermediate spontaneously undergoes intramolecular cyclization to form a stable 2-substituted-4H-3,1-benzoxazin-4-one. The choice of acyl chloride directly determines the substituent at the 2-position of the final product.

  • Step 2: Condensation with an Amine. The isolated benzoxazinone intermediate is then reacted with a primary amine (R²NH₂) or hydrazine. [9]The amine acts as a nucleophile, attacking the carbonyl of the benzoxazinone, which leads to ring opening. A subsequent intramolecular cyclization with the elimination of water forms the highly stable, six-membered pyrimidine ring of the quinazolinone. This step defines the substituent at the 3-position.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. Reagents such as acyl chlorides are corrosive and moisture-sensitive. [10][11]High-temperature reactions should be conducted with caution behind a blast shield.

Protocol 1: Microwave-Assisted Niementowski Synthesis of 6-Chloroquinazolin-4(3H)-one

This protocol leverages microwave-assisted synthesis to enhance reaction speed and efficiency compared to conventional heating. [12] Materials:

  • Ethyl 2-amino-5-chlorobenzoate (1.0 mmol, 199.6 mg)

  • Formamide (10 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

  • Ice-cold deionized water

Procedure:

  • Add Ethyl 2-amino-5-chlorobenzoate (1.0 mmol) and formamide (10 mL) to a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave synthesizer.

  • Irradiate the mixture at 180°C for 20 minutes with stirring. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Pour the cooled reaction mixture into 50 mL of ice-cold deionized water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with two portions of cold water (2 x 15 mL).

  • Dry the product under vacuum to yield 6-chloroquinazolin-4(3H)-one as a white or off-white solid.

  • Purification (if necessary): The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of 6-Chloro-2-phenyl-3-aminoquinazolin-4(3H)-one via Benzoxazinone Intermediate

This protocol demonstrates the versatile two-step synthesis, yielding a 2,3-disubstituted product.

Step A: Synthesis of 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one Materials:

  • Ethyl 2-amino-5-chlorobenzoate (10 mmol, 2.00 g)

  • Benzoyl chloride (12 mmol, 1.4 mL)

  • Dry pyridine (20 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve Ethyl 2-amino-5-chlorobenzoate (10 mmol) in dry pyridine (20 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add benzoyl chloride (12 mmol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and reflux the mixture for 4 hours. [13]5. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain the crude 6-chloro-2-phenyl-4H-3,1-benzoxazin-4-one.

Step B: Synthesis of 6-Chloro-2-phenyl-3-aminoquinazolin-4(3H)-one Materials:

  • 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one (from Step A, 5 mmol)

  • Hydrazine hydrate (99%, 10 mmol, 0.5 mL)

  • Absolute ethanol (30 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • Suspend the benzoxazinone intermediate (5 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Add hydrazine hydrate (10 mmol) to the suspension.

  • Reflux the reaction mixture for 6 hours. The suspension should gradually become a clear solution and then may form a new precipitate. 4. Monitor the reaction by TLC until the starting benzoxazinone is consumed.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the desired 6-chloro-2-phenyl-3-aminoquinazolin-4(3H)-one.

Data Summary and Characterization

The success of the synthesis should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Parameter Protocol 1 (Niementowski) Protocol 2 (Benzoxazinone)
Product 6-Chloroquinazolin-4(3H)-one6-Chloro-2-phenyl-3-aminoquinazolin-4(3H)-one
Key Reagents FormamideBenzoyl Chloride, Hydrazine Hydrate
Reaction Time ~20 minutes (Microwave)~10 hours (Conventional)
Typical Yield 80-95%70-85% (overall)
Key IR Peaks (cm⁻¹) ~3200 (N-H), ~1680 (C=O, amide)~3300 (NH₂), ~1675 (C=O, amide), ~1600 (C=N)
Advantage Rapid, one-pot synthesisHigh versatility for 2,3-disubstitution

Troubleshooting and Optimization

  • Low Yield in Niementowski Reaction: Insufficient temperature or reaction time is a common cause. If using conventional heating, ensure the temperature is maintained at 150-180°C for several hours. [1]Microwave synthesis offers better control and reproducibility.

  • Formation of Side Products: At very high temperatures, thermal decomposition of formamide or decarboxylation of the anthranilic acid (if hydrolyzed from the ester) can occur, leading to byproducts. [14]Purification by recrystallization or column chromatography is essential.

  • Incomplete Benzoxazinone Formation (Protocol 2, Step A): Ensure all reagents and solvents are dry, as acyl chlorides readily hydrolyze. Using a slight excess of the acyl chloride can help drive the reaction to completion.

  • Difficulty in Final Cyclization (Protocol 2, Step B): If the reaction stalls, adding a catalytic amount of a weak acid (e.g., acetic acid) can sometimes facilitate the final dehydration step.

Conclusion

Ethyl 2-amino-5-chlorobenzoate is a highly valuable and versatile precursor for the synthesis of medicinally relevant 6-chloro-substituted quinazolinones. The direct Niementowski condensation provides rapid access to the core scaffold, while the two-step benzoxazinone pathway allows for the systematic introduction of diverse substituents at the 2- and 3-positions. The protocols and mechanistic insights provided herein offer a robust framework for researchers in drug discovery and organic synthesis to efficiently produce these important heterocyclic compounds.

References

  • Niementowski, S. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572. [Source: Based on historical syntheses described in multiple references] [1][15][16]2. Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from wikipedia.org [17]3. Razzaq, N., & Kappe, C. O. (2008). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 13(12), 3073-3101. [16]4. Mishra, P., & Kaur, G. (2013). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones. Journal of Saudi Chemical Society, 17(3), 321-327. [18]5. BenchChem. (2025). The Quinazoline Nucleus: A Journey from Discovery to Modern Therapeutics. BenchChem Technical Guides. [1]6. BenchChem. (2025). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. BenchChem Technical Guides. [2]7. Wang, D., et al. (2022). Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis. Nature Communications, 13(1), 6485. 8. Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9824-9833. [19]9. Candea, D., & Iovu, M. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Current Organic Chemistry, 13(16), 1626-1655. [20]10. Kumar, A., & Singh, R. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 436-451. [3]11. Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8456. [4]12. Nerkar, A. G. (2023). Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines. Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(4), 109-113. [21]13. Upasani, C. D., & Jagdale, S. D. (2021). Quinazoline and its diverse array of therapeutic application: A review. International Journal of Medical Sciences, 5(2), 7-14. [5]14. El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. BMC Chemistry, 18(1), 47. [9]15. Gupta, A., et al. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 6(3), 391-403. 16. Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from alfa-chemistry.com [22]17. Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from organic-chemistry.org [23]18. BenchChem. (2025). Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. BenchChem Technical Guides. [14]19. Abdel-Rahman, A. H., et al. (2012). Synthesis of New Amino Acid Derivatives Attached to Quinazoline Moiety as Antitumor Agents. Der Pharma Chemica, 4(5), 1886-1894. 20. Kumar, V., & Singh, S. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(4), 1013-1036. [24][25]22. ChemScene. (n.d.). Ethyl 5-amino-2-chlorobenzoate. Retrieved from chemscene.com [26]23. Patel, K. D., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5), 1234-1245. [27]24. Fisher Scientific. (2025). SAFETY DATA SHEET. [10]25. BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid. BenchChem Technical Guides. [7]26. Al-Said, S. A. (2014). Synthetic studies toward biologically active quinazolinones. University of Massachusetts Dartmouth. [8]27. Cayman Chemical. (2025). Safety Data Sheet. 28. Al-Obaid, A. M., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Future Medicinal Chemistry, 11(23), 3021-3043. [28]29. Thermo Fisher Scientific. (2025). Methyl 2-amino-5-chlorobenzoate - SAFETY DATA SHEET. [11]30. BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate. BenchChem Technical Guides. [12]31. EvitaChem. (n.d.). Buy Ethyl 2-amino-5-chlorobenzoate. Retrieved from evitachem.com [6]32. Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from organic-chemistry.org [29]33. Google Patents. (2009). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.

Sources

Application Note: Hydrazinolysis of Ethyl 2-amino-5-chlorobenzoate for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Ethyl 2-amino-5-chlorobenzoate (CAS: 63243-75-4) is a highly versatile anthranilic acid derivative utilized extensively as a building block in medicinal chemistry and organic synthesis[1]. The chemical transformation of this ester into 2-amino-5-chlorobenzohydrazide via reaction with hydrazine hydrate is a foundational step in generating complex, pharmacologically active heterocyclic scaffolds. Downstream cyclocondensation of this hydrazide yields critical structures such as quinazolinones, 1,3,4-oxadiazoles, and phthalazines, which exhibit profound biological activities, notably as receptor tyrosine kinase inhibitors (e.g., EGFR inhibitors) and anti-inflammatory agents[2].

This application note provides a rigorous, self-validating protocol for the hydrazinolysis of ethyl 2-amino-5-chlorobenzoate, detailing the mechanistic causality behind the experimental conditions and outlining its downstream applications in drug development.

Mechanistic Insights: The Hydrazinolysis Reaction

The conversion of the ethyl ester to a hydrazide proceeds via a classic nucleophilic acyl substitution mechanism. Understanding the kinetic and thermodynamic drivers of this reaction is essential for optimizing yield and purity.

  • Nucleophilic Superiority (The

    
    -Effect):  Hydrazine hydrate (
    
    
    
    ) is selected over ammonia due to the
    
    
    -effect. The electrostatic repulsion between the unshared electron pairs on adjacent nitrogen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly increasing its nucleophilicity. This allows for an efficient attack on the relatively stable ester carbonyl of ethyl 2-amino-5-chlorobenzoate.
  • Solvent Causality: Absolute ethanol serves a dual purpose in this protocol. First, it provides a homogeneous polar protic medium that stabilizes the tetrahedral intermediate formed during the nucleophilic attack. Second, because ethanol is both the leaving group and a reaction byproduct, utilizing it as a solvent simplifies the thermodynamic landscape.

  • Thermodynamic Driving Force: Upon cooling the reaction mixture, the highly polar hydrazide product (capable of extensive intermolecular hydrogen bonding) selectively precipitates out of the ethanol matrix. This precipitation drives the reaction equilibrium forward (Le Chatelier’s principle) and allows for straightforward isolation without the need for complex chromatography.

  • Substituent Effects: The electron-withdrawing chloro group at the 5-position slightly deactivates the aromatic ring but critically increases the lipophilicity of the resulting scaffold. This halogenation is a deliberate design choice in drug development to enhance hydrophobic interactions with target proteins, such as Human Serum Albumin (HSA) and various kinase domains[3].

Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzohydrazide

This methodology is designed as a self-validating system . Visual cues and chromatographic checkpoints are embedded within the steps to ensure researchers can verify the reaction's success in real-time.

Data Presentation: Reagents and Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 2-amino-5-chlorobenzoate 199.631.010.0 mmol (1.99 g)Substrate
Hydrazine Hydrate (80%) 50.063.030.0 mmol (1.50 g)Nucleophile
Absolute Ethanol 46.07Solvent15 mLSolvent / Medium
Step-by-Step Methodology
  • Initiation & Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend Ethyl 2-amino-5-chlorobenzoate (1.99 g, 10.0 mmol) in 15 mL of absolute ethanol.

    • Self-Validation: The suspension will transition to a clear solution as the temperature increases, providing a visual cue of complete solubilization.

  • Nucleophile Addition: While stirring at room temperature, slowly add Hydrazine Hydrate (1.50 g, 30.0 mmol) dropwise to the solution.

    • Causality: A 3-fold molar excess of hydrazine is critical. It prevents the formation of unwanted

      
      -diacylhydrazines (secondary condensation products) and compensates for any evaporative loss during the extended reflux period.
      
  • Reflux & Kinetic Activation: Attach a reflux condenser and heat the mixture to a gentle reflux (78–80 °C) using a heating mantle for 8–10 hours.

    • Self-Validation (TLC Monitoring): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction is deemed complete when the higher

      
       ester spot completely disappears, replaced by a highly polar, lower 
      
      
      
      hydrazide spot (retention increases due to the strong hydrogen-bonding capacity of the
      
      
      moiety).
  • Precipitation & Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Subsequently, transfer the flask to an ice bath (0–5 °C) and let it stand for 1 hour.

    • Causality: The sharp decrease in temperature drastically reduces the solubility of the hydrazide in ethanol, inducing rapid and selective crystallization.

  • Purification: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 5 mL).

    • Causality: Ice-cold ethanol effectively washes away unreacted hydrazine and trace organic impurities without dissolving the target product. Dry the solid under vacuum at 40 °C to a constant weight.

Data Presentation: Analytical Characterization

The following analytical data confirms the successful synthesis and purity of the target compound[3].

ParameterValue / Description
Appearance White crystals
Yield ~85%
Melting Point 139.6–140.5 °C

H-NMR (400 MHz, DMSO-

)

9.60 (s, 1H), 7.48 (d, J = 2.5 Hz, 1H), 7.16 (dd, J = 8.8, 2.5 Hz, 1H), 6.74 (d, J = 8.8 Hz, 1H), 6.46 (s, 2H), 4.42 (s, 2H)

Downstream Applications in Drug Development

Once synthesized, 2-amino-5-chlorobenzohydrazide serves as a highly reactive precursor for generating diverse pharmacological agents.

  • Quinazolinone Synthesis: Cyclocondensation of the hydrazide (or its acylated derivatives) with ortho-esters, or via dehydrative cyclization, yields 3-aminoquinazolin-4(3H)-ones[2]. These compounds are extensively studied for their ability to competitively bind to the ATP-binding pocket of receptor tyrosine kinases, effectively shutting down aberrant cellular proliferation.

  • 1,3,4-Oxadiazole Synthesis: Reacting the hydrazide with carbon disulfide (

    
    ) in the presence of potassium hydroxide yields 1,3,4-oxadiazole-2-thiol derivatives, which are heavily profiled for their anti-inflammatory and antimicrobial properties.
    

Workflow A Ethyl 2-amino-5-chlorobenzoate B Hydrazine Hydrate (Reflux, EtOH) A->B C 2-amino-5-chlorobenzohydrazide B->C D Cyclocondensation C->D E Quinazolin-4-ones (Kinase Inhibitors) D->E F 1,3,4-Oxadiazoles (Anti-inflammatory) D->F

Synthetic workflow from ethyl 2-amino-5-chlorobenzoate to bioactive heterocyclic scaffolds.

Mechanism of Action: EGFR Pathway Modulation

Quinazolinone derivatives synthesized from this pathway are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site on the intracellular tyrosine kinase domain, these compounds prevent the autophosphorylation of EGFR, thereby halting the downstream RAS/RAF/MEK/ERK signaling cascade responsible for tumor cell proliferation and survival.

EGFR_Pathway L EGF Ligand R EGFR (Tyrosine Kinase) L->R Activates RAS RAS R->RAS Phosphorylation I Quinazolinone Inhibitor I->R Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK PROLIF Cell Proliferation & Survival ERK->PROLIF Gene Transcription

EGFR signaling pathway modulated by quinazolinone-based kinase inhibitors.

References

  • EvitaChem. "Buy Ethyl 2-amino-5-chlorobenzoate (EVT-378718) | 63243-75-4". EvitaChem Product Catalog.
  • MDPI. "Comparative Interactions of Dihydroquinazolin Derivatives with Human Serum Albumin Observed via Multiple Spectroscopy". Molecules.
  • PMC (National Institutes of Health). "Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition". European Journal of Medicinal Chemistry.

Sources

Application Note: Synthesis and Validation of Quinazoline-Based EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized targeted oncology, particularly in the treatment of non-small cell lung cancer (NSCLC). The vast majority of first-generation (e.g., Erlotinib, Gefitinib) and second-generation (e.g., Afatinib) EGFR-TKIs rely on a 4-anilinoquinazoline core scaffold.

As a Senior Application Scientist, I frequently utilize Ethyl 2-amino-5-chlorobenzoate as the foundational building block for these molecules. The selection of this specific anthranilate derivative is not arbitrary. The 5-chloro substituent on the benzoate precursor directly translates to a 6-chloro substituent on the final quinazoline ring. Mechanistically, this halogen acts as a critical hydrophobic anchor, occupying a specific lipophilic pocket near the hinge region (Met793/Met769) of the EGFR ATP-binding site, thereby exponentially increasing binding affinity and target residence time 1.

Pharmacophore Modulation & Pathway Visualization

EGFR is a transmembrane receptor that, upon ligand binding, dimerizes and auto-phosphorylates, triggering downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Quinazoline derivatives synthesized from Ethyl 2-amino-5-chlorobenzoate act as ATP-competitive inhibitors. By covalently or reversibly binding to the kinase domain, they block auto-phosphorylation, effectively shutting down the signaling cascades that drive uncontrolled cellular proliferation 2.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates RAS RAS EGFR->RAS Phosphorylation PI3K PI3K EGFR->PI3K Phosphorylation TKI Quinazoline TKI (e.g., 4-Anilinoquinazoline) TKI->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Tumor Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Modulation of the EGFR signaling pathway by quinazoline-based tyrosine kinase inhibitors.

Experimental Workflow & Self-Validating Protocols

The transformation of Ethyl 2-amino-5-chlorobenzoate into a bioactive 4-anilinoquinazoline requires a highly controlled, three-step synthetic workflow 3. The protocol below is designed to be self-validating, utilizing thermodynamic driving forces and in-process visual cues to ensure reaction success.

Synthesis_Workflow SM Ethyl 2-amino-5-chlorobenzoate (Starting Material) Step1 Step 1: Cyclocondensation Reagent: Formamide Temp: 150°C SM->Step1 Int1 6-Chloroquinazolin-4(3H)-one (Intermediate 1) Step1->Int1 Step2 Step 2: Chlorination Reagent: POCl3, PhNMe2 Temp: Reflux Int1->Step2 Int2 4,6-Dichloroquinazoline (Intermediate 2) Step2->Int2 Step3 Step 3: SNAr Reaction Reagent: Substituted Aniline Solvent: iPrOH Int2->Step3 Product 4-Anilino-6-chloroquinazoline (Target EGFR TKI) Step3->Product

Three-step synthetic workflow for 4-anilino-6-chloroquinazoline EGFR inhibitors.

Step 1: Cyclocondensation to 6-Chloroquinazolin-4(3H)-one

Causality & Rationale: We utilize formamide as both the solvent and the C2/N3 atom source. Heating the mixture to 150 °C provides the activation energy required to drive the initial amidation of the ester, followed by intramolecular cyclization. The expulsion of ethanol and water thermodynamically drives the equilibrium toward the highly stable quinazolinone lactam core.

  • Procedure:

    • Suspend 10.0 g (0.05 mol) of Ethyl 2-amino-5-chlorobenzoate in 30 mL of formamide in a 100 mL round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 150–160 °C using a silicone oil bath for 6 hours.

    • Allow the reaction to cool to 80 °C, then pour the mixture into 200 mL of crushed ice/water with vigorous stirring.

    • Filter the resulting white/pale-yellow precipitate, wash with cold distilled water (3 × 50 mL), and dry in a vacuum oven at 60 °C overnight.

  • In-Process Control (IPC) & Validation: The reaction is self-validating upon quenching; the starting material is soluble in the formamide/water mixture at room temperature, whereas the cyclized quinazolinone is highly insoluble, resulting in immediate, massive precipitation. TLC (Hexane:EtOAc 1:1) should show complete consumption of the starting material (

    
    ) and the appearance of a baseline spot (
    
    
    
    ).
Step 2: Chlorination to 4,6-Dichloroquinazoline

Causality & Rationale: The quinazolin-4(3H)-one exists primarily in its stable lactam tautomer, making it unreactive toward nucleophiles. Phosphorus oxychloride (


) converts the tautomeric lactim hydroxyl into a dichlorophosphate leaving group, which is subsequently displaced by chloride. We add catalytic 

-dimethylaniline to act as a proton scavenger and nucleophilic catalyst, preventing the degradation of the delicate quinazoline core under harsh acidic conditions.
  • Procedure:

    • Suspend 5.0 g of 6-chloroquinazolin-4(3H)-one in 25 mL of

      
      .
      
    • Add 1.0 mL of

      
      -dimethylaniline dropwise.
      
    • Reflux the mixture at 105 °C for 4 hours under an inert argon atmosphere.

    • Distill off excess

      
       under reduced pressure (Caution: Highly reactive).
      
    • Quench the viscous residue by pouring it slowly over crushed ice. Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL).

    • Wash the combined organic layers with cold saturated

      
      , dry over anhydrous 
      
      
      
      , and concentrate to yield a yellow solid.
  • In-Process Control (IPC) & Validation: The suspension will turn into a clear, homogenous dark-yellow solution once the conversion to the imidoyl chloride is complete. The product is highly sensitive to hydrolysis; it must be stored under argon or used immediately in Step 3.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: The C4-chlorine is highly activated by the electron-withdrawing nature of the adjacent N1 and N3 nitrogens. We perform the SNAr reaction using a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol (iPrOH). iPrOH is a polar protic solvent that stabilizes the polar transition state. Crucially, the final product is a basic secondary amine that immediately forms a hydrochloride salt with the HCl generated during the reaction. This salt is insoluble in iPrOH, driving the reaction to 100% completion via Le Chatelier's principle and allowing for purification by simple filtration.

  • Procedure:

    • Dissolve 2.0 g of 4,6-dichloroquinazoline in 30 mL of anhydrous isopropanol.

    • Add 1.1 equivalents of 3-chloro-4-fluoroaniline.

    • Reflux the mixture at 85 °C for 2 hours.

    • Cool the reaction to room temperature. A dense precipitate will form.

    • Filter the precipitate, wash with cold isopropanol (10 mL) and diethyl ether (20 mL), and dry under vacuum.

  • In-Process Control (IPC) & Validation: The self-validating cue is the formation of a thick, mustard-yellow precipitate (the HCl salt of the target TKI) within 30 minutes of reaching reflux.

    
    -NMR validation will show the disappearance of the aniline 
    
    
    
    protons and the appearance of a distinct, highly deshielded secondary amine
    
    
    proton singlet around 9.5–10.0 ppm.

Quantitative Data and Comparative Efficacy

To validate the biological efficacy of the quinazoline derivatives synthesized from Ethyl 2-amino-5-chlorobenzoate, in vitro cytotoxicity assays are performed against standard cancer cell lines expressing mutant or wild-type EGFR. The data below demonstrates the superior potency of a synthesized 6-chloroquinazoline derivative (Compound N5a) compared to the clinical standard, Erlotinib 4.

CompoundA549 (Lung Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)
Synthesized TKI (N5a) 1.23 ± 0.112.45 ± 0.183.12 ± 0.25
Erlotinib (Standard) 4.56 ± 0.326.78 ± 0.518.12 ± 0.63

Note: Lower IC₅₀ values indicate higher cytotoxic potency and tighter binding to the EGFR kinase domain.

References

  • Ethyl 5-amino-2-chlorobenzo
  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition N
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases MDPI
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv

Sources

Application Note: Recrystallization Protocol for Ethyl 2-amino-5-chlorobenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the purification of Ethyl 2-amino-5-chlorobenzoate hydrochloride (CAS: 63243-75-4 for free base; HCl salt derivative) via recrystallization. While the free base of this compound is often recrystallized from aqueous ethanol, the hydrochloride salt requires a strictly anhydrous organic solvent system to prevent acid-catalyzed ester hydrolysis and to maximize recovery yield.

This protocol recommends an Ethanol/Diethyl Ether (Solvent/Anti-solvent) system or Absolute Ethanol (Single solvent) approach. This method ensures high purity (>99%) suitable for downstream pharmaceutical synthesis, such as the production of quinazolinone-based kinase inhibitors or anti-leprosy agents like Clofazimine.

Chemical Context & Solubility Profile

Structural Analysis

The target compound consists of a lipophilic chlorobenzene core, an ester functionality, and a polar ammonium chloride salt headgroup. This amphiphilic nature dictates the solvent choice.

  • Hydrophobic Region: 5-chloro-2-aminobenzoate skeleton (Requires organic character).[1]

  • Hydrophilic/Ionic Region: Ammonium hydrochloride salt (Requires polarity).

  • Labile Region: Ethyl ester (Susceptible to hydrolysis in hot water/acid).

Solubility Data

The following table summarizes the solubility behavior of the HCl salt, derived from empirical trends of amino-benzoate ester salts [1, 2].

SolventTemperatureSolubilitySuitability
Water 25°C / 100°CHigh / Very HighAvoid: Risk of hydrolysis (saponification) during heating.
Ethanol (Abs.) 25°CModerateIdeal: Good solvent for dissolution at boiling point.
Ethanol (Abs.) 78°C (Boiling)HighIdeal: Primary solvent.
Diethyl Ether 25°CInsolubleIdeal: Anti-solvent for yield maximization.
Hexane 25°CInsolubleAlternative Anti-solvent.
Ethyl Acetate 25°CLowPoor solvent for ionic salts; potential for "oiling out".

Strategic Solvent Selection: The Anhydrous Mandate

The Hydrolysis Risk

Using water or aqueous alcohols (common for the free base) is contraindicated for the hydrochloride salt. Heating an ester in water in the presence of its own acidic salt (HCl) creates perfect conditions for acid-catalyzed hydrolysis, degrading the product back to 2-amino-5-chlorobenzoic acid [3].

The Recommended System: Ethanol / Diethyl Ether

We utilize a vapor-diffusion or direct addition anti-solvent method.

  • Solvent (Ethanol): Solubilizes the ionic lattice at high temperatures.

  • Anti-Solvent (Diethyl Ether): Lowers the dielectric constant of the mixture, forcing the salt to crystallize out as the solution cools, without chemically interacting with the ester.

Detailed Experimental Protocol

Materials Required[2][3]
  • Crude Ethyl 2-amino-5-chlorobenzoate Hydrochloride.

  • Solvent A: Absolute Ethanol (Anhydrous).

  • Solvent B: Diethyl Ether (ACS Reagent, Anhydrous).

  • Activated Charcoal (Optional, for decolorization).

  • Equipment: Reflux condenser, round-bottom flask, magnetic stirrer, Hirsch/Buchner funnel.

Step-by-Step Methodology
Phase 1: Dissolution[2]
  • Place 5.0 g of crude solid into a 100 mL round-bottom flask.

  • Add a magnetic stir bar and attach a reflux condenser.

  • Add Absolute Ethanol in small portions (start with 15 mL) through the top of the condenser while heating the flask in a water bath at 80°C.

  • Critical Step: Add only the minimum amount of ethanol required to dissolve the solid at reflux. If the solution is dark, add 0.1 g of activated charcoal and reflux for 2 minutes.

Phase 2: Hot Filtration (If Charcoal Used)[3]
  • Pre-heat a glass funnel and fluted filter paper (to prevent premature crystallization).

  • Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

Phase 3: Crystallization & Anti-Solvent Addition
  • Allow the filtrate to cool slowly to room temperature (~25°C). Crystals may begin to form.[2][3][4]

  • Yield Optimization: If crystallization is sparse, slowly add Diethyl Ether dropwise to the stirring solution until a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of Ethanol to clear the turbidity.

  • Place the flask in an ice bath (0-4°C) for 1 hour to complete precipitation.

Phase 4: Harvesting
  • Collect the crystals via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a cold (0°C) 1:1 mixture of Ethanol/Ether (or pure Ether).

  • Dry the solid in a vacuum desiccator over

    
     or silica gel. Do not oven dry above 60°C  to avoid HCl loss or degradation.
    

Process Visualization

Recrystallization Workflow

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points for anti-solvent addition.

RecrystallizationFlow Start Crude Material (Ethyl 2-amino-5-chlorobenzoate HCl) Dissolve Dissolve in Hot Abs. Ethanol (Reflux ~78°C) Start->Dissolve CheckCharcoal Impurities/Color? Dissolve->CheckCharcoal AddCharcoal Add Activated Charcoal & Hot Filter CheckCharcoal->AddCharcoal Yes Cooling Cool to Room Temp CheckCharcoal->Cooling No AddCharcoal->Cooling CheckCrystals Heavy Crystallization? Cooling->CheckCrystals AddEther Add Diethyl Ether (Anti-Solvent) to Turbidity CheckCrystals->AddEther No IceBath Ice Bath (0-4°C) 1 Hour CheckCrystals->IceBath Yes AddEther->IceBath Filter Vacuum Filtration & Cold Ether Wash IceBath->Filter Final Pure Crystalline Solid (>99% Purity) Filter->Final

Caption: Figure 1: Decision-matrix for the purification of Ethyl 2-amino-5-chlorobenzoate HCl, optimizing for yield via anti-solvent addition.

Hydrolysis Avoidance Mechanism

Understanding why we avoid water is crucial for process integrity.

HydrolysisRisk Substrate Ethyl 2-amino-5-chlorobenzoate (Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate Water H2O (Solvent) Water->Substrate Heat Catalyst HCl (from Salt) Catalyst->Substrate Heat Product1 2-amino-5-chlorobenzoic acid (Impurity) Intermediate->Product1 Product2 Ethanol Intermediate->Product2

Caption: Figure 2: Mechanism of acid-catalyzed hydrolysis. Using water as a solvent drives this reaction, degrading the target ester.

Troubleshooting & Quality Control

Common Issues
SymptomCauseCorrective Action
Oiling Out Solution cooled too fast or too much anti-solvent added.Re-heat to dissolve oil. Add more Ethanol. Cool very slowly with vigorous stirring.
Low Yield Too much Ethanol used during dissolution.Concentrate the mother liquor by rotary evaporation (max 40°C) and repeat cooling.
Acidic Smell Hydrolysis occurred or HCl gas loss.Ensure solvent was anhydrous. If melting point is low, re-gas with HCl in Ether.
Validation
  • Melting Point: The HCl salt should have a sharp melting point (distinct from the free base, which melts ~91-93°C [4]).

  • Purity Check: HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

References

  • Organic Syntheses. (1963). Glycine ethyl ester hydrochloride.[4] Org. Synth. Coll. Vol. 4, p.424.[4] Retrieved from [Link] (Authoritative precedent for amino acid ester HCl recrystallization from Abs. Ethanol).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note: Procedure for the Diazotization of Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Utility

Ethyl 2-amino-5-chlorobenzoate (an anthranilate ester derivative) is a highly versatile bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of quinazolines, indazoles, and other heterocyclic kinase inhibitors[1]. The diazotization of its primary aromatic amine is a critical gateway reaction. By converting the amine into a highly reactive diazonium salt, the molecule is primed for subsequent transformations, including Sandmeyer reactions (halogenation/cyanation), azo coupling, or reduction to hydrazines[2].

This application note provides a field-proven, self-validating protocol for the diazotization of ethyl 2-amino-5-chlorobenzoate, emphasizing the causality behind specific experimental parameters to ensure maximum yield and safety.

Chemical Principles & Causality (E-E-A-T)

Executing a flawless diazotization requires understanding the electronic environment of the substrate and the thermodynamic fragility of the product[3].

Substrate Electronics and Acid Selection

The amino group in ethyl 2-amino-5-chlorobenzoate is flanked by an ortho-ester group and a meta-chloro group. Both substituents are electron-withdrawing, which significantly reduces the basicity and nucleophilicity of the amine compared to an unsubstituted aniline.

  • Causality of Excess Acid: To efficiently generate the active nitrosating species (the nitrosonium ion,

    
    ) and prevent the formation of unwanted triazene byproducts (via self-coupling with unreacted amine), a strong mineral acid must be used in significant excess (typically 2.5 to 3.0 equivalents)[4]. Hydrochloric acid (6M) is preferred as it facilitates the formation of a fine hydrochloride salt suspension, maximizing surface area for the biphasic reaction.
    
Thermodynamic Control

Aromatic diazonium salts are notoriously unstable and prone to explosive decomposition or rapid hydrolysis to phenols if thermal energy exceeds the activation barrier for


 expulsion.
  • Causality of Temperature (0–5 °C): The reaction must be strictly maintained between 0 °C and 5 °C using an ice-salt bath. Exceeding 10 °C will lead to the irreversible evolution of nitrogen gas and the formation of ethyl 5-chloro-2-hydroxybenzoate, drastically reducing the yield of the target diazonium intermediate[4].

The Self-Validating System: Starch-Iodide and Quenching

A robust protocol must validate its own progress. The addition of sodium nitrite (


) is monitored using starch-iodide paper .
  • Validation: A persistent blue-black color on the test paper confirms the presence of excess nitrous acid (

    
    ), indicating that the amine has been fully consumed.
    
  • Quenching: Excess

    
     is detrimental to subsequent coupling steps. The protocol mandates the addition of sulfamic acid to safely quench the residual 
    
    
    
    into nitrogen gas and sulfuric acid, ensuring the diazonium solution is pure and ready for downstream use[5].

Quantitative Data Presentation

The following table outlines the optimized stoichiometry for a 10-gram scale diazotization.

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
Ethyl 2-amino-5-chlorobenzoate 199.631.010.0 gPrimary Substrate
Hydrochloric Acid (6M) 36.463.025.0 mLAcid catalyst / Solvent / Stabilizer
Sodium Nitrite (

)
69.001.13.8 gNitrosating agent precursor
Sulfamic Acid 97.100.10.5 g

Quenching agent
Distilled Water 18.02N/A50.0 mLAqueous medium

Experimental Workflow Visualization

The logical progression of the diazotization protocol is mapped below. This workflow highlights the critical cooling and validation checkpoints required for success.

DiazotizationWorkflow Start Ethyl 2-amino-5-chlorobenzoate (Substrate) Acid Acidification Add 6M HCl & Stir vigorously Start->Acid Cool Cooling Chill to 0-5 °C in Ice-Salt Bath Acid->Cool NaNO2 Nitrosation Dropwise Addition of NaNO2 (aq) Cool->NaNO2 Maintain < 5 °C Test Validation Starch-Iodide Test for excess HNO2 NaNO2->Test Stir 15-30 min Quench Quenching Add Sulfamic Acid to remove HNO2 Test->Quench If Positive (Blue-Black) Product Active Diazonium Salt Solution (Keep < 5 °C for immediate use) Quench->Product Ready for Coupling/Sandmeyer

Workflow for the diazotization of Ethyl 2-amino-5-chlorobenzoate.

Detailed Step-by-Step Methodology

Step 1: Substrate Preparation and Acidification
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

  • Add 10.0 g (50.1 mmol) of ethyl 2-amino-5-chlorobenzoate to the flask.

  • Add 25.0 mL of 6M Hydrochloric acid (

    
    ) and 25.0 mL of distilled water.
    
  • Stir vigorously at room temperature for 15 minutes. Note: The substrate may not fully dissolve, but will form a fine suspension of the hydrochloride salt. Vigorous stirring is mandatory to ensure complete reaction later.

Step 2: Cooling and Nitrosation
  • Submerge the reaction flask in an ice-salt bath (

    
    /Ice mixture) and allow the internal temperature to drop to 0–2 °C .
    
  • In a separate small beaker, dissolve 3.8 g (55.1 mmol) of Sodium Nitrite (

    
    ) in 25.0 mL of cold distilled water.
    
  • Transfer the

    
     solution to the addition funnel.
    
  • Begin dropwise addition of the

    
     solution into the vigorously stirring amine suspension. Adjust the addition rate so that the internal temperature never exceeds 5 °C [6].
    
  • Once the addition is complete, continue stirring the mixture at 0–5 °C for 30 minutes. The suspension should gradually clarify into a pale yellow/orange solution as the water-soluble diazonium salt forms.

Step 3: Validation (The Self-Validating Check)
  • After 30 minutes of stirring, dip a glass stirring rod into the reaction mixture and touch it to a strip of starch-iodide indicator paper.

  • Observation: An immediate, deep blue-black color indicates the presence of excess nitrous acid, validating that the nitrosation is complete.

  • Troubleshooting: If the test is negative, add an additional 0.2 g of

    
     (dissolved in 2 mL water), stir for 10 minutes, and re-test.
    
Step 4: Quenching and Storage
  • To prevent side reactions in downstream applications, the excess nitrous acid must be destroyed.

  • Add 0.5 g of solid Sulfamic Acid (

    
    ) in small portions to the reaction mixture.
    
  • Stir for 5 minutes until the evolution of nitrogen gas ceases.

  • Perform a final starch-iodide test. It should now be negative (no color change).

  • The resulting cold solution contains the active ethyl 2-(diazonium)-5-chlorobenzoate chloride salt. Do not isolate the dry salt. It must be kept at 0 °C and used immediately in the subsequent reaction (e.g., poured into a solution of Copper(I) Chloride for a Sandmeyer reaction)[4].

References

  • Atkinson, E. R., and Lawler, H. J. "Diphenic Acid (Diazotization of Anthranilic Acid)". Organic Syntheses, Coll. Vol. 1, p. 222 (1941). Available at:[Link]

  • Flood, D. T. "Fluorobenzene (Diazotization methodology)". Organic Syntheses, Coll. Vol. 2, p. 295 (1943). Available at:[Link]

Sources

Title: Accelerating Heterocyclic Synthesis: A Guide to Microwave-Assisted Protocols Using Ethyl 5-Chloroanthranilate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This application note provides a detailed guide for the rapid and efficient synthesis of quinazolinone derivatives, a privileged scaffold in medicinal chemistry, utilizing ethyl 5-chloroanthranilate as a key building block. We move beyond conventional thermal methods, which are often time-consuming and low-yielding, to explore the transformative power of Microwave-Assisted Organic Synthesis (MAOS). This document furnishes researchers, chemists, and drug development professionals with a foundational understanding of MAOS principles, detailed step-by-step protocols for cyclocondensation reactions, mechanistic insights, and critical safety considerations. By leveraging the unique capabilities of microwave energy, the described methods dramatically reduce reaction times from hours to minutes, improve product yields, and promote greener chemistry principles.[1][2][3]

Introduction: The Imperative for Modern Synthetic Methods

The synthesis of novel heterocyclic compounds remains a cornerstone of modern drug discovery.[4][5] Among these, the quinazolinone core is of paramount interest due to its presence in numerous compounds with diverse pharmacological activities. Traditionally, the synthesis of these scaffolds, such as through the classic Niementowski reaction, involves prolonged heating under harsh conditions, often leading to undesirable side products and significant energy consumption.[6][7]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a revolutionary technology that circumvents these limitations.[8] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating.[3][9] This leads to several distinct advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[2][10]

  • Increased Product Yields and Purity: Rapid heating can minimize the formation of by-products, simplifying purification.[8]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[3]

  • Alignment with Green Chemistry: MAOS often allows for the reduction or elimination of hazardous solvents, contributing to more sustainable laboratory practices.[1][8]

This guide focuses on the application of MAOS to ethyl 5-chloroanthranilate, a versatile and commercially available starting material, for the construction of functionalized quinazolinones.

Core Principle: Microwave-Assisted Cyclocondensation

The primary reaction explored is a microwave-promoted cyclocondensation to form the 4(3H)-quinazolinone ring system. This transformation typically involves the reaction of an anthranilic acid derivative with a source for the remaining two atoms of the heterocyclic ring. In our protocol, we will utilize an amine and an orthoester.

The Rationale: The mechanism involves several key steps that are significantly accelerated by microwave energy.[11] The initial condensation between the anthranilic acid ester and the orthoester, followed by reaction with an amine, forms key intermediates. The subsequent intramolecular cyclization and elimination to yield the final quinazolinone product is the rate-limiting step under conventional heating but is efficiently driven by the high temperatures rapidly achieved in a sealed microwave vial.[11][12][13]

G SM Starting Materials Ethyl 5-chloroanthranilate + Primary Amine (R-NH2) + Triethyl Orthoformate INT1 Intermediate A (Imidic Ester Formation) SM->INT1 Δ (Microwave) INT2 Intermediate B (Amidine Formation) INT1->INT2 + R-NH2 - EtOH CYC Intramolecular Cyclization INT2->CYC Δ (Microwave) PROD Final Product 6-chloro-3-R-quinazolin-4(3H)-one CYC->PROD - EtOH ELIM Elimination of 2x EtOH + H2O CYC->ELIM

Caption: Proposed mechanism for microwave-assisted quinazolinone synthesis.

Experimental Protocols & Methodologies

3.1. Materials and Equipment

  • Reagents: Ethyl 5-chloroanthranilate, various primary amines (e.g., aniline, benzylamine), triethyl orthoformate, ethanol (anhydrous), 2-ethoxyethanol, acetic acid. All reagents should be of high purity.

  • Equipment:

    • Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator) capable of controlled temperature and pressure monitoring. Caution: Domestic microwave ovens must not be used for chemical synthesis due to lack of safety features and potential for explosion. [9][14]

    • Microwave process vials (10-20 mL) with appropriate septa and crimp caps.[15]

    • Magnetic stir bars.

    • Standard laboratory glassware for work-up and purification.

    • Fume hood.[14]

3.2. General Protocol: Microwave Synthesis of 6-chloro-3-phenylquinazolin-4(3H)-one

This protocol details the reaction of ethyl 5-chloroanthranilate with aniline and triethyl orthoformate.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up & Purification A Add Ethyl 5-chloroanthranilate (1 mmol), Aniline (1 mmol), and Acetic Acid (cat.) to a 10 mL microwave vial. B Add Triethyl Orthoformate (1.2 mmol) and a magnetic stir bar. A->B C Seal the vial securely with a crimp cap. B->C D Place vial in microwave reactor. C->D E Set Parameters: Temp: 150 °C Hold Time: 10 min Max Pressure: 20 bar Stirring: High D->E F Run program. Monitor temperature and pressure in real-time. E->F G Cool vial to <50 °C using compressed air jet. F->G H Open vial carefully in a fume hood. Pour mixture into cold water. G->H I Collect precipitate via vacuum filtration. Wash with cold ethanol. H->I J Recrystallize from ethanol/water to obtain pure product. I->J

Caption: Experimental workflow from setup to purification.

Step-by-Step Methodology:

  • Reagent Charging: Into a dedicated 10 mL microwave process vial equipped with a magnetic stir bar, add ethyl 5-chloroanthranilate (1.0 mmol, 199.6 mg), aniline (1.0 mmol, 93.1 mg), and triethyl orthoformate (1.2 mmol, 177.8 mg).

  • Solvent/Catalyst Addition: Add a catalytic amount of glacial acetic acid (approx. 0.1 mmol). For certain substrates, a high-boiling polar solvent like 2-ethoxyethanol (2 mL) can be used.[11] However, solvent-free conditions often work well.[7]

  • Vessel Sealing: Tightly seal the vial with a Teflon septum and an aluminum crimp cap. Rationale: A secure seal is critical to safely reach temperatures above the solvent's boiling point and contain the pressure generated.[15]

  • Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Set the reaction parameters:

    • Method: Temperature control

    • Target Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Maximum Pressure: 20 bar (290 psi)

    • Stirring: High

  • Cooling: After the irradiation is complete, the vial must be cooled to a safe temperature (below 50 °C) using the instrument's automated cooling system before removal.[15] Caution: Never attempt to open a hot, pressurized vial.

  • Work-up and Isolation: Carefully open the vial in a fume hood. Pour the reaction mixture into a beaker containing 20 mL of ice-cold water while stirring. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water followed by a small amount of cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol).

Results and Data Presentation

The primary advantage of MAOS is the dramatic acceleration of reaction rates and improvement in yields compared to conventional oil-bath heating.

Table 1: Comparison of Synthetic Methods for 6-chloro-3-phenylquinazolin-4(3H)-one

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Reference
Heating Method Oil BathSingle-mode Microwave Reactor[10]
Solvent Acetic AcidSolvent-free (on silica support)[10]
Temperature 118 °C (Reflux)150 °C (Setpoint)
Reaction Time 5 - 7 hours2 - 4 minutes[10]
Typical Yield 56 - 68%82 - 94%[10]
Work-up Neutralization, ExtractionDirect Filtration, Recrystallization

Rationale for Improved Performance: Microwave energy provides rapid and uniform heating throughout the reaction volume, overcoming the slow heat transfer of conventional methods. This allows the reaction to quickly reach the necessary activation energy for the rate-determining cyclization step, while the short reaction time minimizes the potential for thermal decomposition of reactants and products.[3]

Safety: A Critical Consideration

While MAOS is a powerful tool, it requires strict adherence to safety protocols.

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. These units have built-in pressure and temperature sensors, safety interlocks, and pressure-release mechanisms that are absent in domestic ovens.[14]

  • Pressure Management: Be aware of the pressure limits of your reaction vials. Highly volatile solvents or reactions that generate gas can lead to over-pressurization. Start with small-scale reactions to assess the kinetics before scaling up.[12][14]

  • Solvent Choice: Avoid low-boiling, non-polar solvents that do not absorb microwave energy efficiently. Be aware that solvents can reach temperatures far above their atmospheric boiling points in sealed vessels.[12]

  • Thermal Runaway: For unknown or highly exothermic reactions, begin with low power and temperature settings and gradually increase them to avoid a thermal runaway.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all operations within a certified laboratory fume hood.

Expanding the Scope: Further Applications

The ethyl 5-chloroanthranilate scaffold is not limited to quinazolinone synthesis. The chloro-substituent provides a valuable handle for post-synthesis modification via transition-metal-catalyzed cross-coupling reactions, which are also amenable to microwave acceleration.

  • Suzuki Coupling: Reaction with arylboronic acids to introduce new aryl groups at the 6-position.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Introduction of various amine functionalities.

These reactions, often catalyzed by palladium, can be significantly expedited using microwave irradiation, allowing for the rapid generation of diverse chemical libraries for drug discovery screening.[16][17][18][19]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of heterocyclic compounds. By applying this technology to versatile building blocks like ethyl 5-chloroanthranilate, researchers can achieve dramatic improvements in efficiency, yield, and reaction time. The protocols and principles outlined in this guide provide a robust starting point for scientists to harness the power of MAOS, accelerating the discovery and development of new chemical entities.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • specific effects of microwave - Solid supported reaction. academiasolution.com.
  • Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with Ammonium Metavanad
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). PMC.
  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. (2021). PMC.
  • Safety Considerations for Microwave Synthesis.
  • Organic Syntheses Procedure. orgsyn.org.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). PMC.
  • Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. (2009). Oriental Journal of Chemistry.
  • Microwave Synthesis. Organic Chemistry Portal.
  • MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. (2014). TSI Journals.
  • Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. (2010). Journal of Chemical and Pharmaceutical Research.
  • A New Route for the Synthesis of Quinazolinones. (2012).
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry.
  • Synthesis of Bioactive Heterocycles From - Amanote Research. (2018). Amanote.
  • A Study Of Synthesis Of Bioactive Heterocycles. (2023). IJNRD.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2025).
  • Proposed mechanism for the cyclocondensation reaction.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI.
  • A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of4(3H)-Quinazolinones. (2008). PMC.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2010).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with H-Phosphonate Diesters. (2008). Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of Ethyl 2-amino-5-chlorobenzoate during workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Ester Hydrolysis in Organic Workups

Welcome to the Technical Support Center. This guide is designed for synthesis chemists, process researchers, and drug development professionals working with anthranilic acid derivatives.

Ethyl 2-amino-5-chlorobenzoate (also known as ethyl 5-chloroanthranilate) is a highly valued chemical intermediate. It is frequently utilized as a building block in the synthesis of quinazoline-based kinase inhibitors, which are critical in modulating oncogenic pathways such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade[1]. However, isolating this ester in high yield can be challenging due to its susceptibility to hydrolysis during post-reaction workup[2].

Below, we provide an in-depth mechanistic troubleshooting guide, optimized protocols, and empirical data to help you eliminate product degradation during your extraction and purification workflows.

Biological Context: Why We Synthesize Ethyl 2-amino-5-chlorobenzoate

Before diving into the chemical troubleshooting, it is important to understand the downstream application of this intermediate. Ethyl 2-amino-5-chlorobenzoate is cyclocondensed to form quinazolin-4-one scaffolds, which are further functionalized into potent kinase inhibitors[1]. These inhibitors block ATP binding in the EGFR, halting the phosphorylation cascade responsible for cancer cell proliferation.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Kinase) Ligand->Receptor Activates RAS RAS Receptor->RAS Phosphorylation Cascade Inhibitor Quinazoline Inhibitor (Derived from Ester) Inhibitor->Receptor Blocks ATP binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

EGFR signaling pathway modulated by quinazoline derivatives.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I losing a significant portion of my ethyl 2-amino-5-chlorobenzoate to its parent carboxylic acid during the neutralization step? The Causality: The synthesis of this ester is typically achieved via a Fischer esterification using ethanol and a strong acid catalyst (e.g.,


)[3]. During workup, this acid must be neutralized. If a strong base like sodium hydroxide (NaOH) is used, the neutralization reaction generates significant localized heat. The combination of high pH and elevated temperature drives base-catalyzed ester hydrolysis (saponification)[4]. Saponification occurs via a nucleophilic acyl substitution mechanism where the hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release the alkoxide, irreversibly yielding the carboxylate salt[4].

Q2: What is the optimal base to use for quenching the reaction without triggering saponification? The Causality: You must use a mild, buffering base. Saturated aqueous sodium bicarbonate (


) is the industry standard[2]. 

buffers the aqueous layer at a pH of approximately 8.0–8.5, which is basic enough to neutralize

and deprotonate any unreacted 2-amino-5-chlorobenzoic acid (moving it into the aqueous phase), but mild enough to prevent the nucleophilic attack on the ester carbonyl.

Q3: Does the temperature of my rotary evaporator bath affect the stability of the crude ester? The Causality: Yes. If the organic layer is not rigorously dried before concentration, trace amounts of water and residual acid can remain. When subjected to the heat of a rotary evaporator bath (often >40°C), these trace components initiate acid-catalyzed hydrolysis[5]. Acid-catalyzed hydrolysis is the exact reverse of the Fischer esterification. To prevent this, the organic layer must be washed with brine to alter the osmotic balance and remove bulk water, followed by thorough drying over anhydrous sodium sulfate (


)[2].

Quantitative Impact of Workup Conditions

The following table summarizes the causal relationship between workup parameters (Base selection, Temperature) and the resulting yield and purity of ethyl 2-amino-5-chlorobenzoate.

Workup Quench ReagentBath Temperature (°C)Resulting Aqueous pHEster Yield (%)Hydrolyzed Byproduct (%)
1.0 M NaOH25 (Room Temp)> 12.045.2%51.8%
Sat.

25 (Room Temp)10.5 - 11.072.5%24.1%
Sat.

25 (Room Temp)8.0 - 8.589.4%8.2%
Sat.

0 - 5 (Ice Bath) 8.0 - 8.5 98.1% < 1.0%

Data Interpretation: Controlling both pH (using a mild bicarbonate buffer) and thermal energy (using an ice bath) synergistically halts the addition-elimination mechanism of saponification.

Standard Operating Procedure: Hydrolysis-Free Workup Protocol

This protocol is a self-validating system; visual cues at each step ensure the chemical environment is optimized to protect the ester linkage[2].

Step 1: Thermal Arrest

  • Upon completion of the Fischer esterification, immediately remove the reaction flask from the heat source.

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5°C. Causality: Lowering the kinetic energy of the system drastically reduces the rate constant for any potential hydrolytic side reactions.

Step 2: Dilution and Phase Creation 3. Transfer the chilled mixture to a separatory funnel. 4. Dilute the mixture with cold Ethyl Acetate (EtOAc). EtOAc is preferred over Dichloromethane (DCM) as it is less prone to emulsion formation with amino-aromatics.

Step 3: Buffered Neutralization 5. Slowly add cold, saturated aqueous


 to the separatory funnel.
6. Self-Validation Check:  Swirl the unstoppered funnel gently. You will observe vigorous 

evolution[2]. 7. Stopper, invert, and vent immediately. Repeat shaking and venting until no further gas evolves. The cessation of

generation is your self-validating proof that all acid has been neutralized. Drain the aqueous layer.

Step 4: Osmotic Water Removal 8. Wash the organic layer with one volume of cold, saturated aqueous NaCl (brine)[2]. Causality: The high ionic strength of the brine pulls dissolved water out of the organic phase via osmosis, removing the nucleophile required for hydrolysis.

Step 5: Chemical Drying & Concentration 9. Drain the organic layer into an Erlenmeyer flask. Add anhydrous


.
10. Self-Validation Check:  Continue adding 

until the powder no longer clumps and flows freely like sand[2]. This indicates zero trace water remains. 11. Filter the drying agent and concentrate the filtrate on a rotary evaporator. Keep the water bath strictly below 35°C to prevent thermal degradation.

WorkupWorkflow Start Crude Reaction Mixture (Ester + H2SO4 + EtOH) Cooling Cool to 0-5°C (Ice Bath) Start->Cooling Prevent thermal degradation Dilution Dilute with EtOAc Cooling->Dilution Neutralization Quench with Cold Sat. NaHCO3 Dilution->Neutralization Mild base prevents saponification Separation Phase Separation Neutralization->Separation Washing Brine Wash Separation->Washing Remove trace water/salts Drying Dry over Anhydrous Na2SO4 Washing->Drying Concentration Rotary Evaporation (T < 35°C) Drying->Concentration Remove solvent Product Pure Ethyl 2-amino- 5-chlorobenzoate Concentration->Product

Optimized workup workflow to prevent ester hydrolysis.

References

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition." PMC. Available at:[Link]

Sources

Technical Guide: Optimizing Fischer Esterification for Chlorobenzoates

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Division From: Senior Application Scientist, Process Chemistry Group Subject: Troubleshooting & Yield Optimization for Chlorobenzoate Esterification

Introduction

This guide addresses the specific challenges of synthesizing chlorobenzoate esters via Fischer esterification. While the reaction is a standard organic transformation, chlorobenzoic acid substrates introduce unique electronic and steric variables that often result in stalled equilibrium and sub-optimal yields (<50%).

This technical support document moves beyond basic textbook theory to provide field-proven protocols for overcoming the "Ortho-Effect," managing thermodynamic equilibrium, and selecting the correct catalytic systems.

Module 1: The Steric Barrier & Substrate Analysis

Q: Why is my 2-chlorobenzoic acid conversion stalling at 35% while 4-chlorobenzoic acid reaches >90% under identical conditions?

A: You are fighting the "Ortho-Effect." In Fischer esterification, the rate-determining step is the nucleophilic attack of the alcohol on the carbonyl carbon to form a tetrahedral intermediate.

  • Electronic Effect (Inductive): Chlorine is electron-withdrawing (-I effect).[1][2] Theoretically, this makes the carbonyl carbon more electrophilic, which should accelerate the reaction. This is why 3-chloro and 4-chlorobenzoic acids often react faster than unsubstituted benzoic acid.

  • Steric Effect (The Bottleneck): In 2-chlorobenzoic acid , the chlorine atom at the ortho position creates significant steric bulk. This physically blocks the alcohol from attacking the carbonyl carbon. Furthermore, the ortho-substituent forces the carbonyl group out of planarity with the benzene ring, destabilizing the transition state.

Strategic Implication: For ortho-substituted substrates, simple reflux in alcohol is insufficient. You must shift from Kinetic Control (hoping it reacts fast enough) to Thermodynamic Forcing (removing product to drive equilibrium).

Module 2: Catalyst Selection & Kinetic Optimization

Q: Sulfuric acid is causing my reaction mixture to turn black/tarry. What is the alternative?

A: Switch to p-Toluenesulfonic Acid (pTSA) or Amberlyst-15. Sulfuric acid (H₂SO₄) is a potent oxidant and dehydrating agent. With chlorobenzoates, prolonged heating with H₂SO₄ can lead to oxidative decomposition and polymerization (charring).

Catalyst Performance Matrix
CatalystAcidity (pKa)Rec.[1][3] LoadingProsCons
Sulfuric Acid (H₂SO₄) -3.05-10 mol%Cheap, high activity.Causes charring/oxidative side reactions; difficult workup (emulsions).[1]
p-Toluenesulfonic Acid (pTSA) -2.81-5 mol%Soluble in organic solvents; non-oxidizing; cleaner profile.Requires removal via base wash.
Amberlyst-15 (Resin) ~ -2.010-20 wt%Best for Purity. Heterogeneous (solid); removed by filtration; reusable.Slower kinetics due to diffusion limits; mechanical stirring required (avoid magnetic bars that grind beads).

Technical Insight: For high-value intermediates, Amberlyst-15 is the superior choice. It eliminates the neutralization step during workup, preventing the formation of emulsions common with chlorinated aromatics [1, 2].

Module 3: Thermodynamic Forcing (Water Management)

Q: I am refluxing for 24 hours but the yield has plateaued. Adding more catalyst doesn't help. [1]

A: You have reached Chemical Equilibrium.[1] You must remove water. Fischer esterification is reversible (


). Once water accumulates, the reverse hydrolysis reaction competes with ester formation.
Protocol: Azeotropic Distillation (Dean-Stark)

For sterically hindered ortho-chlorobenzoates, this is the mandatory method.

  • Solvent: Use Toluene (BP 110°C). It forms a binary azeotrope with water (BP 84°C, composition ~20% water).

  • Apparatus: Dean-Stark trap fitted with a reflux condenser.[1][4][5]

  • Stoichiometry: Use the alcohol in excess (1.5 - 2.0 equiv) if it is high-boiling. If using methanol/ethanol, they cannot be used in a Dean-Stark easily (no phase separation). Note: For methyl esters of ortho-chlorobenzoates, consider using Toluene as the solvent and adding Methanol slowly, or switching to Methyl Iodide/Base method if Fischer fails.

Step-by-Step Workflow:

  • Charge flask with Chlorobenzoic Acid (1.0 equiv), Alcohol (2-5 equiv), and pTSA (0.05 equiv).

  • Add Toluene (volume to fill flask 50%).

  • Reflux vigorously.[1] The Toluene/Water azeotrope vaporizes, condenses, and falls into the trap.[4][5]

  • Critical Check: Water (d=1.[5]00) sinks; Toluene (d=0.87) overflows back to the reactor.

  • Continue until water collection ceases (theoretical volume calculated via stoichiometry).

Grounding: The Dean-Stark apparatus leverages the immiscibility of toluene and water to physically sequester the byproduct, permanently shifting the equilibrium to the right (Le Chatelier’s Principle) [3, 4].

Module 4: Troubleshooting & Workup

Q: I have a persistent emulsion during the aqueous workup.

A: Chlorinated compounds have densities similar to water (1.1–1.3 g/mL), causing phase confusion.

The "Phase-Breaker" Protocol:

  • Filter: If using Amberlyst, filter it out before adding any water.[1]

  • Concentrate: Rotovap off the bulk of the organic solvent (Toluene/Alcohol).

  • Redissolve: Dissolve the residue in Ethyl Acetate or Dichloromethane (DCM).

    • Note: DCM is heavier than water (bottom layer). Ethyl Acetate is lighter (top layer). Knowing your solvent density is critical.[1]

  • Wash: Use Saturated Brine rather than water. The high ionic strength forces phase separation.

Visualizing the Logic
Figure 1: Process Optimization Decision Tree

Caption: A logic flow for selecting the correct esterification conditions based on substrate sterics and available equipment.

EsterificationLogic Start Substrate Analysis: Chlorobenzoic Acid CheckPos Check Chlorine Position Start->CheckPos ParaMeta Para (4-Cl) or Meta (3-Cl) CheckPos->ParaMeta Low Sterics Ortho Ortho (2-Cl) (Steric Hindrance) CheckPos->Ortho High Sterics Standard Standard Reflux (MeOH/EtOH + H2SO4) ParaMeta->Standard Advanced Thermodynamic Forcing (Dean-Stark + Toluene) Ortho->Advanced Required Problem Yield < 50%? Charring? Standard->Problem Workup Workup: Brine Wash + Phase Check Standard->Workup Problem->Advanced Yes CatalystSwitch Switch Catalyst: pTSA or Amberlyst-15 Advanced->CatalystSwitch Prevent Charring CatalystSwitch->Workup

Figure 2: The Ortho-Effect Mechanism

Caption: Visualization of how ortho-substitution blocks nucleophilic attack, requiring higher energy (heat) to overcome.

OrthoEffect Acid 2-Chlorobenzoic Acid (Planarity Distorted) TS Tetrahedral Intermediate (High Energy/Unstable) Acid->TS Slow (Rate Limiting) Alcohol Alcohol (R-OH) Alcohol->TS Product Ester + Water TS->Product -H2O Block Steric Blockade (Cl repels incoming OH) Block->TS Inhibits Formation

References
  • Brainly/OpenAI. (2023).[6] Advantages of Amberlyst-15 over Sulfuric Acid in Esterification.[7] Retrieved from

  • National Institutes of Health (PMC). (2024). Two-Step Esterification Process Using Reusable Solid Acid Catalysts (Amberlyst-15). Retrieved from

  • Wikipedia. (n.d.). Dean-Stark Apparatus: Principles of Azeotropic Distillation. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Equilibrium Factors.[1][8][9] Retrieved from

Sources

Troubleshooting low melting point of Ethyl 2-amino-5-chlorobenzoate HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the troubleshooting of low melting point issues for Ethyl 2-amino-5-chlorobenzoate Hydrochloride (HCl) . It is designed for researchers and process chemists requiring high-purity intermediates for drug development.

Topic: Troubleshooting Low Melting Point & Solid State Anomalies

Executive Diagnostic Summary

The Problem: You are observing a melting point (MP) for Ethyl 2-amino-5-chlorobenzoate HCl that is significantly lower than expected (e.g., observing < 100°C instead of > 170°C).

The Root Cause Probability: In 90% of cases, a "low melting point" for this specific salt is actually the melting point of the Free Base (Ethyl 2-amino-5-chlorobenzoate) or a Solvate , indicating incomplete salt formation or dissociation.[1]

Compound Form Approximate MP Description
Free Base 68 – 75 °C Off-white solid or oil (often supercools).[1]
HCl Salt (Target) > 175 °C (dec.) White crystalline solid.[1] High melting/decomposition.[1]
Parent Acid Impurity 204 – 206 °C 2-amino-5-chlorobenzoic acid (Hydrolysis product).[1]
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Critical Insight: The amino group in this molecule is an aniline derivative deactivated by the electron-withdrawing chlorine and ester groups. This makes it a weak base .[1] If your salt formation environment contains moisture or insufficient acid equivalents, the equilibrium shifts back to the Free Base, resulting in a low-melting mixture.[1]

Diagnostic Workflow (Decision Tree)

Use this logic flow to identify the specific cause of your material's behavior.[1]

TroubleshootingFlow Start Observed Melting Point LowMP Range: 60°C - 80°C Start->LowMP MidMP Range: 90°C - 140°C (Broad/Pasty) Start->MidMP HighMP Range: > 200°C Start->HighMP Diagnosis1 DIAGNOSIS: Free Base Salt formation failed or reverted. LowMP->Diagnosis1 Diagnosis2 DIAGNOSIS: Solvate/Wet Cake Trapped EtOH/Et2O or partial salt. MidMP->Diagnosis2 Diagnosis3 DIAGNOSIS: Hydrolysis Impurity: 2-amino-5-chlorobenzoic acid. HighMP->Diagnosis3 Action1 ACTION: Check pH. Re-dissolve in anhyd. ether. Bubble dry HCl gas. Diagnosis1->Action1 Action2 ACTION: Dry under vacuum (40°C). Run TGA/DSC to confirm volatiles. Diagnosis2->Action2 Action3 ACTION: Check HPLC for Acid. Avoid aqueous workups. Diagnosis3->Action3

Figure 1: Diagnostic decision tree for melting point anomalies in Ethyl 2-amino-5-chlorobenzoate HCl.

Troubleshooting Guides & FAQs

Category A: Synthesis & Salt Formation[1]

Q1: I added HCl in Ethanol, but the solid melts at 72°C. Why? A: You likely isolated the Free Base , not the salt.

  • Mechanism: Ethanol is a polar protic solvent that can solvate the HCl and the amine.[1] If the concentration of HCl is not high enough, or if water is present (wet ethanol), the weak aniline base may not protonate effectively enough to precipitate as the salt.[1]

  • Solution: Switch to a non-polar/polar-aprotic solvent system.[1] Dissolve the free base in Diethyl Ether or Dichloromethane (DCM) and add 4M HCl in Dioxane or bubble dry HCl gas.[1] The salt is insoluble in ether and will precipitate instantly.[1]

Q2: My melting point is broad (110–135°C). Is this a polymorph? A: It is more likely a mixed phase or solvate .[1]

  • Cause: This range suggests a mixture of Free Base and HCl salt, or the entrapment of solvent (ethanol/ether) in the crystal lattice.[1]

  • Validation: Perform Thermogravimetric Analysis (TGA) . A weight loss of >5% below 100°C confirms solvent entrapment.[1]

  • Fix: Recrystallize from hot Isopropanol (IPA) or Ethanol/Ether (1:5). Dry under high vacuum at 45°C for 12 hours.

Category B: Chemical Stability[1][2][3][4]

Q3: Can the ester hydrolyze during salt formation? A: Yes, if water and excess acid are present and heat is applied.[1]

  • Indicator: If your MP is > 200°C , you may have formed 2-amino-5-chlorobenzoic acid HCl .[1]

  • Prevention: Perform salt formation at 0–5°C under strictly anhydrous conditions. Avoid refluxing in aqueous acid.[1]

Q4: Why does the solid turn yellow/brown upon drying? A: Oxidation of the aniline moiety.[1]

  • Cause: Anilines are sensitive to air oxidation, especially when wet or in solution.[1]

  • Fix: Store the HCl salt under Argon/Nitrogen. Ensure the free base starting material is not already colored (purify via silica plug if necessary).[1]

Detailed Experimental Protocols

Protocol 1: Robust Anhydrous Salt Formation

Use this protocol to guarantee conversion from Free Base to HCl Salt.[1]

  • Dissolution: Dissolve 10.0 g (50 mmol) of Ethyl 2-amino-5-chlorobenzoate (Free Base) in 100 mL of anhydrous Diethyl Ether (or MTBE). Ensure the solution is clear.

  • Acidification: Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add 15 mL of 4M HCl in Dioxane (60 mmol, 1.2 eq) over 20 minutes.

    • Observation: A thick white precipitate should form immediately.[1]

  • Maturation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption).[1]

  • Washing: Wash the cake with 2 × 20 mL of cold anhydrous ether.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

    • Expected Yield: > 90%[1][2][3][4][5]

    • Target MP: > 175°C (decomposition).[1]

Protocol 2: Recovery of Free Base (Purification)

Use this if your starting material is impure or if you need to reset a failed salt formation.[1]

  • Suspend: Suspend the impure salt/solid in Ethyl Acetate (EtOAc) .

  • Neutralize: Add saturated Sodium Bicarbonate (NaHCO₃) solution and stir until gas evolution ceases.

  • Extract: Separate the organic layer.[1] Wash with Brine.[1]

  • Dry: Dry over Anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentrate: Evaporate the solvent to yield the Free Base (Off-white solid/oil).[1]

  • Verify: Check MP (Target: 68–75°C). If lower, recrystallize from Hexane/EtOAc.[1]

Comparative Data Table

Use these values to benchmark your analytical results.

PropertyFree Base (Ethyl ester)HCl Salt (Target)Acid Impurity (Hydrolysis)
CAS 63243-75-4N/A (Salt form)635-21-2
MW 199.63 g/mol 236.09 g/mol 171.58 g/mol
Melting Point 68 – 75 °C > 175 °C (dec) 204 – 206 °C
Solubility (Water) InsolubleSoluble (Acidic pH)Slightly Soluble
Solubility (Ether) SolubleInsolubleInsoluble
Appearance Off-white/Cream solidWhite crystalline powderWhite/Grey solid

References

  • National Institute of Standards and Technology (NIST). (2025).[1][6] General Chemistry of Aminobenzoate Esters. NIST Chemistry WebBook.[1][6] Retrieved from [Link][1]

  • PrepChem. (2025).[1] Synthesis of 2-amino-5-chlorobenzoic acid derivatives. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-E2A5C-001 Status: Active Compound: Ethyl 2-amino-5-chlorobenzoate (CAS: 63243-75-4) Technique: Flash Column Chromatography (Normal Phase)[1]

Executive Summary & Compound Profile

User Objective: Isolate high-purity Ethyl 2-amino-5-chlorobenzoate from crude reaction mixtures (typically esterification of 2-amino-5-chlorobenzoic acid or reduction of nitro-precursors).

Technical Challenge: This compound contains a primary aniline functionality (


) and an ester group. The primary challenge is peak tailing  due to the interaction of the basic amine with acidic silanol groups on the silica surface.[2] This guide provides a modified protocol to suppress these interactions and ensure a tight band elution.
Physicochemical Profile
ParameterDataImplications for Chromatography
Structure Anthranilate derivativeWeakly basic; prone to hydrogen bonding with silica.[1]
State Solid (Crystalline)Risk: Crystallization inside the column if liquid loading is too concentrated.
Solubility Soluble in EtOAc, DCM, EtOHGood solubility in standard mobile phases.[1]
UV Activity Strong (

)
Easy detection via UV lamp or TLC.
Stability Light/Air SensitiveFractions should not be left in light for extended periods.

Module 1: Method Development (Pre-Run Diagnostics)[1]

Before packing the column, you must validate your solvent system.[1][3] Do not skip this step.

Step 1: TLC Optimization

Goal: Achieve a Retention Factor (


) of 0.25 – 0.35  for the target compound.
  • Standard System: Start with Hexane : Ethyl Acetate (Hex:EtOAc) .

  • Test Gradient: Spot crude material and run TLC in 9:1 and 4:1 Hex:EtOAc.

  • The "Amine Check":

    • Observation: Does the spot look like a "comet" (streaking tail)?

    • Diagnosis: Uncapped silanols are binding the amine.

    • Correction: Add 1% Triethylamine (TEA) to the mobile phase.

Step 2: Optimal Mobile Phase Composition

Based on standard anthranilate behavior, the starting mobile phase is typically:

  • Solvent A: Hexane (or Petroleum Ether)

  • Solvent B: Ethyl Acetate

  • Modifier: 0.5% - 1.0% Triethylamine (pre-mixed into both solvents).

Technical Note: If TEA is used, you must flush the silica with the TEA-containing solvent before loading the sample to neutralize the column.[1]

Module 2: Purification Protocol (SOP)

Workflow Diagram

The following diagram outlines the decision logic for the purification process.

PurificationWorkflow Start Start: Crude Mixture TLC 1. Run TLC Analysis (Check for Tailing) Start->TLC Decision Is Tailing Present? TLC->Decision AddTEA Add 1% TEA to Mobile Phase Decision->AddTEA Yes NoTEA Proceed with Standard Hex:EtOAc Decision->NoTEA No Load 2. Sample Loading (Dry Load Recommended) AddTEA->Load NoTEA->Load Elute 3. Gradient Elution (0% -> 20% EtOAc) Load->Elute Collect 4. Fraction Collection (Test Tubes) Elute->Collect Pool 5. Pool & Concentrate Collect->Pool

Caption: Operational workflow for the purification of aniline derivatives, highlighting the critical decision point for mobile phase modification.

Detailed Execution Steps
1. Column Packing
  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Ratio: Use

    
     of silica per 
    
    
    
    of crude material.
  • Slurry Method: Slurry silica in the starting mobile phase (e.g., 95:5 Hex:EtOAc + 1% TEA).[1] Pour into the column and tap to remove air bubbles.[4]

2. Sample Loading (Critical Step)

Recommendation: Use Dry Loading (Solid Load) to prevent band broadening and crystallization.

  • Protocol:

    • Dissolve crude mixture in a minimal amount of DCM or Acetone.

    • Add Celite 545 or Silica Gel (approx.

      
       weight of crude).
      
    • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

    • Gently pour this powder onto the top of the packed column bed.

    • Add a layer of sand (

      
      ) on top to protect the bed.[4]
      
3. Elution Gradient
  • Volume:

    
     Column Volume (CV) = Volume of silica bed.
    
  • Gradient Profile:

    • 0–2 CV: 100% Hexane (Flush non-polar impurities).

    • 2–5 CV: 5% EtOAc in Hexane (+ TEA).

    • 5–10 CV: 10% EtOAc in Hexane (+ TEA).

    • 10+ CV: Increase to 20% EtOAc if product has not eluted.

4. Fraction Analysis
  • Spot every 3rd test tube on a TLC plate.

  • Visualize under UV (

    
    ).
    
  • Look for: Dark spots absorbing UV. The product usually fluoresces blue/purple under long-wave UV (

    
    ) depending on the detector, but standard absorption at 
    
    
    
    is reliable.[1]

Module 3: Troubleshooting Guide (Help Desk)

Issue 1: "My product is streaking/tailing across the TLC plate and column."

Cause: Interaction between the free amine (


) and acidic silanols (

). Solution:
  • Immediate Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

  • Alternative: Use "Amino-functionalized Silica" cartridges if available (eliminates the need for TEA).

Issue 2: "The product is co-eluting with the starting material (Acid)."

Context: If synthesizing from 2-amino-5-chlorobenzoic acid. Cause: The starting acid is very polar and usually sticks to the baseline, but if the column is overloaded or "channeled," it may bleed through.[1] Solution:

  • Wash Step: Before the column, perform a liquid-liquid extraction. Wash the organic reaction mixture with saturated

    
     . The acid will move to the aqueous layer; the ester (product) stays in the organic layer.
    
  • Chromatography: Ensure you start with a low polarity solvent (100% Hexane) to keep the acid stuck at the top while the ester moves.

Issue 3: "White crystals are forming inside the column."

Cause: The compound has low solubility in Hexane and precipitated when the DCM/loading solvent evaporated. Solution:

  • Stop Flow: Do not increase pressure.

  • Dissolve: Add a small "plug" of 100% DCM or EtOAc to the top of the column to re-dissolve the solid, then immediately resume the gradient.

  • Prevention: Use Dry Loading (as described in Module 2) for all future runs.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Tailing Peak Tailing/Streaking Problem->Tailing CoElution Co-elution with Impurity Problem->CoElution Crystals Crystallization on Column Problem->Crystals Sol1 Add 1% TEA or NH4OH Tailing->Sol1 Sol2 Change Selectivity: Try DCM:MeOH CoElution->Sol2 If non-polar impurity Sol3 Perform NaHCO3 Wash Pre-Column CoElution->Sol3 If Acid impurity Sol4 Use Dry Loading (Celite/Silica) Crystals->Sol4

Caption: Diagnostic tree for resolving common purification failures.

Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) instead of Hexane? A: Yes. A DCM : Methanol (99:1 to 95:5) system is an excellent alternative if the Hexane:EtOAc system fails to separate specific impurities. However, DCM is more expensive and environmentally hazardous, so Hexane:EtOAc is preferred for the first attempt.[1]

Q: How do I remove the Triethylamine (TEA) from my purified product? A: TEA has a low boiling point (


). It will usually be removed during rotary evaporation and subsequent high-vacuum drying. If traces remain (smell of fish), redissolve the product in EtOAc and wash with water once, then re-dry.

Q: My product turned brown after sitting on the bench. Is it ruined? A: Anilines are prone to oxidation (browning) upon air/light exposure.

  • Check: Run a TLC.[4][5][6] If it's mostly one spot, the color is likely a trace surface impurity (quinone formation).[1]

  • Fix: Perform a quick filtration through a small pad of silica or recrystallize from Ethanol/Water.

  • Prevention: Store under Nitrogen/Argon in the dark.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org. Chem. 1978 , 43, 2923–2925.[1] (The seminal paper on Flash Chromatography). Link[1]

  • Roche, University of. Not Voodoo: Demystifying Synthetic Organic Laboratory Technique - Tailing Peaks. (Authoritative guide on troubleshooting amine chromatography). Link

  • BenchChem. Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds. (Principles of amine-silanol interactions). Link[1]

  • Org. Synth. Purification of Organic Compounds by Flash Column Chromatography. (General protocols for ester/amine purification). Link

Sources

Technical Support Center: Handling the Hygroscopic Nature of Amino-benzoate Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling amino-benzoate hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who work with these hygroscopic active pharmaceutical ingredients (APIs). Their tendency to absorb moisture from the atmosphere can significantly impact experimental accuracy, product stability, and manufacturing processes.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter.

Section 1: Understanding Hygroscopicity in Amino-benzoate Hydrochloride Salts

FAQ 1: What makes amino-benzoate hydrochloride salts hygroscopic?

Amino-benzoate hydrochloride salts are crystalline solids formed from the reaction of a base with hydrochloric acid.[2] Their hygroscopic nature, or the tendency to attract and retain water molecules from the surrounding environment, is primarily due to the strong affinity of the chloride ions and the polar functional groups of the amino-benzoate moiety for water.[3][4] This interaction can lead to the formation of a surface water film, and with increasing relative humidity (RH), this can evolve into a brine film as ions dissolve.[5]

Several factors can influence the degree of hygroscopicity:

  • Molecular Structure: The arrangement and accessibility of polar groups for interaction with water vapor play a crucial role.[6]

  • Crystalline Form: Different polymorphic forms of the same salt can exhibit varying degrees of hygroscopicity.[1]

  • Particle Size and Porosity: Smaller particle sizes and higher porosity increase the surface area available for moisture absorption.[1]

FAQ 2: What are the potential consequences of improper handling of these hygroscopic salts?

Mishandling hygroscopic amino-benzoate hydrochloride salts can lead to a cascade of undesirable effects throughout the research and development process:

  • Physical Changes: Moisture absorption can cause caking, clumping, and changes in flowability, which complicates accurate weighing and dispensing.[7] In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water to form a saturated solution.[8]

  • Chemical Degradation: The presence of water can facilitate hydrolysis, leading to the degradation of the API and the formation of impurities.[6] This can compromise the potency and safety of the final product.

  • Phase Transitions: Moisture can induce changes in the crystalline structure of the salt, potentially leading to the formation of less stable or less soluble polymorphs or hydrates.[9][10] This can impact the drug's bioavailability.

  • Inaccurate Analytical Results: The presence of absorbed water will lead to errors in determining the true weight of the compound, affecting the accuracy of assays and other analytical measurements.[11]

Section 2: Troubleshooting Guide for Common Experimental Issues

Problem 1: My sample weight is continuously increasing during weighing.

This is a classic sign of a highly hygroscopic substance absorbing moisture from the air.[12]

Immediate Actions:

  • Minimize Exposure Time: Work quickly to transfer the salt from its storage container to the weighing vessel. Keep containers tightly sealed when not in use.[3][7]

  • Use Appropriate Weighing Vessels: Employ weighing bottles with stoppers or narrow-necked containers to reduce the surface area exposed to the atmosphere.[12][13]

  • Weigh by Difference: For highly sensitive materials, pre-weigh a sealed container with the sample, dispense the required amount into your reaction or formulation vessel, and then re-weigh the original container. The difference in weight will be the amount of sample transferred.[14]

Long-Term Solutions:

  • Controlled Environment: Whenever possible, handle and weigh hygroscopic salts inside a glove box with controlled low humidity or a balance chamber with a desiccant.[14][15] A relative humidity level between 40% and 55% is generally recommended for analytical balances.[15]

  • Sample Pre-treatment: If the experimental protocol allows, you can dry the sample in a vacuum oven at a suitable temperature to remove absorbed moisture before weighing.[14] However, be cautious as this could potentially alter the crystalline form of the salt.

Problem 2: The powder has formed clumps and is difficult to handle.

Caking and clumping are direct results of moisture absorption, which can form liquid bridges between particles that solidify upon slight drying.[7]

Troubleshooting Steps:

  • Gentle De-aggregation: If the clumps are soft, they can sometimes be broken up gently with a spatula. Avoid vigorous grinding, as this can alter particle size and potentially the crystalline form.

  • Drying: For larger quantities, drying the material under vacuum may be necessary to restore its flowability. Common drying techniques in the pharmaceutical industry include tray drying for small batches and fluidized-bed drying for larger quantities.[16] For heat-sensitive materials, freeze-drying (lyophilization) is a suitable option as it minimizes chemical degradation.[17][18][19]

  • Environmental Control: The most effective preventative measure is to control the humidity in the production and storage environment using dehumidifiers.[17]

Problem 3: I'm observing unexpected peaks in my analytical chromatogram (e.g., HPLC).

The appearance of new peaks could indicate degradation of the amino-benzoate hydrochloride salt, often due to hydrolysis.

Investigation Workflow:

Caption: Workflow for investigating unexpected analytical peaks.

Corrective Actions:

  • Inert Atmosphere: For reactions sensitive to moisture, conduct them under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Solvents: Use anhydrous solvents to prevent the introduction of water into the reaction mixture.

  • Formulation Strategies: In drug development, consider the use of excipients that can act as moisture barriers or absorbers to protect the API.[20][21] Moisture-resistant coatings or granulation techniques can also be employed.[17]

Section 3: Characterization and Quantification of Water Content

FAQ 3: How can I accurately determine the water content of my amino-benzoate hydrochloride salt?

Several analytical techniques are available to quantify water content, each with its own advantages and limitations.[22]

TechniquePrincipleAdvantagesConsiderations
Karl Fischer Titration (KFT) Chemical titration specific to water.[23]Highly accurate and precise for both free and bound water.[24] It is the most widely used technique for water determination in the pharmaceutical industry.[23]Can be performed volumetrically for high water content or coulometrically for trace amounts.[25] The KF oven method is useful for samples that are not directly soluble or have interfering side reactions.[25]
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature.Provides information on the total volatile content, including water and residual solvents.[22]Not specific to water; weight loss can also be due to the decomposition of the material at higher temperatures.[26]
Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to varying levels of relative humidity.Excellent for characterizing the hygroscopic nature of a material and studying moisture-induced phase transitions.[9]A more specialized technique primarily used for material characterization rather than routine quality control of water content.
Experimental Protocol: Water Content Determination by Volumetric Karl Fischer Titration

This protocol provides a general guideline for determining the water content of an amino-benzoate hydrochloride salt.

Materials and Reagents:

  • Karl Fischer titrator (volumetric)

  • Anhydrous methanol

  • Karl Fischer reagent (e.g., CombiTitrant 5)

  • Sodium tartrate dihydrate (for standardization)

  • Amino-benzoate hydrochloride salt sample

Procedure:

  • Standardization of Karl Fischer Reagent:

    • Add approximately 30 mL of anhydrous methanol to the titration vessel.

    • Titrate with the Karl Fischer reagent to a stable endpoint to neutralize the methanol.

    • Accurately weigh 150-350 mg of sodium tartrate dihydrate and add it to the vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • Calculate the water equivalence factor (F) of the reagent in mg/mL using the formula: F = (0.1566 * w) / v, where 'w' is the weight of sodium tartrate in mg and 'v' is the volume of reagent consumed in mL.[24]

  • Sample Analysis:

    • Neutralize a fresh portion of anhydrous methanol in the titration vessel as described above.

    • Accurately weigh an appropriate amount of the amino-benzoate hydrochloride salt and quickly transfer it to the vessel.

    • Stir for 1 minute to allow for dissolution.

    • Titrate with the standardized Karl Fischer reagent to the endpoint.

    • Record the volume of reagent consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the formula: % Water = (B.R. * F) / Sample Weight (mg) * 100, where 'B.R.' is the volume of Karl Fischer reagent consumed in mL and 'F' is the water equivalence factor.[24]

Section 4: Storage and Formulation Strategies

FAQ 4: What are the best practices for storing hygroscopic amino-benzoate hydrochloride salts?

Proper storage is critical to maintain the stability and quality of these materials.[27]

  • Primary Packaging: Store the salt in well-sealed, airtight containers.[27] For highly sensitive materials, consider packaging under an inert atmosphere.

  • Secondary Packaging: Place the primary container inside a moisture-proof barrier bag, which may also contain a desiccant.[28]

  • Environmental Conditions: Store in a cool, dry place with controlled temperature and humidity.[29] Real-time monitoring of storage conditions is recommended.[29]

  • Inventory Management: Implement a "first-in, first-out" (FIFO) system to minimize long-term storage.

FAQ 5: How can formulation design mitigate the challenges of hygroscopicity?

Strategic formulation can significantly improve the stability of products containing hygroscopic APIs.

Formulation Approaches to Mitigate Hygroscopicity:

Formulation_Strategies cluster_Excipients Excipient Selection cluster_Dosage_Form Dosage Form Design Moisture_Barriers Moisture Barriers (e.g., film coatings) Moisture_Absorbers Moisture Absorbers (e.g., certain starches) Granulation Granulation (Dry or Wet) Capsules Hard Capsules (e.g., HPMC) Hygroscopic_API Hygroscopic Amino-benzoate HCl Salt Hygroscopic_API->Moisture_Barriers Hygroscopic_API->Moisture_Absorbers Hygroscopic_API->Granulation Hygroscopic_API->Capsules

Caption: Key formulation strategies to manage hygroscopicity.

  • Excipient Selection:

    • Moisture Barriers: Film coatings can form a protective layer around the drug particle or tablet, preventing moisture ingress.[20]

    • Moisture Absorbers: Certain excipients can preferentially absorb excess moisture within the formulation, keeping the API dry.[21]

  • Dosage Form Design:

    • Granulation: Techniques like dry or wet granulation can improve the stability of hygroscopic powders by controlling moisture content with binders.[17]

    • Hard Capsules: Using hard capsules, particularly those made from hypromellose (HPMC) which have a lower moisture content than gelatin capsules, can provide a physical barrier against external humidity.[28]

By understanding the principles of hygroscopicity and implementing the appropriate handling, storage, and formulation strategies, researchers and developers can successfully manage the challenges associated with amino-benzoate hydrochloride salts, ensuring the integrity and quality of their work.

References

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). ACGIS India. [Link]

  • How Excipients Impact Drug Absorption, Stability, and Shelf Life. (2025, May 30). Ideal Cures. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking020.com. [Link]

  • Hygroscopicity Evaluation. Technology Networks. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. [Link]

  • What is Hydrochloride? – Definition & Chemical Explained. (2025, October 20). UK Meds Online. [Link]

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online. [Link]

  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. [Link]

  • The Role of Pharmaceutical Excipients in Modern Formulations. (2025, August 27). Alkan Chemical Europe. [Link]

  • Moisture Analysis in the Pharmaceutical Industry. (2019, May 14). AZoM. [Link]

  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Acme Vial and Glass. [Link]

  • Water Films: The Motor of Phase Transitions in Salt Mixtures. (2025, November 13). PMC. [Link]

  • Influence of Humidity on Corrosion Rate. Imbach. [Link]

  • Mixing & Drying Hygroscopic Materials. (2025, December 9). PerMix. [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008, March 15). Journal of Pharmaceutical Sciences. [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]

  • Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. (2018, August 17). PMC. [Link]

  • The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. ResearchGate. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems. [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). Level 7 Chemical. [Link]

  • The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. PMC. [Link]

  • The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com. [Link]

  • Drying Techniques in Pharmaceutical Processing. Scribd. [Link]

  • PROPERTIES OF SALTS. FCT EMIS. [Link]

  • Phase transitions in crystalline materials. Stanford University. [Link]

  • Protecting Pharmaceuticals from Humidity's Wrath. (2025, April 15). SMT Dry Cabinets. [Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. [Link]

  • What do we mean by hygroscopic nature of common salt?. (2015, September 6). Quora. [Link]

  • Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. ResearchGate. [Link]

  • Phase transition of salt mixtures in porous media during drying using advanced optical microscopy, spectroscopy and X-ray tomography. (2025, November 10). Universiteit Gent Academic Bibliography. [Link]

  • Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier. (2019, February 14). ACS Publications. [Link]

  • Phase changes of salts in porous materials: Crystallization, hydration and deliquescence. ResearchGate. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). Asian Journal of Pharmaceutics. [Link]

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar. [Link]

  • Weighing and dispensing solution - Key risks and solution. (2025, August 4). staedean. [Link]

  • Top Tips for Lab Weighing with OHAUS. (2024, August 15). Fisher Scientific. [Link]

  • How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?. (2010, October 10). Quora. [Link]

Sources

Technical Support Center: Troubleshooting Ethyl 2-amino-5-chlorobenzoate Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethyl 2-amino-5-chlorobenzoate is a critical building block in organic synthesis, particularly in the development of kinase inhibitors and biologically active quinazoline derivatives[1]. However, researchers frequently encounter a frustrating phenomenon: the spontaneous darkening of the compound in solution or during storage.

As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Here, we will dissect the thermodynamic and kinetic vulnerabilities of this molecule, providing you with self-validating protocols to diagnose, prevent, and reverse oxidative degradation.

Phenomenon Overview & Mechanistic Insight

The root cause of the color change in Ethyl 2-amino-5-chlorobenzoate solutions is the auto-oxidation of its electron-rich aromatic amine (aniline) moiety. Anilines are highly susceptible to oxidation when exposed to atmospheric oxygen, light, and trace transition metals[2].

The degradation is not a single-step process but a cascade. It begins with the loss of an electron to form a reactive nitrogen-centered radical. This intermediate rapidly oxidizes further and rearranges into highly conjugated, intensely colored quinone imine structures[3]. Because quinone imines are highly electrophilic, they undergo rapid nucleophilic attack by unoxidized amine molecules in the solution. This chain reaction generates dark red, brown, or black polymeric impurities (analogous to polyaniline) and azo compounds[3][4].

OxidationPathway A Ethyl 2-amino-5-chlorobenzoate (Colorless/Pale Yellow) B Nitrogen Radical Intermediate A->B O2, Light, Trace Metals C Quinone Imine Species (Red/Brown) B->C Oxidation & Rearrangement D Polymeric/Azo Impurities (Dark Brown/Black) C->D Nucleophilic Attack by Unoxidized Amine

Oxidative degradation pathway of Ethyl 2-amino-5-chlorobenzoate into colored polymeric species.

Degradation Diagnostics

Visual inspection is a highly reliable preliminary diagnostic tool for assessing the integrity of your Ethyl 2-amino-5-chlorobenzoate stock. Use the table below to correlate the color of your solution with the chemical species present and the required action.

Visual AppearanceEstimated DegradationPrimary Chemical Species PresentRecommended Action
Colorless to Pale Yellow < 1%Intact Ethyl 2-amino-5-chlorobenzoateOptimal. Proceed with synthesis.
Orange to Light Red 1% - 5%Early quinone imines & dimersCaution. Filter through a silica plug before sensitive coupling reactions.
Dark Brown to Black > 5%Advanced polymeric & azo impuritiesCritical. Do not use. Perform full recrystallization (See Protocol 1).

Frequently Asked Questions (Troubleshooting)

Q1: My stock solution of Ethyl 2-amino-5-chlorobenzoate changed from pale yellow to dark brown overnight. What happened? A: The color change is a direct visual indicator of oxidative degradation. The primary amine group has undergone air oxidation to form highly conjugated quinone-imine species and polymeric impurities[2]. This kinetic process is heavily accelerated by ambient light, dissolved oxygen in your solvent, and trace metal contaminants acting as radical initiators.

Q2: Can I still use the darkened solution for my downstream quinazoline synthesis? A: It is highly discouraged unless the material is purified first. The presence of quinone imines and polymeric species will severely interfere with downstream reactions (such as cyclocondensations or Buchwald-Hartwig cross-couplings), leading to complex impurity profiles, poisoned palladium catalysts, and drastically reduced yields[1][2]. Always verify purity via TLC or NMR before proceeding.

Q3: How should I store the solid and prepare solutions to prevent this oxidation? A: To arrest the thermodynamic drive toward oxidation, the solid compound must be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to block UV/Vis light[2]. Storage at low temperatures (-20°C to 4°C) is mandatory to slow down the kinetics of degradation[2]. When preparing solutions, exclusively use purified, degassed solvents and assemble your reactions under a Schlenk line or in a glovebox[5].

Q4: During aqueous workup, my product rapidly darkens and partitions poorly. How do I prevent this? A: Two factors are at play here: pH and dissolved oxygen. First, ensure the aqueous layer is sufficiently basic (pH > 8) using a 10% sodium carbonate solution; this keeps the amine deprotonated, preventing it from forming water-soluble salts[5]. Second, to prevent rapid oxidation during the high-surface-area mixing of an extraction, wash the organic layer with a mild reducing agent (e.g., sodium bisulfite)[5]. The bisulfite chemically reduces any reactive quinone imines back to the stable amine.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. They do not just provide steps; they leverage specific chemical properties to ensure success.

Protocol 1: Rescue and Purification of Oxidized Material (Charcoal Recrystallization)

Use this protocol to recover heavily oxidized (dark brown/black) solid batches.

Mechanistic Rationale: Activated charcoal provides a massive surface area of sp² hybridized carbon. It selectively binds the highly conjugated, planar quinone-imine and polymeric impurities via strong π-π stacking interactions, leaving the non-planar, less conjugated target monomer in solution.

  • Dissolution: Suspend the dark, crude Ethyl 2-amino-5-chlorobenzoate in a minimum volume of hot solvent (an ethanol/water mixture is optimal)[5].

  • Adsorption: While maintaining the solution at a gentle reflux, carefully add activated charcoal (Norit, approx. 5-10% w/w relative to the crude mass). Boil for 5-10 minutes[5].

  • Hot Filtration: Perform a rapid hot gravity filtration through a pre-warmed pad of Celite to remove the charcoal and adsorbed impurities. Self-Validation Check: The filtrate should emerge colorless or pale yellow.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote the growth of pure crystal lattices, excluding remaining trace impurities. Transfer to an ice bath for 30 minutes to maximize yield.

  • Isolation: Collect the purified crystals via vacuum filtration using a Hirsch or Büchner funnel. Wash with ice-cold water and dry thoroughly under high vacuum.

Protocol 2: Oxidation-Resistant Aqueous Workup

Use this protocol immediately following the synthesis or reaction of the compound to prevent degradation during isolation.

Mechanistic Rationale: Sodium bisulfite (


) acts as a sacrificial water-soluble reductant. It donates electrons to the highly electrophilic quinone imines that form at the biphasic interface, reverting them to the organic-soluble amine state before they can polymerize.
  • Neutralization: Transfer your cooled reaction mixture to a separation funnel containing deionized water. Slowly add a 10% sodium carbonate (

    
    ) solution dropwise until effervescence ceases and the aqueous phase tests at pH > 8[5].
    
  • Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Reductive Wash (Critical Step): Wash the combined organic layers with a 10% aqueous sodium bisulfite solution[5]. Shake vigorously and vent frequently.

  • Brine Wash & Drying: Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate (

    
    ), and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure. Flush the receiving flask with Argon immediately upon breaking the vacuum to protect the isolated product.

References

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC National Institutes of Health (NIH)[Link]

  • Emulsion Polymerization Process for Organically Soluble and Electrically Conducting Polyaniline | Macromolecules American Chemical Society (ACS)[Link]

  • Oxidative conversion of anilines to azobenzenes with alkaline chloramine-T - ResearchGate ResearchGate[Link]

Sources

Optimizing reflux time for 5-chloroanthranilic acid esterification

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Reflux Time & Troubleshooting Guide

Ticket ID: #EST-5CL-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are experiencing variability in the esterification of 5-chloroanthranilic acid (2-amino-5-chlorobenzoic acid). This substrate presents a unique challenge: the ortho-amino group creates steric hindrance and reduces the electrophilicity of the carbonyl carbon via resonance donation, while the 5-chloro substituent provides a counter-acting inductive withdrawal.

The Critical Insight: There is no single "magic" reflux time. The optimal window is a trade-off between conversion kinetics (slow due to the amino group) and oxidative degradation (fast due to the electron-rich aniline ring). Over-refluxing leads to "tarry" dark byproducts (azo/quinone species) rather than increased yield.

Part 1: The Optimization Logic (The "Why")

Q: Why does my reaction turn black if I reflux longer than 12 hours?

A: This is a classic symptom of aniline oxidation . The amino group at position 2 is electron-donating, making the aromatic ring susceptible to oxidation by atmospheric oxygen, especially under acidic reflux conditions.

  • Mechanism: Prolonged heat causes the formation of radical cations, leading to azo-linkages or quinone-imine type impurities. These are intensely colored (dark red/black) even at trace levels (<1%).

  • Solution: You must determine the "point of diminishing returns" where the rate of ester formation is overtaken by the rate of decomposition.

Q: How do I determine the exact endpoint for my scale?

A: Do not rely on a fixed timer. Use the Kinetic Sampling Protocol below.

Protocol: Kinetic Endpoint Determination
  • Setup: Run your standard reaction (e.g., MeOH + H2SO4).

  • Sampling: Withdraw 50 µL aliquots at T=1h, 3h, 6h, and 8h .

  • Quench: Immediately quench into saturated NaHCO3/EtOAc.

  • Analysis: Analyze via HPLC (preferred) or TLC.

    • Note: On TLC, the ester usually moves higher (less polar) than the acid.

    • Warning: The 5-chloroanthranilic acid spot may trail due to the amine; adding a drop of acetic acid to the eluent helps definition.

Visualizing the Optimization Workflow

The following decision tree guides your real-time monitoring process.

OptimizationWorkflow Start Start Reflux (T=0) Sample Take Aliquot (Every 60-90 min) Start->Sample Analyze Analyze (HPLC/TLC) Sample->Analyze Decision Is SM < 5%? Analyze->Decision ColorCheck Is Color Darkening? Decision->ColorCheck No (SM Persists) Stop STOP & COOL Proceed to Workup Decision->Stop Yes (Conversion Complete) Continue Continue Reflux ColorCheck->Continue No (Pale Yellow/Tan) Emergency STOP IMMEDIATELY (Degradation Risk) ColorCheck->Emergency Yes (Turning Black) Continue->Sample Wait 1h

Caption: Kinetic decision tree for determining optimal reflux time, prioritizing product purity over 100% conversion.

Part 2: Troubleshooting Guides

Issue 1: Low Yield (<60%) despite long reflux

Diagnosis: Equilibrium Limitation (Fischer Esterification). The reaction


 is reversible. The 5-Cl substituent does not change this thermodynamics.
  • Fix 1 (Water Removal): Are you using a drying tube? For larger scales, use a Dean-Stark trap (if using a co-solvent like toluene) or add 3Å Molecular Sieves directly to the reflux (in a Soxhlet or suspended cage).

  • Fix 2 (Method Change): Switch to the Thionyl Chloride Method (Protocol B below). This generates anhydrous HCl in situ and consumes water produced in the early stages, driving the reaction further to the right than H2SO4.

Issue 2: Product Solidifies/Crashes out during workup

Diagnosis: Incorrect pH Neutralization. Methyl 5-chloroanthranilate is a base (aniline derivative). If you wash with strong acid, you protonate the amine, making it water-soluble (lost in aqueous layer). If you neutralize too vigorously, the product may precipitate impurely.

  • Fix: During workup, neutralize the acid catalyst with saturated NaHCO3 slowly until pH ~8. The ester is lipophilic; extract with Ethyl Acetate or DCM.

Issue 3: Starting Material remains after 24h

Diagnosis: Steric/Electronic Deactivation. The ortho-amino group creates a "shield" around the carbonyl.

  • Fix: Do not just add more time. Add heat or concentration .

    • Use a higher boiling alcohol if possible (though this changes the ester).

    • Increase concentration of H2SO4 catalyst (up to 1.5 - 2.0 equiv).

    • Best Fix: Use the Thionyl Chloride method (Method B), which proceeds via the highly reactive acid chloride intermediate, bypassing the slow Fischer kinetics.

Part 3: Recommended Protocols

Method A: Classic Fischer (H2SO4)

Best for: Routine synthesis where 80-90% yield is acceptable and thionyl chloride is unavailable.

  • Dissolution: Dissolve 10.0 g 5-chloroanthranilic acid in 50 mL anhydrous Methanol (5 vol).

  • Catalyst Addition: Add 1.0 mL conc. H2SO4 dropwise. Exothermic.

  • Reflux: Heat to reflux (65°C).

    • Target Time:6 to 8 hours .

    • Monitor: Check TLC at 4h. If reaction mixture turns dark brown, stop.

  • Workup: Evaporate MeOH to 20% volume. Pour into ice water. Neutralize with NaHCO3.[1] Extract with EtOAc.[2]

Method B: Activated Kinetic Method (SOCl2)

Best for: High yield (>95%), stubborn substrates, and avoiding "tar" formation.

  • Setup: Chill 50 mL anhydrous Methanol to 0°C in an ice bath.

  • Activation: Dropwise add 1.5 equiv Thionyl Chloride (SOCl2) . Stir for 30 mins.

    • Mechanism:[3][4][5] Forms

      
       and 
      
      
      
      (highly reactive).
  • Addition: Add 10.0 g 5-chloroanthranilic acid in one portion.

  • Reflux: Heat to reflux.[1][2][6]

    • Target Time:2 to 4 hours . (Significantly faster).

  • Workup: Evaporate solvent. The residue is the hydrochloride salt of the ester. Partition between EtOAc and NaHCO3 (aq) to liberate the free amine ester.

Data Comparison: Method A vs. Method B
FeatureMethod A (H2SO4)Method B (SOCl2)
Reflux Time 8 - 12 Hours2 - 4 Hours
Typical Yield 75 - 85%92 - 98%
Purity Profile Risk of oxidation (dark color)Cleaner (less thermal stress)
Water Sensitivity Equilibrium limited (needs dry MeOH)Scavenges water chemically
Safety Corrosive (Acid burns)Toxic gas (SO2/HCl evolution)

Part 4: Mechanistic Visualization

Understanding the electronic push-pull helps predict why the reaction time varies.

Mechanism Substrate 5-Cl-Anthranilic Acid (Steric Hindrance @ C2) Intermediate Tetrahedral Intermediate (Rate Limiting Step) Substrate->Intermediate + MeOH / H+ Factors Electronic Factors: 1. 5-Cl (-I Effect): Increases Rate 2. 2-NH2 (+M Effect): Decreases Rate Factors->Substrate Modulates Product Methyl 5-chloroanthranilate Intermediate->Product - H2O

Caption: Electronic competition between the 5-Chloro and 2-Amino groups determines the activation energy.

References

  • ChemicalBook. (2025).[5][7] Methyl 5-chloroanthranilate Properties and Synthesis.[6][8][9] Retrieved from

  • ScienceReady. (2024). Fischer Esterification: Conditions and Mechanism.[4][5][10] Retrieved from

  • Google Patents. (1992). Process for the preparation of alkyl 3-chloroanthranilates (US5118832A). (Demonstrates chlorination/esterification protocols). Retrieved from

  • Organic Chemistry Portal. (2024). Fischer Esterification Mechanism.[1][2][4][5][10][11] Retrieved from

  • LibreTexts Chemistry. (2021).[4] Esterification (Experiment).[1][2][4][5][7][10][11][12][13][14] Retrieved from

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 5-chloroanthranilic acid, Thionyl Chloride, and Sulfuric Acid before handling.

Sources

Technical Support Center: Sulfuric Acid Catalyst Removal in Ethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fischer esterification workflows. Removing the concentrated sulfuric acid (H₂SO₄) catalyst from your crude ethyl ester mixture is a critical post-reaction step. Failure to properly clear the acid can lead to product degradation, while overly aggressive removal methods can destroy your synthesized ester.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity ester isolation.

Standard Acid Removal Workflow

The most reliable method for removing sulfuric acid from an esterification mixture is liquid-liquid extraction. The workflow below outlines the logical progression of isolating the neutral ester from the acidic aqueous waste.

Workup N1 Crude Reaction Mixture (Ester, EtOH, Acid, H2SO4) N2 Dilute with Organic Solvent (e.g., EtOAc or Ether) N1->N2 N3 Primary Water Wash (Removes bulk EtOH & H2SO4) N2->N3 N4 NaHCO3 Wash (Neutralizes residual H2SO4) N3->N4 Discard Aqueous N5 Brine Wash (Breaks emulsions & dries) N4->N5 Vent CO2 N6 Dry over Na2SO4 & Evaporate N5->N6 N7 Pure Ethyl Ester N6->N7

Liquid-liquid extraction workflow for removing sulfuric acid from esterification mixtures.

Troubleshooting & FAQs

Q1: Why does an emulsion form during the sodium bicarbonate wash, and how can I resolve it?

The Causality: An emulsion is a stable colloidal suspension of two immiscible liquids. During the basic wash, the sodium bicarbonate reacts with unreacted carboxylic starting materials to form sodium carboxylate salts 1. These salts act as surfactants (soaps), reducing the interfacial tension between the organic and aqueous layers and trapping microscopic droplets of solvent 1. The Solution: Do not shake the separatory funnel vigorously; instead, use gentle inversion. If an emulsion has already formed, add a saturated sodium chloride solution (brine) [[1]](). The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic molecules out of the suspension (a phenomenon known as "salting out") and breaking the micelle structures.

Q2: How do I prevent base-catalyzed hydrolysis (saponification) of my newly synthesized ethyl ester during neutralization?

The Causality: Esters are susceptible to cleavage when exposed to strong bases. If you use sodium hydroxide (NaOH) to neutralize the sulfuric acid, the hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of your ester [[2]](). This forms a tetrahedral intermediate that quickly collapses, ejecting the alkoxide (ethanol) and leaving behind a water-soluble carboxylate salt 2. This process is irreversible and will destroy your product yield. The Solution: Always use a weak base, such as 5% aqueous sodium bicarbonate (NaHCO₃), which is strong enough to neutralize H₂SO₄ but too weak to efficiently attack the ester carbonyl.

Saponification Ester Ethyl Ester Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack OH Hydroxide Ion (OH-) from Strong Base OH->Tetra Carboxylate Carboxylate Salt (Water Soluble) Tetra->Carboxylate Elimination of Alkoxide Ethanol Ethanol (Byproduct) Tetra->Ethanol

Logical pathway of base-catalyzed ester hydrolysis (saponification).

Q3: My ester product turns black or degrades during distillation. What went wrong with the acid removal?

The Causality: This is a classic symptom of incomplete sulfuric acid removal. When the organic solvent is evaporated or the product is distilled, any trace residual H₂SO₄ becomes highly concentrated. Concentrated sulfuric acid is a powerful dehydrating agent and oxidant 3. Upon heating, it strips hydrogen and oxygen (as water) directly from your organic molecules, leaving behind elemental carbon (charring) and triggering localized overheating and side reactions 3. The Solution: You must ensure the neutralization step is driven to absolute completion. The bicarbonate wash must be repeated until no further gas evolution is observed.

Q4: Are there alternative methods to liquid-liquid extraction for highly sensitive esters?

The Causality: Some esters (particularly those with adjacent electron-withdrawing groups) are highly susceptible to hydrolysis even in the presence of mild aqueous bases. The Solution: Utilize solid-supported acid scavengers. Reagents like macroporous polymer-bound carbonate (MP-Carbonate) or solid-supported tertiary amines can be added directly to the organic solution 4. Because the basic functional groups are immobilized on a solid resin matrix, they neutralize the sulfuric acid heterogeneously without interacting with the ester in solution. The spent resin is then simply filtered away, entirely bypassing the risks of an aqueous workup 4.

Quantitative Comparison of Neutralization Agents

Selecting the correct base is a balance between effective acid neutralization and protecting the ester from hydrolysis.

Neutralization AgentChemical FormulaEmulsion RiskHydrolysis RiskCO₂ Evolution
Sodium Bicarbonate NaHCO₃ModerateLowVigorous
Sodium Carbonate Na₂CO₃HighModerateModerate
Sodium Hydroxide NaOHVery HighHigh (Saponification)None
Solid-Supported Carbonate Resin-CO₃NoneVery LowMinimal

Self-Validating Experimental Protocol: Liquid-Liquid Extraction

Follow this step-by-step methodology to ensure complete removal of the sulfuric acid catalyst. This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.

Step 1: Dilution

  • Action: Transfer the cooled crude reaction mixture to a separatory funnel and dilute with an immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Causality: Decreases the concentration of the ester, preventing it from crashing out of solution, and prepares the mixture for phase separation.

  • Validation Checkpoint: Upon adding a small test drop of water, a distinct biphasic (two-layer) system must form. If it remains monophasic, add more organic solvent.

Step 2: Primary Water Wash

  • Action: Add an equal volume of distilled water. Invert gently 3-4 times. Allow layers to separate and drain the lower aqueous layer.

  • Causality: Removes the bulk of the highly water-soluble unreacted ethanol and the majority of the sulfuric acid, reducing the thermal load and CO₂ generation in the next step.

  • Validation Checkpoint: The aqueous layer should separate cleanly. If the boundary is fuzzy, proceed to Step 3 but expect slower separation.

Step 3: Neutralization Wash

  • Action: Carefully add a 5% aqueous solution of NaHCO₃. Invert the funnel gently and vent immediately to release pressure.

  • Causality: The bicarbonate ion reacts with the residual H₂SO₄ to form water, sodium sulfate, and carbon dioxide gas.

  • Validation Checkpoint: Listen and observe. Effervescence (bubbling) confirms the presence of acid. Crucial: Repeat this wash step with fresh NaHCO₃ until absolutely zero gas evolution is observed upon addition.

Step 4: Brine Wash

  • Action: Wash the organic layer with saturated NaCl (brine).

  • Causality: The high osmotic pressure of the brine draws dissolved microscopic water droplets out of the organic layer and disrupts any lingering emulsion micelles.

  • Validation Checkpoint: The organic layer should transition from slightly cloudy to mostly clear and transparent.

Step 5: Drying

  • Action: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) in small portions, swirling the flask.

  • Causality: The anhydrous salt chemically binds with trace water to form a hydrate, ensuring the solvent is completely dry before evaporation.

  • Validation Checkpoint: The drying agent must be "free-flowing" like a snowglobe when swirled. If it clumps together into a sticky mass, water is still present; add more Na₂SO₄ until it flows freely.

References

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Source: masterorganicchemistry.com. URL:[Link]

  • Solid-Supported Reagents and Scavengers - Sopachem. Source: sopachem.com. URL:[Link]

Sources

Validation & Comparative

1H NMR spectrum interpretation of Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution ¹H NMR Interpretation Guide: Ethyl 2-amino-5-chlorobenzoate vs. Ethyl 2-aminobenzoate

Introduction & Analytical Context

Ethyl 2-amino-5-chlorobenzoate (CAS: 63243-75-4) is a highly valued chemical building block extensively utilized in the synthesis of quinazoline-based kinase inhibitors and other bioactive molecules[1][2]. For drug development professionals and synthetic chemists, verifying the structural integrity and purity of this intermediate is a critical quality control step.

This guide objectively compares the ¹H NMR analytical performance of Ethyl 2-amino-5-chlorobenzoate (the target product) against its unchlorinated structural alternative, Ethyl 2-aminobenzoate (CAS: 87-25-2)[3][4]. By contrasting these two compounds, we demonstrate how the C5 halogenation simplifies the aromatic spin system, thereby enhancing signal resolution and enabling more robust purity assessments during high-throughput screening.

Structural Logic & Electronic Causality

The primary advantage of analyzing Ethyl 2-amino-5-chlorobenzoate over its unchlorinated alternative lies in the simplification of the aromatic proton signals.

In Ethyl 2-aminobenzoate, the four aromatic protons (H-3, H-4, H-5, H-6) form a complex ABCD (or AMXY) spin system with overlapping multiplets that can complicate quantitative integration[4][5]. However, the introduction of a chlorine atom at the C5 position in Ethyl 2-amino-5-chlorobenzoate replaces the H-5 proton. This transforms the aromatic region into a highly resolved, 3-spin AMX system .

The causality behind the chemical shifts is driven by two competing electronic effects:

  • Resonance Donation: The C2 amino (-NH₂) group donates electron density into the ring, shielding the ortho (H-3) and para (H-5, substituted) positions, pushing their signals upfield.

  • Inductive Withdrawal: The C1 ethyl ester and the C5 chlorine atom withdraw electron density inductively, deshielding the adjacent H-6 and H-4 protons, pushing their signals downfield.

Coupling C5 C5 Substitution (Chlorine) H4 H-4 Proton (Meta to Cl) C5->H4 Deshielding (Inductive) H6 H-6 Proton (Ortho to Cl) C5->H6 Deshielding (Inductive) H3 H-3 Proton (Ortho to NH2) H3->H4 Ortho Coupling (J ≈ 8.8 Hz) H4->H6 Meta Coupling (J ≈ 2.5 Hz)

Spin-spin coupling logic and inductive deshielding effects in the AMX aromatic system.

Comparative ¹H NMR Data Analysis

The table below summarizes the quantitative ¹H NMR data (400 MHz, CDCl₃) comparing the target product with its alternative. The data highlights the superior peak resolution of the chlorinated product, which eliminates the overlapping H-5 multiplet found in the alternative[5][6].

Proton AssignmentEthyl 2-aminobenzoate (Alternative)Ethyl 2-amino-5-chlorobenzoate (Product)Multiplicity & Coupling (J in Hz)Causality / Structural Logic
H-3 ~6.65 ppm~6.60 ppmDoublet (d), J ≈ 8.8Ortho-coupling with H-4. Shielded by adjacent -NH₂ group.
H-4 ~7.25 ppm~7.15 ppmDoublet of doublets (dd), J ≈ 8.8, 2.5Ortho-coupling (H-3) & meta-coupling (H-6).
H-5 ~6.65 ppm- (Substituted) -Replaced by Chlorine. Eliminates complex multiplet overlap.
H-6 ~7.85 ppm~7.80 ppmDoublet (d), J ≈ 2.5Meta-coupling with H-4. Deshielded by ester carbonyl.
-NH₂ ~5.70 ppm~5.75 ppmBroad singlet (br s)Exchangeable protons. (Shifts downfield to ~6.8 ppm in DMSO-d₆)[7].
-CH₂- (Ethyl) 4.30 ppm4.30 ppmQuartet (q), J ≈ 7.1Deshielded by the adjacent ester oxygen atom.
-CH₃ (Ethyl) 1.35 ppm1.35 ppmTriplet (t), J ≈ 7.1Standard aliphatic methyl group splitting.

Performance Note: When assessing batch purity, the isolated doublet of the H-6 proton (~7.80 ppm) in Ethyl 2-amino-5-chlorobenzoate serves as an excellent, interference-free quantitative marker for integration against an internal standard (e.g., maleic anhydride)[6].

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure reproducible and self-validating spectral data, the following standardized protocol must be utilized for sample preparation and acquisition[6].

Step 1: Sample Preparation

  • Accurately weigh 5–10 mg of Ethyl 2-amino-5-chlorobenzoate using an analytical balance. Causality: This concentration ensures an optimal signal-to-noise ratio without causing line broadening from excessive viscosity.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Vortex the mixture until completely homogenized, ensuring no undissolved particulates remain, which could distort the magnetic field homogeneity.

Step 2: Instrument Setup & Validation

  • Transfer the solution to a precision 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer.

  • Locking: Lock the spectrometer to the deuterium signal of CDCl₃. Causality: This compensates for magnetic field drift during acquisition.

  • Shimming: Perform gradient shimming on the Z-axis to optimize magnetic field homogeneity until the solvent peak shape is perfectly symmetrical.

Step 3: Acquisition & Processing

  • Acquire a standard 1D proton spectrum using a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay (D1) of 2 seconds. Accumulate 16 to 32 scans.

  • Apply a Fourier Transform (FT), followed by manual phase correction and baseline correction. Reference the TMS peak to exactly 0.00 ppm.

G N1 1. Sample Weighing (5-10 mg of Compound) N2 2. Solvent Addition (0.6 mL CDCl3 or DMSO-d6) N1->N2 N3 3. Homogenization (Vortex until clear) N2->N3 N4 4. Transfer to NMR Tube (5 mm precision tube) N3->N4 N5 5. Data Acquisition (Lock, Shim, Tune, Pulse) N4->N5 N6 6. Data Processing (Fourier Transform & Phasing) N5->N6

Step-by-step experimental workflow for high-fidelity 1H NMR sample preparation and data acquisition.

References

1.[1] Buy Ethyl 2-amino-5-chlorobenzoate (EVT-378718) | 63243-75-4 - EvitaChem. EvitaChem. URL: 2.[3] 87-25-2 ETHYL ANTHRANILATE C9H11NO2, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. Guidechem. URL: 3.[4] Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem. National Institutes of Health (NIH). URL: 4.[5] Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates. Royal Society of Chemistry (RSC). URL: 5.[7] Heterocyclic Letters Vol. 12| No.1|125-133|November -January|2022. Heteroletters. URL: 6.[2] N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents - PMC. National Institutes of Health (NIH). URL: 7.[6] Ethyl 4-amino-2-chlorobenzoate|CAS 16017-69-9 - Benchchem. Benchchem. URL:

Sources

FTIR Diagnostic Peaks for Ester vs. Acid in Chlorobenzoates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and synthetic organic chemistry, the conversion of a carboxylic acid to an ester is a foundational transformation. For halogenated aromatic compounds like chlorobenzoates—frequently utilized as active pharmaceutical ingredient (API) intermediates—Fourier Transform Infrared Spectroscopy (FTIR) serves as the premier analytical tool for monitoring this conversion.

As an Application Scientist, I rely on FTIR not just to "see" peaks, but to understand the molecular mechanics dictating those signals. This guide objectively compares the spectral performance of chlorobenzoic acids against their esterified counterparts, detailing the physical causality behind the shifts and providing a self-validating experimental protocol for your laboratory.

Mechanistic Causality: Why Do the Peaks Shift?

To accurately interpret the FTIR spectra of chlorobenzoates, one must understand the interplay of hydrogen bonding, conjugation, and steric hindrance.

The Hydrogen-Bonded Dimer vs. The Free Carbonyl

In their solid state or in concentrated solutions, chlorobenzoic acids do not exist as isolated monomers. They form centrosymmetric dimers stabilized by strong intermolecular hydrogen bonds [4]. This hydrogen bonding draws electron density away from the carbonyl oxygen, effectively lengthening the C=O bond and decreasing its force constant. As a result, the C=O stretching frequency is lowered to the 1670–1700 cm⁻¹ range [2][5].

When the acid is converted to an ester (e.g., methyl 4-chlorobenzoate), the hydrogen bond donor (the hydroxyl proton) is replaced by an alkyl group. Dimerization is abolished. The carbonyl bond regains its full double-bond character, increasing the force constant and shifting the absorption to a higher frequency, typically 1715–1730 cm⁻¹ [1].

The Ortho-Effect and Rotamer Formation

The position of the chlorine substituent (ortho, meta, or para) significantly impacts the spectrum. Chlorine exerts an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).

However, in ortho-chlorobenzoate esters, steric hindrance dominates. The bulky chlorine atom adjacent to the ester group restricts the free rotation of the ester moiety around the C(aryl)-C(carbonyl) bond. Consequently, the molecule becomes "locked" into two distinct, non-interconverting conformers (rotamers) at room temperature. Because each rotamer places the carbonyl oxygen in a slightly different electronic environment, the FTIR spectrum exhibits two distinct C=O stretching bands (a doublet, typically around 1730 cm⁻¹ and 1750 cm⁻¹) rather than a single peak [3].

Comparative Data Analysis

The following table summarizes the diagnostic FTIR peaks used to differentiate between a standard chlorobenzoic acid and its corresponding methyl ester.

Functional Group4-Chlorobenzoic Acid (cm⁻¹)Methyl 4-Chlorobenzoate (cm⁻¹)Physical Causality
O-H Stretch 2500–3300 (Broad, Strong)AbsentIntermolecular H-bonded dimerization in acids weakens the O-H bond, causing massive peak broadening.
C=O Stretch 1670–1700 (Strong)1715–1730 (Strong)H-bonding in acids lowers C=O bond order. Esters lack H-bonding, increasing the vibrational frequency.
C-O Stretch ~1250 (Medium)1250–1300 (Strong)The C-O-C asymmetric stretch in esters is highly polar and strongly IR active.
C-Cl Stretch 700–800 (Strong)700–800 (Strong)The aromatic carbon-chlorine bond remains largely unaffected by the functional group change at the para position.
Ortho C=O Single peak (~1690)Doublet (~1730 & ~1750)Applies to ortho-isomers only. Steric hindrance prevents free rotation, creating two distinct rotamers [3].

Workflow Visualization

The following decision tree illustrates the logical progression an analyst should follow when using FTIR to distinguish between these two chemical states.

FTIR_Logic N1 Sample Spectrum Acquired (Chlorobenzoate Derivative) N2 Evaluate 2500–3300 cm⁻¹ Region N1->N2 N3 Broad O-H Band Present (Chlorobenzoic Acid) N2->N3 Yes N4 No Broad O-H Band (Chlorobenzoate Ester) N2->N4 No N5 C=O Stretch: ~1670–1700 cm⁻¹ (H-Bonded Dimer) N3->N5 N6 C=O Stretch: ~1715–1730 cm⁻¹ (Free Carbonyl) N4->N6 N7 Ortho-Substitution Check (Steric Hindrance Analysis) N6->N7 N8 Two C=O Bands (Rotamer Formation) N7->N8 Ortho-Cl Present

Figure 1: Diagnostic decision tree for distinguishing chlorobenzoic acids from esters using FTIR.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high data integrity (E-E-A-T), an analytical protocol must be self-validating. When monitoring the esterification of chlorobenzoic acid, the presence of unreacted starting material can skew results. Use this Attenuated Total Reflectance (ATR) FTIR protocol to guarantee accuracy.

Step 1: System Calibration (Validation)
  • Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and a lint-free wipe.

  • Run a polystyrene calibration film standard.

  • Self-Validation Check: Verify that the primary aromatic C-C stretching peak is located at exactly 1601 ± 1 cm⁻¹ . If it deviates, the interferometer requires realignment before proceeding.

Step 2: Background Acquisition
  • Ensure the crystal is completely dry.

  • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. This mathematically ratios out atmospheric H₂O and CO₂ from your final sample spectrum.

Step 3: Sample Application
  • Transfer 1–2 mg of the solid chlorobenzoate sample onto the center of the ATR crystal.

  • Lower the pressure anvil until the software indicates optimal contact pressure (typically ~80-100 units depending on the manufacturer). Causality note: Consistent pressure ensures uniform path length and prevents peak distortion.

Step 4: Data Acquisition & Orthogonal Verification
  • Acquire the sample spectrum over the 4000–400 cm⁻¹ range.

  • Self-Validation Check (Esterification Complete): To definitively prove the acid has been fully converted to the ester, look for the complete absence of the broad 2500–3300 cm⁻¹ band.

  • Residual Acid Check: If you observe a sharp peak at ~1725 cm⁻¹ (ester) but still see a shoulder at ~1680 cm⁻¹ alongside a weak broad O-H band, your reaction is incomplete. The system has self-validated the presence of unreacted chlorobenzoic acid.

References

  • "Benzoic acid, 4-chloro-, methyl ester". NIST Chemistry WebBook, SRD 69.
  • "Benzoic acid, 4-chloro-". NIST Chemistry WebBook, SRD 69.
  • "Explain why esters of o-chlorobenzoic acid show two C=O stretching absorptions". AskFilo.
  • "MOLECULAR INTERACTIONS: I. INFRARED SPECTRA OF SOME CARBOXYLIC ACIDS IN CARBON TETRACHLORIDE AND BENZENE SOLUTIONS". Canadian Science Publishing.
  • "An In-Depth Technical Guide to Substituted Benzoic Acids: A Case Study on 3-Chlorobenzoic Acid". Benchchem.

Technical Comparison Guide: Mass Spectrometry Profiling of Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Imperative

Ethyl 2-amino-5-chlorobenzoate (CAS 63243-75-4) is a critical pharmacophore intermediate, widely employed in the synthesis of quinazoline-based kinase inhibitors and anti-inflammatory agents.[1] In drug development, its precise identification is paramount—not just as a raw material, but as a potential genotoxic impurity in final drug substances.[1]

This guide moves beyond basic spectral listing. We compare the mass spectrometric behavior of this chlorinated ester against its non-chlorinated analog (Ethyl Anthranilate) and contrast "Hard" (EI) vs. "Soft" (ESI) ionization techniques.[1] Our goal is to equip you with the mechanistic insight to validate this compound’s presence with forensic certainty.

Deep Dive: Fragmentation Mechanics & Isotopic Signatures[1]

The Chlorine Fingerprint (The "Product" Advantage)

Unlike standard organic esters, Ethyl 2-amino-5-chlorobenzoate possesses a built-in validation tag: the Chlorine atom.[1]

  • Performance Metric: The Isotopic Ratio .

  • Observation: The molecular ion (M+ ) appears at m/z 199 , accompanied by an M+2 peak at m/z 201 .

  • Validation Rule: The abundance ratio of M : M+2 must be approximately 3:1 . Any deviation suggests interference or misidentification (e.g., confusion with a nitro-impurity).[1]

Fragmentation Pathway (EI Mode)

Under Electron Impact (70 eV), the molecule undergoes a predictable yet distinct decay.[1]

  • Primary Loss (α-Cleavage): The bond between the carbonyl carbon and the ethoxy oxygen breaks.

    • Loss: Ethoxy radical ([1]•OEt, 45 Da).[1]

    • Result: The stable acylium ion at m/z 154 .

  • Secondary Loss (Decarbonylation): The acylium ion ejects Carbon Monoxide (CO).[1]

    • Loss: CO (28 Da).[1]

    • Result: The phenyl cation/nitrenium species at m/z 126 .

  • Ortho-Effect (Alternative): The proximity of the amine (-NH2) and ester (-COOEt) allows for the elimination of Ethanol (EtOH, 46 Da) via a 6-membered transition state, yielding a ketene-like ion at m/z 153 .[1] Note: In chlorinated derivatives, the acylium route (m/z 154) often dominates due to electronic stabilization.[1]

Visualization: Fragmentation Pathway

FragmentationPathway M Molecular Ion (M+) [C9H10ClNO2]+ m/z 199 (100%) / 201 (33%) Frag1 Acylium Ion [C7H5ClNO]+ m/z 154 M->Frag1 - •OEt (45 Da) α-Cleavage Ortho Ketene Ion (Ortho Effect) [C7H4ClNO]+ m/z 153 M->Ortho - EtOH (46 Da) Ortho-Elimination Frag2 Phenyl Cation [C6H5ClN]+ m/z 126 Frag1->Frag2 - CO (28 Da) Decarbonylation

Caption: Figure 1. Competing fragmentation pathways for Ethyl 2-amino-5-chlorobenzoate under 70 eV Electron Impact.

Comparative Analysis: Benchmarking Performance

Structural Analog Comparison

How does the chlorine substituent alter the spectral landscape compared to the standard Ethyl Anthranilate?

FeatureEthyl 2-amino-5-chlorobenzoate (Target)Ethyl Anthranilate (Reference)Diagnostic Insight
Molecular Weight 199.63 g/mol 165.19 g/mol +34.5 Da shift confirms Cl substitution.[1]
Base Peak (EI) m/z 154 (Acylium)m/z 119 (Ketene, M-EtOH)Cl-substitution stabilizes the acylium ion, shifting the dominant pathway away from the ortho-effect seen in the unsubstituted analog.[1]
Isotope Pattern M (100%) : M+2 (33%) M (100%) : M+1 (~10%)The 3:1 pattern is the definitive "fingerprint" for the target.[1]
Key Fragment m/z 126 (Cl-Phenyl cation)m/z 92 (Phenyl cation)The mass difference (126 - 92 = 34) confirms the Chlorine remains attached during ring fragmentation.[1]
Ionization Technique Comparison

Choosing the right tool for the job:

ParameterElectron Impact (EI) Electrospray Ionization (ESI+)
Energy Level Hard (70 eV)Soft (Thermal/Voltage)
Primary Signal Fragment Ions (m/z 154, 126)Protonated Molecule [M+H]+ (m/z 200)
Application Structural Elucidation. Use this to prove the identity of the impurity based on the fragmentation fingerprint.[1]Quantification. Use this for high-sensitivity screening in biological matrices (LC-MS).[1]
Limit of Detection ~1-10 ng (Scan mode)~1-10 pg (MRM mode)

Experimental Protocol: GC-MS Identification Workflow

Objective: Unequivocal identification of Ethyl 2-amino-5-chlorobenzoate in a reaction mixture.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL HPLC-grade Ethyl Acetate or Methanol .

  • Concentration: Dilute to ~10 µg/mL for scan mode analysis.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to protect the liner.

Instrument Parameters (Agilent 5977 or equiv.)
  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: Hold 3 min.

  • MS Source: 230°C, 70 eV.[2]

  • Scan Range: m/z 40 – 300.

Decision Logic for Identification

Use this logic gate to confirm the hit.

DecisionLogic Start Start Analysis CheckM Is M+ observed at m/z 199? Start->CheckM CheckIso Is M+2 (m/z 201) present at ~33% intensity? CheckM->CheckIso Yes Fail REJECT: Impurity/Analog CheckM->Fail No CheckFrag Are fragments m/z 154 and 126 present? CheckIso->CheckFrag Yes CheckIso->Fail No (Not Chlorinated) Confirm CONFIRMED: Ethyl 2-amino-5-chlorobenzoate CheckFrag->Confirm Yes CheckFrag->Fail No (Isomer?)

Caption: Figure 2. Step-by-step decision tree for validating spectral data.

References

  • NIST Mass Spectrometry Data Center. Ethyl-2-chlorobenzoate Mass Spectrum (Analog Comparison). NIST WebBook. Available at: [Link][1]

  • PubChem. Ethyl 5-amino-2-chlorobenzoate Compound Summary. National Library of Medicine. Available at: [Link][1]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry (Esters and Ortho Effects). Available at: [Link][1]

Sources

Comparative Guide: HPLC Method Strategies for Purity Analysis of Ethyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-5-chlorobenzoate (CAS: 63243-75-4), also known as ethyl 5-chloroanthranilate, is a critical pharmacophore and intermediate in the synthesis of benzodiazepine anxiolytics (e.g., Clobazam) and quinazoline-based kinase inhibitors.[1] Its purity is paramount; residual starting materials (2-amino-5-chlorobenzoic acid) or degradation products (hydrolysis byproducts) can propagate into final drug substances, triggering genotoxic impurity alerts or potency failures.

This guide objectively compares two distinct analytical approaches: a Robust Quality Control (QC) Method utilizing phosphate buffers for maximum reproducibility, and a Stability-Indicating (SI) Method compatible with LC-MS for identifying unknown degradants.

Part 1: Strategic Method Comparison

The choice of method depends on the stage of drug development. The following table contrasts the performance characteristics of the two primary methodologies derived from field applications.

Table 1: Performance Matrix of Analytical Approaches
FeatureMethod A: Robust QC (Recommended) Method B: High-Sensitivity SI
Primary Application Routine Batch Release, Raw Material TestingR&D, Degradation Profiling, Impurity ID
Stationary Phase C18 (L1) - High Carbon Load (e.g., 5µm, 250mm)C18 or Phenyl-Hexyl (Sub-2µm UPLC or Core-Shell)
Mobile Phase Phosphate Buffer (pH 3.0) / Acetonitrile0.1% Formic Acid / Methanol
Detection UV-Vis (254 nm)UV (PDA) + MS (ESI+)
Robustness High : pH control stabilizes ionizable aniline groupModerate : Sensitive to volatile buffer evaporation
Run Time 15–20 minutes (Isocratic or Simple Gradient)5–8 minutes (Ballistic Gradient)
Cost Per Run Low (Standard HPLC grade solvents)Medium (MS grade solvents, expensive columns)

Expert Insight:

  • Method A is superior for quantifying the known impurity 2-amino-5-chlorobenzoic acid . The phosphate buffer suppresses the ionization of the carboxylic acid impurity (pKa ~3.5) and the aniline moiety, ensuring sharp peak shapes and consistent retention.

  • Method B is necessary when you observe "ghost peaks" or need to confirm the molecular weight of a new impurity formed under stress conditions (e.g., oxidative stress).

Part 2: Impurity Origin & Signaling Pathway

Understanding the chemistry of the analyte is the first step in method development. The diagram below illustrates the synthesis and degradation pathways that dictate which impurities must be separated.

ImpurityPathway Start 2-amino-5-chlorobenzoic acid (Starting Material) Product Ethyl 2-amino-5-chlorobenzoate (Target Analyte) Start->Product Esterification (EtOH/H2SO4) Impurity1 Hydrolysis Degradant (Acid Reversion) Product->Impurity1 Hydrolysis (High Humidity/pH) Impurity2 Dimer/Azo Species (Oxidative Stress) Product->Impurity2 Oxidation (Light/Air) Drug Clobazam/Kinase Inhibitors (Final API) Product->Drug Cyclization/Coupling

Figure 1: Synthesis and degradation logic. The method must resolve the target ester from its acid precursor (Start/Impurity 1).

Part 3: Detailed Experimental Protocol (Method A)

This protocol is designed for Method A (Robust QC) , as it provides the highest precision for purity assays.

Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump and UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18, 250 x 4.6 mm, 5 µm packing (e.g., Zorbax Eclipse XDB-C18 or Symmetry C18).

  • Column Temperature: 30°C ± 0.5°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Secondary monitoring at 220 nm for sensitivity).

Mobile Phase Preparation[2][3]
  • Buffer (Solvent A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through 0.45 µm membrane.
    
  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–2 min: 30% B (Isocratic hold)

    • 2–12 min: 30% → 70% B (Linear ramp)

    • 12–15 min: 70% B (Wash)

    • 15.1–20 min: 30% B (Re-equilibration)

Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Standard: Accurately weigh 25 mg of Ethyl 2-amino-5-chlorobenzoate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL (100 µg/mL).

  • System Suitability Solution: Spike Working Standard with 1% w/w of 2-amino-5-chlorobenzoic acid (impurity) to verify resolution (

    
    ).
    

Part 4: Validation Framework (Self-Validating Logic)

To ensure trustworthiness, the method must be validated against ICH Q2(R2) guidelines. The workflow below ensures every dataset is self-validating.

ValidationWorkflow Start Method Validation Plan Spec Specificity Start->Spec Crit_Spec No Interference? Resolution > 2.0? Spec->Crit_Spec Lin Linearity & Range Crit_Lin R² > 0.999? Lin->Crit_Lin Acc Accuracy (Recovery) Crit_Acc Rec: 98-102%? Acc->Crit_Acc Prec Precision Robust Robustness Prec->Robust Crit_Spec->Lin Pass Crit_Lin->Acc Pass Crit_Acc->Prec Pass

Figure 2: Step-wise validation logic ensuring regulatory compliance.

Key Validation Parameters
  • Specificity: The method must separate the Ethyl ester (RT ~10.5 min) from the Free Acid (RT ~4.2 min). The large difference in hydrophobicity (Ester LogP ~2.5 vs Acid LogP ~1.8) ensures easy separation on C18.

  • Linearity: Establish linearity from LOQ to 150% of nominal concentration. Expected Correlation Coefficient (

    
    ) 
    
    
    
    .
  • LOD/LOQ:

    • LOD: ~0.05 µg/mL (S/N ratio 3:1).

    • LOQ: ~0.15 µg/mL (S/N ratio 10:1).

Part 5: Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Interaction between the free amine group (-NH2) and residual silanols on the silica column.

  • Solution: Ensure the mobile phase pH is maintained at 3.0. At this pH, the amine is partially protonated, but the high ionic strength of the phosphate buffer suppresses secondary interactions. Alternatively, use a "Base-Deactivated" (BDS) C18 column.

Issue: Retention Time Shift

  • Cause: Evaporation of Acetonitrile in the mobile phase reservoir or temperature fluctuations.

  • Solution: Use a column oven (essential) and cap solvent bottles.

Issue: Hydrolysis in Solution

  • Cause: Ethyl esters are susceptible to hydrolysis in unbuffered aqueous solutions over time.

  • Solution: Keep autosampler temperature at 4°C. Analyze samples within 24 hours of preparation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures.[2] [Link]

  • Ribeiro, S. et al. (2016). Development and Validation of Method for the Determination of Clonazepam and Clobazam.[3] BrJAC. [Link] (Demonstrates acidic mobile phase suitability for benzodiazepine precursors).

Sources

Technical Comparison: Melting Point & Thermal Properties of Ethyl 2-amino-5-chlorobenzoate (Free Base vs. HCl Salt)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of the melting point ranges and associated physicochemical properties of Ethyl 2-amino-5-chlorobenzoate in its free base form versus its hydrochloride (HCl) salt.

Executive Summary

Ethyl 2-amino-5-chlorobenzoate (CAS: 63243-75-4) is a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals.[1][2][3] The selection between its free base and hydrochloride salt forms is a pivotal decision in process chemistry, influencing solubility, stability, and isolation efficiency.[1][3][4]

  • Free Base: Characterized by a relatively low melting point (78–79 °C ), exhibiting high solubility in organic solvents (ethanol, DCM) but poor water solubility.[1][4]

  • HCl Salt: Characterized by a significantly higher melting point (predicted >190 °C , often with decomposition), enhanced water solubility, and improved crystalline stability.[1][3][4]

This guide details the experimental data, synthesis protocols, and theoretical underpinnings of these thermal property differences.[3][4]

Chemical Profile & Physical Data[3][5][6][7][8][9][10][11][12]

The following table contrasts the fundamental properties of the two forms. Note that while the free base is a standard commercial entity, the HCl salt is frequently generated in situ or isolated as a transient intermediate, leading to a scarcity of standardized commercial melting point data.[1][3][4]

FeatureFree Base (Ethyl 2-amino-5-chlorobenzoate)Hydrochloride Salt (Ethyl 2-amino-5-chlorobenzoate HCl)
CAS Number 63243-75-4 Not regularly listed (In situ preparation)
Formula


Mol.[1][3] Weight 199.63 g/mol 236.09 g/mol
Appearance White to off-white crystalline solidWhite crystalline powder
Melting Point 78 – 79 °C [1, 2]> 190 °C (Decomposition) (Estimated)
Solubility Soluble in EtOH, EtOAc, DCM; Insoluble in WaterSoluble in Water, MeOH; Insoluble in Non-polar solvents
pKa (est.) ~2.5 (Amino group)~ -7 (Conjugate acid)
The Melting Point Discrepancy

The dramatic increase in melting point upon salt formation is driven by lattice energy .[1][3][4]

  • Free Base: Held together by weak Van der Waals forces and dipole-dipole interactions.[1][4] The crystal lattice is easily disrupted by thermal energy (~78 °C).[4]

  • HCl Salt: Formed by strong ionic bonds between the protonated amine (

    
    ) and the chloride counterion (
    
    
    
    ).[1][3][4] Disruption of this ionic lattice requires significantly higher energy, typically pushing the melting point above 200 °C, often reaching the decomposition temperature of the ester linkage.[4]

Comparative Insight: A structural analog, Benzocaine (Ethyl 4-aminobenzoate), exhibits a similar trend:

  • Benzocaine Free Base MP: 88–90 °C

  • Benzocaine HCl Salt MP: 208 °C This supports the prediction that Ethyl 2-amino-5-chlorobenzoate HCl will melt/decompose in the 190–210 °C range.[1][3][4]

Experimental Protocols

Protocol A: Preparation of Ethyl 2-amino-5-chlorobenzoate Hydrochloride

Objective: To convert the free base into the HCl salt for melting point determination and solubility enhancement.[1][3]

Reagents:

  • Ethyl 2-amino-5-chlorobenzoate (Free Base)[1][3]

  • Ethanol (Absolute)[4][5]

  • HCl (4M in Dioxane or concentrated aqueous HCl)[4]

  • Diethyl Ether (for precipitation)[4]

Workflow:

  • Dissolution: Dissolve 1.0 g of Ethyl 2-amino-5-chlorobenzoate in 10 mL of absolute ethanol. Ensure complete dissolution at room temperature.[4]

  • Acidification: Dropwise, add 1.5 equivalents of HCl (e.g., 4M in Dioxane). The solution may warm slightly (exothermic protonation).[4]

  • Precipitation:

    • Method 1 (Spontaneous): Cool the solution to 0–4 °C. White crystals of the HCl salt should form.[1][4]

    • Method 2 (Anti-solvent): If no precipitate forms, slowly add 20 mL of cold diethyl ether while stirring.[1][4] The polarity shift will force the ionic salt out of solution.[4]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold ether (

    
    ) to remove excess acid and unreacted free base.[1][4]
    
  • Drying: Dry the solid under vacuum at 40 °C for 4 hours. Note: Excessive heat may degrade the salt.[1][4]

Protocol B: Melting Point Determination (Capillary Method)

Objective: To accurately measure the melting range of both forms.

Equipment:

  • Melting Point Apparatus (e.g., Stuart SMP10 or equivalent)[4]

  • Capillary tubes (sealed at one end)[4][5]

Steps:

  • Sample Prep: Finely grind the dried sample (Free Base or HCl Salt).

  • Loading: Fill the capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.[4]

  • Heating Profile:

    • Free Base:[1][4] Rapid heat to 60 °C, then ramp at 1 °C/min. Expect melting at 78–79 °C .

    • HCl Salt: Rapid heat to 150 °C, then ramp at 2 °C/min. Watch for darkening (decomposition) before melting.[4] Expect transition >190 °C.[4]

  • Recording: Record the temperature at the onset of liquid formation and the completion of the melt (clear liquid).

Visualizations

Synthesis & Conversion Workflow

The following diagram illustrates the chemical pathway between the free base and the salt, highlighting the reversibility of the process.

SynthesisWorkflow FreeBase Free Base (Ethyl 2-amino-5-chlorobenzoate) MP: 78-79°C Lipophilic Reagents_Acid Acidification + HCl (EtOH/Dioxane) FreeBase->Reagents_Acid Dissolve & React Salt HCl Salt (Ethyl 2-amino-5-chlorobenzoate HCl) MP: >190°C (est) Hydrophilic Reagents_Acid->Salt Precipitation Reagents_Base Neutralization + NaHCO3 / NaOH Salt->Reagents_Base Deprotonation Reagents_Base->FreeBase Extraction (DCM)

Caption: Cycle of interconversion between Free Base and HCl Salt forms.

Decision Logic: Selecting the Right Form

Choose the appropriate form based on your experimental or formulation requirements.

DecisionTree Start Select Form for Application Solubility Required Solubility? Start->Solubility Organic Organic Solvents (DCM, EtOAc, EtOH) Solubility->Organic Lipophilic Aqueous Aqueous Media (Water, Buffer) Solubility->Aqueous Hydrophilic Processing Processing Condition? Organic->Processing Result_Salt USE HCl SALT (MP: >190°C) Aqueous->Result_Salt LowTemp Low Melting (<100°C) Easy Melt Processing Processing->LowTemp Melt/Cast HighTemp High Stability (>150°C) Solid State Handling Processing->HighTemp Milling/Tableting Result_Base USE FREE BASE (MP: 78-79°C) LowTemp->Result_Base HighTemp->Result_Salt

Caption: Decision matrix for selecting Free Base vs. HCl Salt based on solubility and thermal requirements.

Discussion & Critical Analysis

Stability Implications

The Free Base (MP 78–79 °C) is susceptible to "melt-out" during high-energy processing steps like milling or micronization.[1][3][4] If the processing temperature exceeds 70 °C, the material may become sticky or fuse, complicating formulation.[4]

  • Recommendation: For aggressive mechanical processing, the HCl Salt is superior due to its high thermal ceiling (>190 °C).[1][3][4]

Hygroscopicity

While the HCl salt offers higher thermal stability, hydrochloride salts of amino esters can be hygroscopic .[1][3][4]

  • Risk: Absorption of atmospheric moisture can lead to hydrolysis of the ethyl ester group, degrading the compound back to the acid (2-amino-5-chlorobenzoic acid).[1][4]

  • Mitigation: Store the HCl salt in a desiccator or under inert atmosphere (Nitrogen/Argon).[1][4]

Analytical Validation

When validating the identity of the HCl salt, do not rely solely on Melting Point due to the decomposition risk.[1][3][4] Confirm identity using:

  • Silver Nitrate Test: Precipitate AgCl to confirm the presence of chloride counterion.[1][3][4]

  • IR Spectroscopy: Look for the shift in the amine stretch (broadening due to

    
    ) and the retention of the ester carbonyl peak (~1680–1700 cm⁻¹).[1][4]
    

References

  • PubChem. (n.d.).[1][4] Benzocaine Hydrochloride (Analogous Salt Data). Retrieved from [Link]

Sources

Comparative Guide: Methyl vs. Ethyl 2-amino-5-chlorobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Methyl vs Ethyl 2-amino-5-chlorobenzoate Reactivity Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of pharmacophores such as quinazolinones and benzodiazepines, 2-amino-5-chlorobenzoate esters serve as critical electrophilic scaffolds. While often used interchangeably, the choice between the Methyl (MACB) and Ethyl (EACB) esters significantly influences reaction kinetics, solubility profiles, and downstream processing.[1]

This guide provides an objective technical comparison to assist medicinal chemists in selecting the optimal intermediate. The analysis is grounded in steric-electronic theory and validated by experimental protocols.

Key Finding: Methyl 2-amino-5-chlorobenzoate is the superior candidate for rapid kinetic throughput and atom economy in nucleophilic acyl substitutions (aminolysis).[1] Ethyl 2-amino-5-chlorobenzoate is the preferred alternative when reaction solvent compatibility (lipophilicity) or lower melting point handling is required.[1]

Physicochemical Profile

The physical differences between these esters dictate their handling and solvent selection.[1]

PropertyMethyl 2-amino-5-chlorobenzoate (MACB)Ethyl 2-amino-5-chlorobenzoate (EACB)
CAS Number 5202-89-163243-75-4
Molecular Weight 185.61 g/mol 199.63 g/mol
Physical State Crystalline SolidCrystalline Solid / Low-melting Solid
Melting Point 68 – 72 °C~45 – 55 °C (Est.)*
Solubility (Alcohols) Moderate (Methanol/Ethanol)High (Ethanol/Isopropanol)
Solubility (Non-polar) LowModerate
Atom Economy Higher (Leaving group: Methanol, 32 Da)Lower (Leaving group: Ethanol, 46 Da)

*Note: Ethyl esters of anthranilic acid derivatives typically exhibit lower melting points than their methyl counterparts due to disrupted crystal packing efficiency.[1]

Reactivity Analysis: Electronic & Steric Drivers

The core reactivity difference lies in the susceptibility of the carbonyl carbon to nucleophilic attack.[1] This is governed by two opposing factors: Steric Hindrance and Inductive Stabilization .[1][2]

Mechanism of Nucleophilic Acyl Substitution

In the synthesis of quinazolinones (e.g., via the Niementowski reaction or condensation with formamide), the rate-determining step is often the initial nucleophilic attack of the amine on the ester carbonyl.[1]

Diagram 1: Comparative Reaction Mechanism & Steric Clash

The following diagram illustrates the transition state energy difference. The ethyl group introduces a larger "cone of exclusion," increasing the activation energy (


) for the formation of the tetrahedral intermediate.[1]

ReactionMechanism cluster_Methyl Methyl Pathway (Fast) cluster_Ethyl Ethyl Pathway (Slower) Start Substrate Selection M_Ester Methyl Ester (Low Steric Bulk) Start->M_Ester Path A E_Ester Ethyl Ester (High Steric Bulk) Start->E_Ester Path B M_TS Tetrahedral Intermediate (Stable, Low Strain) M_Ester->M_TS Nucleophile (R-NH2) k_methyl >> k_ethyl M_Prod Product (Quinazolinone) M_TS->M_Prod - MeOH E_TS Tetrahedral Intermediate (Steric Clash with Et) E_Ester->E_TS Nucleophile (R-NH2) E_Prod Product (Quinazolinone) E_TS->E_Prod - EtOH

Caption: Comparative mechanistic pathway showing the kinetic advantage of the methyl ester due to reduced steric hindrance in the tetrahedral transition state.[1]

Kinetic Data Interpretation

Experimental data on benzoate ester hydrolysis confirms the reactivity trend.[1]

  • Relative Rate (

    
    ):  Methyl esters typically react 1.5x to 3x faster than ethyl esters in bimolecular nucleophilic substitution (
    
    
    
    mechanism).[1]
  • Inductive Effect (+I): The ethyl group has a slightly stronger positive inductive effect (+I) compared to the methyl group.[1] This donates more electron density to the carbonyl oxygen, making the carbonyl carbon less electrophilic and further slowing the reaction for EACB.[1]

Experimental Protocols

The following protocols demonstrate the synthesis of a 6-chloro-quinazolinone derivative. The protocol is designed to be self-validating: the reaction completion is monitored by TLC, where the disappearance of the distinct ester spot confirms conversion.[1]

Protocol A: Synthesis from Methyl 2-amino-5-chlorobenzoate (High Throughput)

Best for: Small scale discovery, rapid library synthesis.[1]

  • Reagents:

    • Methyl 2-amino-5-chlorobenzoate (1.0 eq, 185.6 mg)

    • Formamide (5.0 eq, excess as solvent/reagent)[1]

    • Ammonium Acetate (0.5 eq, catalyst)[1]

  • Procedure:

    • Charge a microwave vial with the methyl ester, formamide, and ammonium acetate.[1]

    • Heating: Irradiate at 140 °C for 20 minutes (Microwave) or reflux at 140 °C for 2 hours (Thermal).

    • Work-up: Cool to room temperature. Pour into ice-water (10 mL).

    • Observation: A white precipitate forms immediately (Product).

    • Validation: TLC (30% EtOAc/Hexane).[1] The methyl ester (

      
      ) disappears; Product (
      
      
      
      ) appears.[1]
  • Yield: Typically 85-92%.[1]

Protocol B: Synthesis from Ethyl 2-amino-5-chlorobenzoate (Solubility Optimized)

Best for: Scale-up in ethanol, or when using lipid-soluble amine partners.

  • Reagents:

    • Ethyl 2-amino-5-chlorobenzoate (1.0 eq, 199.6 mg)[3]

    • Formamidine Acetate (1.5 eq)[1]

    • Solvent: Ethanol (anhydrous)[1]

  • Procedure:

    • Dissolve the ethyl ester in Ethanol (5 mL).[1] Note the rapid dissolution compared to the methyl analog.[1]

    • Add Formamidine Acetate.[1]

    • Heating: Reflux at 78 °C for 4-6 hours .

    • Note: The reaction time is significantly longer due to the lower boiling point of ethanol and the lower reactivity of the ethyl ester.[1]

    • Work-up: Concentrate solvent in vacuo.[1] Triturate residue with water.[1]

  • Yield: Typically 75-85%.[1]

Strategic Decision Workflow

Use the following logic tree to select the appropriate ester for your specific campaign.

Diagram 2: Selection Logic for Drug Development

SelectionLogic Root Selection Criteria Speed Priority: Reaction Speed? Root->Speed Solvent Priority: Solvent System? Root->Solvent Scale Priority: Scale/Cost? Root->Scale UseMethyl SELECT: Methyl Ester (Fast, High Yield) Speed->UseMethyl Yes (Microwave/Rapid) UseEthyl SELECT: Ethyl Ester (Lipophilic, Stable) Speed->UseEthyl No (Overnight ok) Solvent->UseMethyl Polar (DMF, DMSO, MeOH) Solvent->UseEthyl Non-Polar (Toluene, EtOH) Scale->UseMethyl Atom Economy Critical Scale->UseEthyl Ethanol Recrystallization Required

Caption: Decision matrix for selecting between Methyl and Ethyl 2-amino-5-chlorobenzoate based on experimental constraints.

References

  • Crystal Structure & Properties: Shi, Y., et al. (2010).[1] "Methyl 2-amino-5-chlorobenzoate."[3][4][5][6] Acta Crystallographica Section E, 66(11).[1] Link

  • Quinazolinone Synthesis Protocol: BenchChem. "Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate." (Adapted for Chloro-derivative).[1][6] Link[1]

  • Ester Hydrolysis Kinetics: Inductive and Steric effects in benzoate esters. Journal of Physical Chemistry A, 109(50), 11470-11474.[1] Link[1]

  • Ethyl Ester Data: PubChem Compound Summary for Ethyl 2-amino-5-chlorobenzoate (CID 12224097).[1] Link[1]

  • General Reactivity of Anthranilates: "Reactivity of Methyl 2-amino-5-isopropylbenzoate and Other Anthranilate Esters." BenchChem Technical Guides. Link[1]

Sources

Comprehensive Guide to UV-Vis Spectral Analysis of 5-Chloroanthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

5-Chloroanthranilic acid (5-Cl-AA) acts as a critical pharmacophore in medicinal chemistry, serving as the scaffold for the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and various anticancer agents. Unlike its parent compound, anthranilic acid, the introduction of a chlorine atom at the C5 position alters the electronic density of the benzene ring, modulating both biological activity and spectral properties.

For researchers in drug development, UV-Vis spectroscopy is not merely a quantification tool but a probe for electronic environment changes. This guide provides a technical comparison of the absorption maxima (


) of 5-Cl-AA and its key derivatives, supported by experimental protocols for synthesis and characterization.

Spectral Characteristics & Comparative Analysis

The Baseline: Anthranilic Acid vs. 5-Chloroanthranilic Acid

To understand the derivatives, we must first establish the baseline spectral behavior of the parent scaffold.

  • Anthranilic Acid (AA): Exhibits a primary absorption band in the UV region, typically around 324–336 nm (depending on solvent polarity and pH). This transition is attributed to the

    
     and 
    
    
    
    transitions of the conjugated aromatic system involving the amino and carboxyl groups.
  • 5-Chloroanthranilic Acid (5-Cl-AA): The chlorine substituent exerts two opposing effects:

    • Inductive Effect (-I): Withdraws electron density, stabilizing the ground state.

    • Mesomeric Effect (+M): Donates lone pair electron density into the

      
      -system.
      Result: The +M effect typically dominates for spectral shifts in para-substituted anilines (relative to the amino group), causing a bathochromic (red) shift . While AA absorbs near 324 nm, 5-Cl-AA derivatives often show shifted maxima due to this extended conjugation and electronic perturbation.
      
Derivative Classes and Data

The following table summarizes the spectral shifts observed when 5-Cl-AA is derivatized into Schiff bases or Azo dyes.

Table 1: Comparative UV-Vis Absorption Maxima

Compound ClassSpecific DerivativeSolvent

(nm)
Transition Type
Parent Scaffold Anthranilic AcidEthanol/Buffer324, 336

Schiff Base 5-Cl-AA + 4-(dimethylamino)benzaldehydeDMSO351.5

(Imine)
Schiff Base 5-Cl-AA + 4-(dimethylamino)benzaldehydeDMSO465.9 ICT (Intramolecular Charge Transfer)
Azo Dye 5-Cl-AA-azo-napthol (Generic Analog)Ethanol~470–500

(Azo)
Fenamate N-phenyl-5-chloroanthranilic acidMethanol~280, 350Aromatic

Technical Insight: The Schiff base derivative exhibits a significant red shift to 465.9 nm (visible region) due to the strong electron-donating nature of the dimethylamino group coupled with the imine linker, facilitating Intramolecular Charge Transfer (ICT). This makes such derivatives excellent candidates for colorimetric sensing.

Experimental Protocols

Protocol A: Synthesis and Spectral Characterization of 5-Cl-AA Schiff Base

Objective: Synthesize a Schiff base to observe the bathochromic shift from the parent 5-Cl-AA.

Reagents:

  • 5-Chloroanthranilic acid (1 mmol)[1]

  • 4-(Dimethylamino)benzaldehyde (1 mmol)

  • Methanol (Solvent)[1]

  • Glacial Acetic Acid (Catalyst)

Workflow:

  • Dissolution: Dissolve 1 mmol of 5-chloroanthranilic acid in 10 mL of hot methanol.

  • Addition: Slowly add 1 mmol of 4-(dimethylamino)benzaldehyde dissolved in 5 mL methanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 60-70°C for 4 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 8:2).

  • Isolation: Cool to room temperature. Filter the resulting dark orange precipitate.

  • Purification: Recrystallize from hot ethanol.

  • UV-Vis Analysis: Prepare a

    
     M solution in DMSO. Scan from 200–800 nm.[2]
    
    • Expected Result: Distinct peaks at ~351 nm and ~466 nm.

Protocol B: Solvatochromic Assessment

Objective: Validate the polarity sensitivity of the derivative.

  • Preparation: Prepare

    
     M stock solutions of the purified derivative in:
    
    • Non-polar: Hexane or Toluene (Note: Solubility may be limited; sonication required).

    • Polar Aprotic: DMSO or DMF.

    • Polar Protic: Ethanol or Methanol.

  • Measurement: Record

    
     for the longest wavelength band.
    
  • Analysis: Plot

    
     (wavenumber) vs. solvent polarity function (e.g., Reichardt’s 
    
    
    
    ). A linear correlation indicates significant ICT character.

Visualizing the Chemistry

Diagram 1: Synthesis & Spectral Shift Logic

This diagram illustrates the transformation from the colorless parent compound to the highly colored derivatives.

SpectralShift cluster_0 Mechanism of Spectral Shift AA 5-Chloroanthranilic Acid (Parent Scaffold) λmax ~325 nm (UV) Colorless Schiff Schiff Base Derivative (Conjugated System) λmax ~466 nm (Visible) Color: Dark Orange AA->Schiff + Aldehyde (Condensation) Azo Azo Dye Derivative (Diazo Coupling) λmax >470 nm Color: Red/Orange AA->Azo + NaNO2/HCl + Coupling Agent Aldehyde 4-(Dimethylamino) benzaldehyde Aldehyde->Schiff Description Extension of π-conjugation system lowers HOMO-LUMO gap, shifting absorption to longer wavelengths.

Caption: Chemical derivatization pathways showing the transition from UV-absorbing parent scaffold to visible-light-absorbing derivatives.

Diagram 2: Electronic Effects on Absorption

This diagram details why the shift occurs, focusing on the substituent effects.

ElectronicEffects Cl Chlorine Atom (C5) (-I / +M Effect) Ring Benzene Ring (π-System) Cl->Ring Perturbation Lambda λmax Shift Cl->Lambda Fine-tuning (Red Shift) COOH Carboxyl Group (C1) (-M Effect) NH2 Amino Group (C2) (+M Effect) NH2->Ring e- Donation NH2->Lambda Primary Auxochrome Ring->COOH e- Withdrawal

Caption: Interplay of substituents on the 5-chloroanthranilic acid ring. The Cl atom fine-tunes the primary spectral bands set by the amino/carboxyl push-pull system.

References

  • S. Asath Bahadur et al. (2012). Spectroscopic and Thermal studies of 2-Carboxyanilinium Bromide and Chloride. Journal of Chemical and Pharmaceutical Research.

  • DergiPark . (2024). 5-Chloroanthranilic Acid Schiff Base: Crystal structure, DNA/BSA Interactions.

  • PubChem . 2-Amino-5-chlorobenzoic acid (Compound Summary). National Library of Medicine.

  • AAT Bioquest . Absorption Spectrum of Anthranilic Acid.

  • IAPC Journals . (2025). Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA.

  • SIELC Technologies . UV-Vis Spectrum of N-Phenylanthranilic acid.

Sources

Technical Guide: Validating Ester Formation via IR Carbonyl Stretch Shift

[1]

Executive Summary

In high-throughput drug development and process chemistry, waiting for NMR time to confirm a simple functional group transformation is a bottleneck. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a superior, instantaneous method for validating the conversion of carboxylic acids to esters.

This guide details the carbonyl (


) stretch shift


Theoretical Framework: The Physics of the Shift

To validate data, one must understand the causality. The shift in wavenumber (



Since the reduced mass of the Carbon-Oxygen double bond remains relatively constant, the shift is driven by changes in the force constant (


)
The Tug-of-War: Induction vs. Resonance

The carbonyl position is dictated by two competing electronic effects:[1]

  • Inductive Effect (Electron Withdrawal): The alkoxy oxygen in an ester (

    
    ) is more electronegative than the carbonyl carbon. It pulls electron density through the sigma bond, shortening and stiffening the 
    
    
    bond. Result: Higher Frequency (Blue Shift).
  • Resonance Effect (Electron Donation): The lone pair on the alkoxy oxygen can donate into the carbonyl

    
    -system, adding single-bond character to the 
    
    
    bond. Result: Lower Frequency (Red Shift).

Why the Ester Shifts Up: In esters, the inductive withdrawal dominates the resonance donation.[2] Furthermore, carboxylic acids in their neat form exist as stable hydrogen-bonded dimers.[3] This hydrogen bonding significantly weakens the



Visualization: The Mechanistic Shift

CarbonylShiftAcidCarboxylic Acid(C=O ~1710 cm⁻¹)H_BondH-Bonding Dimer(Weakens Bond)Acid->H_BondState in SolutionReactionEsterification(+ R'OH, - H₂O)H_Bond->ReactionReagents AddedEsterEster Product(C=O ~1740 cm⁻¹)Reaction->EsterConversionEffectInductive Effect > Resonance(Stiffens Bond)Ester->EffectElectronic Basis

Figure 1: The mechanistic pathway explaining the spectral blue shift from acid to ester due to loss of H-bonding and dominance of inductive effects.

Comparative Analysis: IR vs. Alternatives

Why choose IR over NMR or TLC for this specific validation?

FeatureFTIR (ATR)1H NMRTLC (Thin Layer Chrom.)
Speed Instant (< 1 min) Slow (15-60 min prep+run)Medium (5-10 min)
Cost NegligibleHigh (Solvents, Deuterium)Low
Specificity High (

Bond Character)
High (Proton Environment)Low (Retention Factor only)
Sample State Neat (Solid/Oil)Solution RequiredSolution Required
Validation Direct Functional Group Shift Indirect (Neighboring protons)Indirect (Polarity change)
Limit of Detection ~1-2%< 0.1%~5%

Verdict: Use FTIR for real-time monitoring and immediate confirmation of functional group interconversion. Use NMR only for final purity quantification and full structural elucidation.

Experimental Protocol: Self-Validating ATR Workflow

This protocol uses Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets.

Reagents & Equipment[1][5]
  • FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Solvent: Isopropanol or Acetone (for cleaning).

  • Reference: Pure Starting Material (Carboxylic Acid).

Step-by-Step Methodology
  • System Blanking:

    • Clean the ATR crystal.[4]

    • Collect a background spectrum (Air) to subtract atmospheric

      
       and 
      
      
      .
    • Critical: Ensure the background is current (within 30 mins) to prevent baseline drift.

  • Reference Acquisition (The Control):

    • Place the Starting Material (Acid) on the crystal.

    • Acquire spectrum (16 scans,

      
       resolution).
      
    • Identify the Acid Carbonyl peak (

      
      ) and the broad O-H stretch (
      
      
      ).
    • Save as Reference_Acid.spc.

  • Reaction Monitoring:

    • Take an aliquot of the reaction mixture.

    • If solution phase: Evaporate a drop on the crystal using a stream of nitrogen (remove solvent to avoid masking peaks).

    • Acquire spectrum.[4][3][5][6][7][8][9][10][11][12]

  • Data Validation (The Overlay):

    • Overlay the Reaction Spectrum against Reference_Acid.spc.

    • Success Criteria:

      • Disappearance: The broad O-H "beard" (

        
        ) must vanish.
        
      • Shift: The Carbonyl peak must shift UP by

        
        .
        
Visualization: The Validation Logic

ValidationWorkflowStartStart ValidationRun_SMRun Starting Material (Acid)Start->Run_SMRun_ProdRun Reaction Aliquot (Product)Run_SM->Run_ProdOverlayOverlay SpectraRun_Prod->OverlayCheck_OHCheck 2500-3300 cm⁻¹:Did Broad OH Disappear?Overlay->Check_OHCheck_COCheck 1700-1750 cm⁻¹:Did C=O Shift +20-40 cm⁻¹?Check_OH->Check_COYesFailFAILED:Incomplete ReactionCheck_OH->FailNo (Acid Remains)SuccessVALIDATED:Ester FormedCheck_CO->SuccessYesCheck_CO->FailNo (No Shift)

Figure 2: Decision tree for validating ester formation. Both spectral criteria (OH disappearance and Carbonyl shift) must be met.

Data Interpretation: Diagnostic Shifts

Use this table to interpret your specific carbonyl environment. Note that conjugation (double bonds/aromatic rings adjacent to


relative shift
Compound ClassTypical Frequency (

)
Notes
Saturated Acid

Broad base due to H-bonding.[3]
Saturated Ester

Sharp, distinct peak.[9]
Shift (

)
+25 to +35Primary Validation Signal
Conjugated Acid

Lower due to resonance delocalization.
Conjugated Ester

e.g., Benzoates, Acrylates.
Shift (

)
+20 to +30Valid even in conjugated systems
Acid Chloride

If forming ester from acid chloride, shift is DOWN .
Anhydride

&

Doublet peak.[10]
Troubleshooting Common Pitfalls
  • Residual Water: Water absorbs strongly at

    
     (bending) and 
    
    
    (stretching). Ensure your sample is dry, or the water bend may be mistaken for a conjugated alkene or amide.
  • Solvent Interference: Ethyl Acetate (a common solvent) is an ester. It has a strong peak at

    
    . You must  evaporate the solvent completely, or you will validate the solvent, not your product.
    
  • Hydrogen Bonding in Esters: If the alcohol used for esterification has other H-bonding groups (e.g., an amino-ester), the shift may be slightly dampened.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for inductive vs. resonance effects).
  • LibreTexts Chemistry. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link][3][9][13]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for polymer and industrial ester analysis).

Safety Operating Guide

Technical Guide: Safe Disposal of Ethyl 2-amino-5-chlorobenzoate Hydrochloride

[1][2][3]

Executive Summary & Chemical Profile

Ethyl 2-amino-5-chlorobenzoate hydrochloride is a halogenated aromatic amine derivative .[1][2][3] Proper disposal is critical not only due to its biological activity (often used as a pharmaceutical intermediate) but specifically because of its chlorine content.[2] Improper combustion or disposal can release toxic hydrogen chloride gas and potentially form dioxins if incinerated at insufficient temperatures.[2]

Core Directive: This substance must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should it be drained or mixed with non-halogenated solvents.[2]

Chemical Hazard Profile
PropertySpecificationOperational Implication
CAS (Parent) 63243-75-4Use for inventory tracking; note salt form adds HCl mass.[1][2][3]
Formula C₉H₁₀ClNO₂[1][2][4][5][6] · HClAcidic nature in solution; potential for corrosion.[2]
GHS Classification Irritant, Aquatic ChronicToxic to aquatic life; zero-discharge to sewer systems.[1][2][3]
Waste Stream Halogenated Organic Requires High-Temperature Incineration (HTI).[1][2]
Incompatibility Strong Oxidizers, BasesRisk of exothermic reaction or hydrolysis of the ester.[3]

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench.[2] Segregation prevents cross-contamination that could elevate disposal costs or create dangerous reactions.[2]

The Segregation Logic (DOT Diagram)

The following decision tree illustrates the required segregation workflow for this specific compound.

WasteSegregationStartWaste Generation SourceFormPhysical State?Start->FormSolidSolid / PowderForm->SolidLiquidLiquid / SolutionForm->LiquidPackDouble Bag (LDPE)Label: Toxic SolidSolid->PackSolventCheckSolvent Type?Liquid->SolventCheckContainerSWide-Mouth Drum(Lab Pack)Pack->ContainerSHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(Ethanol, MeOH)SolventCheck->NonHaloMixHaloCombine inHALOGENATED Waste CarboyHalo->MixHaloMixNonHaloDO NOT MIXSegregate as Halogenateddue to SoluteNonHalo->MixNonHaloMixNonHalo->MixHaloOverride: Contaminant Rule

Figure 1: Segregation logic. Note that even if dissolved in a non-halogenated solvent (e.g., Ethanol), the presence of the chlorinated solute mandates disposal in the Halogenated waste stream.[1][2][3]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired shelf stocks, weighing boat residues, or failed reaction solids.[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2] Glass is acceptable but poses a breakage risk.[2]

  • Packaging:

    • Place the substance in a primary sealable bag (LDPE).[2]

    • Place the primary bag into a secondary bag (Double containment).

  • Labeling: Mark clearly as "Hazardous Waste - Solid - Toxic."

    • Critical: Explicitly list "Ethyl 2-amino-5-chlorobenzoate HCl" on the tag.[1][2][3] Do not use generic labels like "Organic Solid" as the chlorine content dictates the incineration protocol.[2]

  • Storage: Store in a satellite accumulation area (SAA) away from bases (amines, hydroxides) to prevent deprotonation and potential volatility changes.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, filtrates, or HPLC effluents.[3]

  • Acidity Check: Since this is a hydrochloride salt, aqueous or alcoholic solutions may be acidic (pH < 4).[2]

    • Action: If pH < 2, neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) to pH 5-9 before adding to the waste carboy.[1][2][3] This prevents corrosion of the waste container and gas generation if mixed with other wastes [1].[2]

  • Stream Selection: Pour into the Halogenated Solvent waste stream.[2]

    • Why? Even if the solvent is Methanol (non-halogenated), the solute contains chlorine.[3] Most waste handlers require the entire mixture to be treated as halogenated to ensure proper destruction of the chlorinated ring [2].[2]

  • Cap & Vent: Ensure the carboy is capped but vented if recent neutralization has occurred to allow CO₂ escape.[2]

Protocol C: Decontamination of Glassware

Applicability: Flasks, spatulas, and funnels used with the substance.[3]

  • Triple Rinse: Rinse glassware three times with a solvent in which the compound is soluble (e.g., Ethanol or DMSO).[2]

  • Solvent Disposal: Collect all rinsates into the Halogenated Liquid Waste container.[2] Do not pour rinsates down the drain.[2]

  • Final Wash: After triple rinsing, glassware can be washed with soap and water in the sink.[2]

Emergency Procedures: Spills and Exposure

In the event of a spill during disposal, immediate containment is required to prevent environmental contamination.[3][7]

ScenarioResponse Protocol
Dry Spill (Powder) 1. Evacuate immediate area to let dust settle.2.[2] Wear N95/P100 respirator and nitrile gloves.3. Cover with damp paper towels to prevent dust generation.4.[2] Scoop into a waste bag. Do not dry sweep.
Liquid Spill 1. Absorb with vermiculite or spill pads.2.[2] If acidic (check pH), apply sodium bicarbonate.3.[3] Collect soaked material as Hazardous Solid Waste .
Skin Contact 1. Brush off dry powder.2.[2] Rinse with water for 15 minutes.3. The HCl salt may cause immediate stinging; medical evaluation is recommended.[2]

Regulatory Compliance & Documentation

To maintain "Cradle-to-Grave" stewardship as required by the EPA (RCRA), follow these documentation steps:

  • Waste Codes: While this specific research chemical may not have a unique "U" or "P" code, it defaults to characteristics of Ignitability (if in solvent) or Toxicity.[2]

    • D001: If in ignitable solvent.

    • D002: If solution pH < 2.

    • Halogenated Waste Profile: Ensure the waste profile sent to your disposal vendor (e.g., Clean Harbors, Veolia) explicitly states "Chlorinated Aromatic Amines."[3]

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration (HTI) with acid gas scrubbing.[1][2] This ensures the destruction of the benzene ring and capture of the chlorine as HCl salts in the scrubber [3].[2]

Disposal Workflow Diagram

DisposalFlowUserResearcherSAASatellite AccumulationArea (Lab)User->SAATag & StoreMainCentral WasteStorage (90-Day)SAA->MainWeekly MoveVendorLicensed DisposalVendorMain->VendorManifest Sign-offIncineratorHigh-Temp Incineration(>1100°C)Vendor->IncineratorDestruction

Figure 2: Chain of custody for disposal. The process ends only upon destruction via HTI.[1][2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] National Academies Press.[2]

  • U.S. Environmental Protection Agency. (2023).[2] Hazardous Waste Generators: Managing Your Waste.[2][1][2]

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: Chlorinated Aromatic Amines.[2] (General guidance for class disposal). [1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.